molecular formula C21H20O12 B15592757 Quercimeritrin (Standard)

Quercimeritrin (Standard)

Cat. No.: B15592757
M. Wt: 464.4 g/mol
InChI Key: BBFYUPYFXSSMNV-CXWQUDHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercimeritrin (Standard) is a useful research compound. Its molecular formula is C21H20O12 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quercimeritrin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quercimeritrin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1

InChI Key

BBFYUPYFXSSMNV-CXWQUDHASA-N

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Quercimeritrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Natural Sources, Quantification, and Biological Pathways of Quercimeritrin for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quercimeritrin, a flavonoid glycoside chemically identified as quercetin-7-O-β-D-glucopyranoside, is a naturally occurring phytochemical of significant interest to the scientific community. As a glycoside of the widely studied flavonol, quercetin (B1663063), it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the natural sources of Quercimeritrin, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways. The information is presented to support further research and development in the fields of pharmacology and natural product chemistry.

Natural Sources of Quercimeritrin

Quercimeritrin is distributed across various plant species. The primary documented natural sources include, but are not limited to, the following:

  • Melastoma malabathricum (Malabar melastome): The leaves of this plant are a notable source of Quercimeritrin.[1][2]

  • Ginkgo biloba (Ginkgo tree): The leaves of the Ginkgo tree contain a complex mixture of flavonoids, including Quercimeritrin.[3][4]

  • Camellia sinensis (Tea plant): Green tea leaves are a known source of various quercetin glycosides, including Quercimeritrin.[5]

  • Gossypium hirsutum (Upland cotton): This species of cotton has been identified as containing Quercimeritrin in its flowers and leaves.

  • Ixeridium dentatum: The leaves of this plant have been reported as a source from which Quercimeritrin has been isolated.[6]

  • Spiranthes vernalis (Spring ladies' tresses) [5]

  • Rumex luminiastrum [5]

  • Sunflowers: The flowers and leaves have been cited as containing this compound.

Quantitative Analysis of Quercimeritrin in Natural Sources

The concentration of Quercimeritrin can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data for Quercimeritrin and related compounds in some of its natural sources. It is important to note that specific quantitative data for Quercimeritrin is limited in the existing literature, and often, studies report the content of its aglycone, quercetin, or total flavonoids.

Table 1: Quantitative Data for Quercimeritrin and Related Flavonoids in Melastoma malabathricum

Plant PartCompoundConcentrationMethod of AnalysisReference
LeavesQuercimeritrinPresent (relative abundance)LCMS/MS[1]
LeavesQuercitrin36.02 mg/g (in fraction)Solid-Phase Extraction & HPLC[7]
FruitQuercetin67.78 µg/gHPLC-MS/MS[8]
LeavesQuercetin9.20 mg/g extractHPLC[9]

Table 2: Quantitative Data for Quercetin and Total Flavonoids in Other Sources

Plant SourcePlant PartCompoundConcentrationMethod of AnalysisReference
Ginkgo bilobaLeavesQuercetinVaries (used as standard)HPLC[10]
Camellia sinensis (Green Tea)LeavesQuercetin13.6 mg/g (dry extract)HPLC[11]
Gossypium hirsutumLeavesTotal Flavonoids312.63 ± 7.91 mg/100gSpectrophotometry[12]

Experimental Protocols

Extraction of Quercimeritrin from Plant Material (General Protocol)

This protocol is a generalized procedure based on common methods for flavonoid extraction.

  • Sample Preparation:

    • Collect fresh plant material (e.g., leaves) and wash with distilled water to remove debris.

    • Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Soxhlet Extraction:

      • Place a known quantity (e.g., 10 g) of the powdered plant material into a thimble.

      • Place the thimble in a Soxhlet extractor.

      • Add a suitable solvent (e.g., 80% methanol (B129727) or ethanol) to the distillation flask.

      • Heat the solvent to its boiling point and allow the extraction to proceed for a specified duration (e.g., 6-8 hours) or until the solvent in the extractor is colorless.

    • Ultrasonic-Assisted Extraction (UAE):

      • Mix a known quantity of the powdered plant material with a solvent (e.g., ethanol) in a flask.

      • Place the flask in an ultrasonic bath.

      • Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Maceration:

      • Soak a known quantity of the powdered plant material in a sealed container with a solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like Quercimeritrin are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

Quantification of Quercimeritrin by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC protocol for the quantification of Quercimeritrin.

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for optimal separation.

      • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: The maximum absorbance for quercetin glycosides is typically around 254 nm and 370 nm. A DAD can be used to monitor the full spectrum.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Quercimeritrin standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis and Quantification:

    • Identify the Quercimeritrin peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of Quercimeritrin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activities

While the biological activities of Quercimeritrin are still under investigation, preliminary studies have revealed its involvement in key signaling pathways, primarily related to its anti-inflammatory and antioxidant effects. Often, the biological effects of quercetin glycosides are attributed to the in vivo hydrolysis to the aglycone, quercetin, which has well-documented interactions with multiple signaling cascades.

Anti-Inflammatory Pathway

Quercimeritrin has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action is particularly relevant in inflammatory responses mediated by lipopolysaccharides (LPS).

G LPS LPS Cell Macrophage (e.g., RAW 264.7) LPS->Cell Stimulates Quercimeritrin Quercimeritrin Quercimeritrin->Cell Acts on iNOS iNOS Expression Quercimeritrin->iNOS Inhibits COX2 COX-2 Expression Quercimeritrin->COX2 Inhibits Cell->iNOS Induces Cell->COX2 Induces Inflammation Inflammatory Response iNOS->Inflammation Contributes to COX2->Inflammation Contributes to

Anti-inflammatory action of Quercimeritrin.
Broader Signaling Pathways (Inferred from Quercetin)

The aglycone, quercetin, is known to modulate several critical signaling pathways, and it is plausible that Quercimeritrin may exert similar effects following metabolic conversion. These pathways include:

  • NF-κB Signaling Pathway: Quercetin can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.

  • MAPK Signaling Pathway: Quercetin can modulate the activity of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and quercetin has been shown to modulate its activity, which is relevant to its anti-cancer properties.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the investigation of Quercimeritrin from a natural source.

G cluster_0 Sample Preparation cluster_1 Extraction & Fractionation cluster_2 Analysis & Quantification cluster_3 Biological Activity Plant_Material Plant Material Collection Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Soxhlet, UAE, Maceration) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Liquid-Liquid Fractionation (Optional) Filtration->Fractionation HPLC HPLC-DAD/UV Analysis Fractionation->HPLC Quantification Quantification using Standard Curve HPLC->Quantification Bioassays In vitro / In vivo Bioassays Quantification->Bioassays

Workflow for Quercimeritrin Analysis.

Conclusion

Quercimeritrin is a promising natural compound with a variety of potential therapeutic applications. While its presence has been identified in several plant species, there is a clear need for more extensive quantitative studies to fully characterize its distribution and concentration in the plant kingdom. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations. Furthermore, continued exploration of its biological activities and the signaling pathways it modulates will be crucial in unlocking its full potential for drug development and human health.

References

An In-depth Technical Guide on Quercimeritrin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a flavonoid glycoside, is a naturally occurring compound found in a variety of plants. As a derivative of quercetin (B1663063), it exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Quercimeritrin. Detailed spectroscopic data are presented to aid in its identification and characterization. Furthermore, this document outlines key experimental protocols for its isolation and biological evaluation, and visualizes its known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quercimeritrin is chemically known as Quercetin-7-O-β-D-glucopyranoside. It consists of the flavonoid aglycone, quercetin, linked to a β-D-glucopyranose moiety at the 7-hydroxyl position.

Table 1: Chemical Identifiers of Quercimeritrin

IdentifierValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5-dihydroxy-4H-1-benzopyran-4-one[1]
Synonyms Quercimeritroside, Quercetin 7-glucoside, C.I. 75710[1][]
CAS Number 491-50-9[1]
Molecular Formula C₂₁H₂₀O₁₂[1]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O[1]
InChI Key BBFYUPYFXSSMNV-HMGRVEAOSA-N[3]

Physicochemical Properties

The physical and chemical properties of Quercimeritrin are crucial for its handling, formulation, and absorption characteristics in biological systems.

Table 2: Physicochemical Properties of Quercimeritrin

PropertyValueSource
Molecular Weight 464.38 g/mol [1][4]
Appearance Yellow crystalline solid[][4]
Melting Point 247-249 °C[4]
Solubility Practically insoluble in cold water; Soluble in hot water, methanol (B129727), and DMSO. Soluble in DMF and PBS (pH 7.2) at 10 mg/ml and 0.3 mg/ml, respectively.[][4][5]
UV max (in Ethanol) 256 nm, 372 nm[][4]

Spectroscopic Data

The structural elucidation of Quercimeritrin is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Quercimeritrin. The fragmentation pattern can provide information about the glycosidic linkage and the structure of the aglycone.

A representative mass spectrum of Quercetin-7-O-glucoside would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of Quercimeritrin would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.

Biological Activities and Signaling Pathways

Quercimeritrin, along with its aglycone quercetin, has been reported to modulate several signaling pathways, contributing to its antioxidant, anti-inflammatory, and antimicrobial effects.

Anti-inflammatory Activity

Quercimeritrin has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators.[6] One of the key mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Quercetin, the aglycone of Quercimeritrin, has been shown to inhibit IκB degradation and NF-κB nuclear translocation.[7]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IKK->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Quercimeritrin Quercimeritrin (hydrolyzed to Quercetin) Quercimeritrin->IKK inhibits DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes transcribes IkB_NFkB->NFkB releases

Caption: Quercimeritrin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant activity of Quercimeritrin is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The aglycone, quercetin, is a potent antioxidant. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1_Nrf2 Keap1-Nrf2 complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Quercimeritrin Quercimeritrin (hydrolyzed to Quercetin) Quercimeritrin->Keap1_Nrf2 promotes dissociation ARE ARE Nrf2_n->ARE binds to Antioxidant_genes Antioxidant Genes (HO-1, GCL) ARE->Antioxidant_genes activates transcription of Keap1_Nrf2->Nrf2 releases

Caption: Antioxidant mechanism of Quercimeritrin via the Nrf2/ARE signaling pathway.

Antimicrobial Activity

Quercimeritrin's aglycone, quercetin, has demonstrated broad-spectrum antimicrobial activity against various bacteria, including Staphylococcus aureus.[1][8] The proposed mechanisms of action include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with biofilm formation.[8]

Table 3: Quantitative Biological Activity Data for Quercimeritrin and Related Compounds

CompoundAssayOrganism/Cell LineResultSource
Quercetin-7-O-β-D-glucopyranosideOxygen Radical Absorbance Capacity (ORAC)-18 ± 4 μmol TE/μmol[6]
Quercetin-3-O-diglucoside-7-O-glucosideDPPH Radical Scavenging-EC₅₀: 245.5 µM[9][10]
Quercetin-3-O-diglucoside-7-O-glucosideABTS Radical Scavenging-EC₅₀: 68.8 µM[9][10]
QuercetinMinimum Inhibitory Concentration (MIC)Staphylococcus aureus (MSSA)250 µg/ml[1]
QuercetinMinimum Inhibitory Concentration (MIC)Staphylococcus aureus (MRSA)500 µg/ml[1]

Experimental Protocols

Isolation and Purification of Quercimeritrin

A general workflow for the isolation of Quercimeritrin from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant source.

isolation_workflow start Plant Material (e.g., leaves, flowers) extraction Extraction (e.g., with 80% Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) concentration->fractionation column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) fractionation->column_chromatography select active fraction (e.g., ethyl acetate) hplc Preparative HPLC column_chromatography->hplc end Pure Quercimeritrin hplc->end

Caption: General experimental workflow for the isolation of Quercimeritrin.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol or ethanol, often using techniques like maceration, sonication, or reflux.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like Quercimeritrin typically concentrate in the more polar fractions, such as ethyl acetate or n-butanol.

  • Column Chromatography: The active fraction is further purified using column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or C18 reversed-phase silica. A gradient elution with a suitable solvent system is employed to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Quercimeritrin, preparative HPLC with a C18 column is often used.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry, 1H-NMR, 13C-NMR, and IR spectroscopy.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Quercimeritrin for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay. The absorbance is measured at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC₅₀ value, which is the concentration of Quercimeritrin that inhibits 50% of the NO production.

Conclusion

Quercimeritrin is a flavonoid glycoside with significant potential for therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological activities, supported by available quantitative data. The elucidation of its mechanisms of action, particularly its influence on the NF-κB and Nrf2 signaling pathways, offers a solid foundation for further research and development. The provided experimental protocols serve as a starting point for researchers aiming to isolate, identify, and evaluate the biological efficacy of this promising natural compound. Further investigations are warranted to fully explore the therapeutic potential of Quercimeritrin in various disease models.

References

The Biological Activity of Quercimeritrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid glycoside, is a naturally occurring compound found in a variety of plants. It is the 7-O-glucoside of quercetin (B1663063), a widely studied and potent antioxidant flavonol. Emerging research has highlighted the significant biological activities of quercimeritrin, positioning it as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the biological activities of quercimeritrin, with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Data Presentation: Quantitative Biological Activity

The following tables summarize the key quantitative data on the biological activity of Quercimeritrin and its aglycone, Quercetin, across various in vitro assays.

Table 1: Antioxidant Activity of Quercimeritrin and Quercetin

CompoundAssayIC50 ValueReference
QuercimeritrinDPPH Radical Scavenging87.99 ± 5.43 µM[1]
Isoquercitrin (a comparable quercetin glycoside)DPPH Radical ScavengingLess effective than quercitrin[1]
QuercitrinTBARS Inhibition (vs. [Fe(CN)6]3-)2.5 µg/ml
QuercitrinTBARS Inhibition (vs. Quinolinic Acid)6 µg/ml
QuercitrinTBARS Inhibition (vs. Sodium Nitroprusside)5.88 µg/ml
QuercitrinTBARS Inhibition (vs. Fe2+)14.81 µg/ml
QuercitrinTBARS Inhibition (vs. Fe2+ plus EDTA)48.15 µg/ml
QuercetinDPPH Radical Scavenging15.899 µg/mL
QuercetinTotal Antioxidant Capacity (TAC)3.5-fold higher than curcumin[2]

Table 2: Enzyme Inhibitory Activity of Quercimeritrin and Quercetin

CompoundEnzymeIC50 ValueReference
Quercimeritrinα-Glucosidase79.88 µM
Quercimeritrinα-Amylase>250 µM
Quercetinα-Glucosidase5.41 µg/mL[3]
Quercitrinα-Glucosidase49.69 µg/mL[3]

Table 3: Anticancer Activity of Quercetin

CompoundCell LineAssayIC50 ValueReference
QuercetinKB (human epidermoid carcinoma)Cell Growth Inhibition17.84 ± 4.14 µM[4]
QuercetinKBv200 (multidrug resistant)Cell Growth Inhibition18.94 ± 4.75 µM[4]
QuercetinHepatic Stellate Cells (HSCs)Proliferation Inhibition27.2 µM[5]
QuercetinLO2 (hepatocytes)Proliferation Inhibition68.5 µM[5]
Quercetin-loaded NanoparticlesMCF-7 (breast cancer)CytotoxicityLower than free Quercetin[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation into the biological activities of Quercimeritrin.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Quercimeritrin standard

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

  • Preparation of Sample and Control Solutions: Prepare a stock solution of Quercimeritrin in methanol. From this stock, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 75, 100 µM). Prepare similar dilutions for the positive control.[7]

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of each concentration of the Quercimeritrin working solutions to separate wells.

    • To another set of wells, add 50 µL of each concentration of the positive control working solutions.

    • Prepare a blank well containing 100 µL of methanol.

    • Prepare a control well containing 50 µL of methanol and 50 µL of the 0.1 mM DPPH solution.[7]

    • Initiate the reaction by adding 50 µL of the 0.1 mM DPPH solution to all wells containing the test samples and positive control.[7]

  • Incubation and Measurement: Gently mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[7] After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample with DPPH solution. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Heating block or water bath (95°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize the biological sample in an appropriate buffer.

  • Reaction Mixture:

    • To 100 µL of the sample or MDA standard in a glass tube, add 200 µL of 8.1% SDS.[8]

    • Add 1.5 mL of 3.5 M sodium acetate (B1210297) buffer (pH 4).[8]

    • Add 1.5 mL of 0.8% aqueous TBA solution.[8]

    • Bring the final volume to 4 mL with deionized water.[8]

  • Incubation: Tightly cap the tubes and incubate in a heating block or water bath at 95°C for 60 minutes.[8]

  • Cooling and Centrifugation: After incubation, cool the tubes on ice for 10-30 minutes.[8] Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.[8]

  • Measurement: Transfer 150 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.[8]

  • Calculation: Generate a standard curve using the MDA standards. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA equivalents per mg of protein or gram of tissue.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Quercimeritrin standard

  • Acarbose (B1664774) (positive control)

  • Potassium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase (e.g., 0.1 unit/mL) in potassium phosphate buffer.

    • Prepare a solution of pNPG (e.g., 0.5 mM) in potassium phosphate buffer.

    • Prepare a stock solution of Quercimeritrin in a suitable solvent (e.g., DMSO) and then dilute with buffer to various concentrations. Prepare similar dilutions for acarbose.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the Quercimeritrin solution (or acarbose or buffer for control) to each well.

    • Add 150 µL of α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation and Termination:

    • Add 150 µL of the pNPG solution to each well to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 600 µL of 200 mM Na2CO3 solution.

  • Measurement: Measure the absorbance of the liberated p-nitrophenol at 400-405 nm using a microplate reader.

  • Calculation: The percentage of α-glucosidase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with enzyme but without inhibitor) and A_sample is the absorbance of the sample with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity Assay (MCF-7 Cell Line)

This protocol outlines the determination of the cytotoxic effects of Quercimeritrin on the MCF-7 breast cancer cell line using the MTT assay.

Materials:

  • MCF-7 human breast cancer cell line

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Quercimeritrin standard

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24-48 hours to allow for cell attachment.[9]

  • Treatment: Prepare various concentrations of Quercimeritrin (e.g., 3.9, 7.8, 15.125 µg/ml) in the culture medium.[9] Remove the old medium from the wells and add the medium containing the different concentrations of Quercimeritrin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Quercimeritrin, e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculation: Cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quercimeritrin, and its aglycone quercetin, exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

Quercetin has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[10]

Caption: Quercimeritrin inhibits the NF-κB signaling pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

Quercetin can modulate the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation. In some contexts, it can inhibit this pathway, which is often dysregulated in cancer.[11][12][13]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits bCatenin β-catenin DestructionComplex->bCatenin Phosphorylates for Degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates Quercetin Quercimeritrin (as Quercetin) Quercetin->bCatenin_nuc Inhibits Nuclear Translocation TCF TCF/LEF Quercetin->TCF Inhibits Binding bCatenin_nuc->TCF Binds TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Transcription

Caption: Quercimeritrin modulates the Wnt/β-catenin signaling pathway.

Induction of the Mitochondrial Apoptosis Pathway

Quercetin has been demonstrated to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the activation of caspases.[4][5][14][15]

Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Quercetin Quercimeritrin (as Quercetin) Bax Bax Quercetin->Bax Upregulates Bcl2 Bcl-2 Quercetin->Bcl2 Downregulates Mito Mitochondrial Membrane Bax->Mito Forms Pores Bcl2->Bax Inhibits CytC_cyto Cytochrome c Mito->CytC_cyto Release CytC_mito Cytochrome c Apaf1 Apaf-1 CytC_cyto->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Quercimeritrin induces apoptosis via the mitochondrial pathway.

Conclusion

Quercimeritrin demonstrates a wide range of promising biological activities, including potent antioxidant, anti-inflammatory, anticancer, and α-glucosidase inhibitory effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, Wnt/β-catenin, and the intrinsic apoptosis pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the in vivo efficacy, bioavailability, and safety profile of Quercimeritrin is warranted to fully realize its therapeutic potential. The versatility of this natural compound makes it a strong candidate for the development of novel therapeutic agents for a variety of diseases.

References

Quercimeritrin (Quercetin 7-O-β-D-glucoside): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a flavonoid glycoside, is a naturally occurring compound found in various plant species. As a quercetin (B1663063) 7-O-β-D-glucoside, its biological activities are intrinsically linked to its aglycone, quercetin, a well-researched flavonol with potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of Quercimeritrin, including its chemical and physical properties, biosynthesis, and known biological activities with a focus on quantitative data where available. Detailed experimental protocols for the isolation, purification, and analysis of Quercimeritrin and related compounds are provided to facilitate further research. Additionally, key signaling pathways influenced by its aglycone, quercetin, are illustrated to provide insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

Quercimeritrin is chemically known as 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₀O₁₂[1]
Molecular Weight 464.38 g/mol [1]
CAS Number 491-50-9[1]
Appearance Yellow crystalline solid
Solubility Soluble in DMSO and DMF
Synonyms Quercetin 7-O-beta-D-glucoside, Quercimeritroside[1]

Biosynthesis

The biosynthesis of Quercimeritrin involves the glycosylation of the flavonoid aglycone, quercetin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT), namely a flavonol 7-O-glucosyltransferase. This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of quercetin.

Quercimeritrin_Biosynthesis Quercetin Quercetin Enzyme_Complex Flavonol 7-O-glucosyltransferase Quercetin->Enzyme_Complex UDP_Glucose UDP-Glucose UDP_Glucose->Enzyme_Complex Quercimeritrin Quercimeritrin UDP UDP Enzyme_Complex->Quercimeritrin Enzyme_Complex->UDP

Biosynthesis of Quercimeritrin from Quercetin.

Biological Activity and Quantitative Data

While specific quantitative data for Quercimeritrin is limited, the biological activities of its aglycone, quercetin, and closely related glycosides provide valuable insights into its potential therapeutic effects.

Antioxidant Activity

Quercetin is a potent antioxidant. The antioxidant activities of quercetin and its related glycosides are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAssayIC₅₀ (µM)Reference(s)
QuercetinDPPH~5.8 - 19.17 µg/mL[2][3]
QuercetinABTS1.89 µg/mL[4]
Quercitrin (B1678633)DPPH87.99 ± 5.43[5]
IsoquercitrinDPPH78.16 ± 4.83[5]
Anti-inflammatory Activity

Quercetin and its glycosides have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes and signaling pathways.

CompoundAssayIC₅₀ (µM)Reference(s)
QuercetinLipoxygenase (LOX)0.7[6]
QuercetinCyclooxygenase (COX)-
Quercimeritrinα-Glucosidase79.88

Note: Specific IC₅₀ values for COX inhibition by Quercimeritrin were not found in the literature. In vivo studies on the related compound quercitrin suggest its anti-inflammatory effects are mediated by the release of quercetin, which then inhibits the NF-κB pathway[7].

Signaling Pathways

The biological effects of Quercimeritrin are largely attributed to the activity of its aglycone, quercetin, which is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

Quercetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Quercetin Quercetin Quercetin->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes promotes transcription

Inhibition of the NF-κB signaling pathway by Quercetin.
MAPK Signaling Pathway

Quercetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis, as well as the inflammatory response. Quercetin can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

MAPK_Pathway cluster_stimulus Cellular Stress / Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Quercetin Quercetin Quercetin->MAPKKK inhibits Quercetin->MAPKK inhibits Genes Target Gene Expression TF->Genes regulates

Modulation of the MAPK signaling pathway by Quercetin.

Experimental Protocols

Isolation and Purification of Quercimeritrin

This protocol describes a general method for the isolation and purification of Quercimeritrin from plant material, such as cotton flowers (Gossypium herbaceum), where it is naturally found.

Isolation_Workflow Start Plant Material (e.g., Cotton Flowers) Extraction Extraction with 80% Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography1 Column Chromatography (Silica Gel, 70-230 mesh) Elution with Methanol Gradient Crude_Extract->Column_Chromatography1 Fraction_Collection1 Fraction Collection and TLC Analysis Column_Chromatography1->Fraction_Collection1 Combined_Fractions Combine Quercimeritrin-rich Fractions Fraction_Collection1->Combined_Fractions Column_Chromatography2 Re-chromatography (Silica Gel, 230-400 mesh) Eluent: Butanol:Acetic Acid:Water (4:1:5) Combined_Fractions->Column_Chromatography2 Fraction_Collection2 Fraction Collection and Purity Check (HPLC) Column_Chromatography2->Fraction_Collection2 Purified_Product Purified Quercimeritrin Fraction_Collection2->Purified_Product

Workflow for the isolation and purification of Quercimeritrin.

Methodology:

  • Extraction: Air-dried and powdered plant material is extracted with 80% methanol at room temperature with continuous stirring for 24 hours. The process is repeated three times.

  • Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography (Step 1): The crude extract is subjected to column chromatography on a silica (B1680970) gel column (70-230 mesh). Elution is performed with a gradient of methanol in chloroform.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to a Quercimeritrin standard are pooled.

  • Re-chromatography (Step 2): The pooled fractions are further purified by a second column chromatography on silica gel (230-400 mesh) using a solvent system of butanol:acetic acid:water (4:1:5, v/v/v).

  • Final Purification and Verification: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) for purity. Fractions containing pure Quercimeritrin are combined and the solvent is evaporated to yield the purified compound.

HPLC Quantification of Quercimeritrin

This protocol outlines a reversed-phase HPLC method for the quantification of Quercimeritrin in plant extracts or other matrices.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A).

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 257 nm and 372 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Standard and Sample Preparation:

  • Standard Solution: A stock solution of pure Quercimeritrin is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration to fall within the range of the calibration curve.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes an assay to evaluate the anti-inflammatory potential of Quercimeritrin by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Quercimeritrin (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pharmacokinetics and Metabolism (ADME)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for Quercimeritrin is not extensively available. However, studies on quercetin and its other glycosides suggest that glycosylation significantly impacts bioavailability. Generally, quercetin glycosides are poorly absorbed in their intact form. They are often hydrolyzed by intestinal microflora or enzymes in the small intestine to the aglycone, quercetin, which is then absorbed.

Inference from Related Compounds:

  • Absorption: The absorption of quercetin from its glycosides is generally higher than from the aglycone itself. The glucose moiety can facilitate transport across the intestinal epithelium.

  • Metabolism: Once absorbed, quercetin undergoes extensive metabolism in the liver and other tissues, primarily through glucuronidation, sulfation, and methylation.

  • Excretion: The metabolites are then excreted in the urine and bile.

Further studies, such as Caco-2 cell permeability assays and in vivo pharmacokinetic studies, are required to determine the specific ADME profile of Quercimeritrin.

Conclusion

Quercimeritrin, as a quercetin 7-O-β-D-glucoside, holds significant potential as a bioactive compound, largely owing to the well-documented antioxidant and anti-inflammatory properties of its aglycone, quercetin. While direct quantitative data on Quercimeritrin's biological activities are still emerging, the information available for closely related compounds provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate and guide future research into the precise mechanisms of action and therapeutic potential of Quercimeritrin. As research progresses, a more detailed understanding of its pharmacokinetic profile and specific biological effects will be crucial for its development as a potential therapeutic agent or nutraceutical.

References

The In Vitro Antioxidant Potential of Quercimeritrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (B192231), also known as Quercetin-7-O-glucoside, is a naturally occurring flavonoid glycoside. As a derivative of quercetin (B1663063), a well-documented antioxidant, quercimeritrin is of significant interest for its potential therapeutic applications rooted in its ability to mitigate oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of quercimeritrin, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. Quantitative data from various antioxidant assays are presented to offer a comparative perspective on its potency.

Introduction to Quercimeritrin and its Antioxidant Role

Quercimeritrin is a flavonoid in which quercetin is glycosylated at the 7-hydroxyl position with a glucose molecule. This structural modification influences its bioavailability and solubility, which in turn can affect its antioxidant activity compared to its aglycone form, quercetin. The antioxidant properties of flavonoids like quercimeritrin are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. These compounds can donate hydrogen atoms or electrons to reactive oxygen species (ROS), neutralizing their reactivity and preventing cellular damage.

Mechanisms of Antioxidant Action

The antioxidant activity of quercimeritrin is multifaceted, involving both direct and indirect mechanisms.

  • Direct Radical Scavenging: Quercimeritrin can directly interact with and neutralize various reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH). This is facilitated by the presence of hydroxyl groups on its flavonoid structure, which can donate a hydrogen atom to a radical, thereby stabilizing it.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. Quercimeritrin can chelate these metal ions, forming stable complexes that prevent them from participating in redox cycling and ROS generation.[1][2][3] The primary sites for metal chelation in quercetin derivatives are the catechol group in the B-ring and the 5-hydroxyl and 4-carbonyl groups in the A and C rings.[3]

  • Modulation of Cellular Signaling Pathways: Quercimeritrin, like its parent compound quercetin, is known to influence key signaling pathways that regulate the cellular antioxidant response. The most notable of these is the Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like quercetin and its derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[5][6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8] These genes encode for a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

  • Superoxide Dismutase (SOD)

  • Catalase (CAT)

  • Glutathione (B108866) Peroxidase (GPx)

  • Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.

By activating the Nrf2-ARE pathway, quercimeritrin can enhance the endogenous antioxidant capacity of cells, providing a long-lasting protective effect against oxidative damage.[4][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Quercimeritrin Quercimeritrin Quercimeritrin->Nrf2_Keap1 Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Dissociation Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes Transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Protein Synthesis & Antioxidant Defense

Quercimeritrin-mediated activation of the Nrf2-ARE pathway.

Quantitative Assessment of Antioxidant Potential

The antioxidant capacity of quercimeritrin can be quantified using various in vitro assays. Each assay targets a specific antioxidant mechanism. Due to limited direct studies on Quercimeritrin, data for its aglycone, Quercetin, and other related glycosides are included for a comprehensive comparison. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundAssayIC₅₀ / Activity ValueReference
Quercimeritrin ORAC18 ± 4 µmol TE/µmol[10]
QuercetinDPPH19.17 µg/mL[11]
QuercetinH₂O₂ Scavenging36.22 µg/mL[11]
QuercetinDPPH12.02 ± 1.08 µM[12]
Quercetin-3-O-glucoside (Isoquercitrin)DPPHLess effective than Quercitrin[13]
Quercetin-3-O-glucoside (Isoquercitrin)Superoxide Scavenging78.16 ± 4.83 µM[13]
Quercetin-3-O-rhamnoside (Quercitrin)DPPHMore effective than Isoquercitrin[13]
Quercetin-3-O-rhamnoside (Quercitrin)Superoxide Scavenging87.99 ± 5.43 µM[13]
Quercetin-3,4'-di-O-glucosideFRAPLower than Quercetin[14]

Note: The antioxidant activity of quercetin glycosides can be influenced by the position of the sugar moiety. Theoretical studies suggest that in solvent phases, the antioxidant capacity follows the order: quercetin-4′-O-glucoside > quercetin-5-O-glucoside > quercetin > quercetin-3-O-glucoside > quercetin-7-O-glucoside (Quercimeritrin) > quercetin-3′-O-glucoside.[15][16] This highlights that while Quercimeritrin is an effective antioxidant, other glycosides may exhibit stronger activity depending on the specific mechanism being assayed.

Experimental Protocols for Key Antioxidant Assays

A standardized workflow is crucial for the reproducible assessment of antioxidant potential.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (Quercimeritrin Dilutions) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP CAA Cellular Antioxidant Assay Sample_Prep->CAA Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->CAA Spectro Spectrophotometric/ Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro CAA->Spectro Calc % Inhibition Calculation Spectro->Calc IC50 IC50 Determination Calc->IC50

References

The Anti-inflammatory Properties of Quercimeritrin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, particularly concerning its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Quercimeritrin's anti-inflammatory effects, with a focus on its mechanisms of action, relevant signaling pathways, and available quantitative data from both in vitro and in vivo studies. A substantial body of evidence suggests that the in vivo anti-inflammatory activity of Quercimeritrin is largely mediated by its aglycone, Quercetin (B1663063), following enzymatic cleavage by the intestinal microbiota. This guide will delve into the inhibitory effects on key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the modulation of the NLRP3 inflammasome. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. Quercimeritrin (Quercetin-7-O-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside. While its aglycone, Quercetin, has been extensively studied for its anti-inflammatory prowess, Quercimeritrin itself is emerging as a molecule of interest. This guide aims to consolidate the existing scientific literature on the anti-inflammatory properties of Quercimeritrin, providing a technical resource for researchers and drug development professionals.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Quercimeritrin are multifaceted and primarily attributed to the bioactivity of its metabolite, Quercetin. The primary mechanisms include the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

The Role of Intestinal Microbiota in the Bioactivation of Quercimeritrin

In vivo studies have demonstrated that the oral administration of Quercimeritrin leads to its hydrolysis by intestinal microbiota, releasing its aglycone, Quercetin.[1][2] This biotransformation is crucial, as Quercetin generally exhibits greater anti-inflammatory activity in in vitro assays compared to its glycosidic form.[2] Therefore, the in vivo anti-inflammatory effects of Quercimeritrin are largely attributable to the systemic actions of liberated Quercetin.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Quercetin has been shown to potently inhibit the NF-κB pathway.[3][4] This inhibition is achieved through the prevention of the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[4] By inhibiting NF-κB activation, Quercetin effectively downregulates the expression of a wide array of inflammatory mediators.

NF_kB_Pathway cluster_0 Inflammatory Stimulus (LPS, TNF-α) cluster_1 Quercimeritrin → Quercetin Stimulus Stimulus IKK IKK Stimulus->IKK Activates Quercetin Quercetin Quercetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Binds & Inhibits NFkB->NFkB_IkB NFkB_nuc NF-κB (nucleus) NFkB_IkB->NFkB_nuc IkBα degradation allows translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by Quercetin.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Quercetin has been demonstrated to modulate MAPK signaling.[5] It can inhibit the phosphorylation of key MAPK proteins, thereby interfering with the downstream activation of transcription factors like AP-1, which are involved in the expression of inflammatory genes.

MAPK_Pathway cluster_0 Inflammatory Stimulus cluster_1 Quercimeritrin → Quercetin Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Quercetin Quercetin Quercetin->MAPKKK Inhibits MAPKK MAPKK Quercetin->MAPKK MAPK MAPK (p38, JNK, ERK) Quercetin->MAPK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Inflammatory Gene Expression AP1->Genes Induces

Figure 2: Modulation of the MAPK Signaling Pathway by Quercetin.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Quercetin has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent inflammatory mediators.[6][7]

Inhibition of Pro-inflammatory Enzymes

Quercimeritrin and Quercetin have been reported to inhibit the activity of several pro-inflammatory enzymes:

  • Cyclooxygenases (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. In silico studies suggest that Quercetin and its derivatives can interact with and inhibit both COX-1 and COX-2.[8]

  • Lipoxygenases (LOX): LOX enzymes are involved in the production of leukotrienes, another class of potent inflammatory mediators. Quercimeritrin has been shown to inhibit 15-lipoxygenase (15-LOX).[9]

  • Secretory Phospholipase A2 (sPLA2): Quercimeritrin has demonstrated direct inhibitory activity against sPLA2IIa, an enzyme implicated in inflammatory processes, with a reported IC50 value of 8.77 µM.[10]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data for the anti-inflammatory effects of Quercimeritrin and its aglycone, Quercetin.

Table 1: In Vitro Anti-inflammatory Activity of Quercimeritrin
AssayTarget/Cell LineEffectConcentration/IC50Reference
Enzyme InhibitionsPLA2IIaInhibition8.77 µM[10]
Cytokine ProductionPC-3 cellsReduction of IL-6Dose-dependent[10]
Enzyme Inhibition15-Lipoxygenase65% InhibitionNot specified[9]
CytotoxicityRAW 264.7 macrophagesSafe concentration< 22.4 µg/mL[11]
NO ProductionLPS-stimulated RAW 264.7 cellsInhibitionDose-dependent[11]
Cytokine ProductionLPS-stimulated RAW 264.7 cellsReduction of TNF-α, IL-1β, IL-6Dose-dependent[11]
Table 2: In Vitro Anti-inflammatory Activity of Quercetin
AssayTarget/Cell LineEffectConcentration/IC50Reference
Cytokine ProductionLPS-stimulated human PBMCInhibition of TNF-αDose-dependent[2]
Cytokine ProductionIL-1β-stimulated ARPE-19 cellsInhibition of IL-6, IL-8, MCP-1Dose-dependent (2.5-20 µM)[12]
Enzyme Inhibition5-LipoxygenaseInhibition0.7 µM[3]
Inflammasome ActivationBMDMInhibition of IL-1β secretionDose-dependent[6][13]
Cytokine ProductionLPS-stimulated neutrophilsInhibition of IL-6Pre-treatment with 40 µM[14]
Table 3: In Vivo Anti-inflammatory Activity of Quercimeritrin and Quercetin
Animal ModelCompoundDosageEffectReference
Dextran sulfate (B86663) sodium-induced colitis in ratsQuercimeritrinNot specifiedReduced colonic MPO activity
sPLA2IIa-induced mouse paw edemaQuercimeritrin18 µM (co-injection)Reduced edema[10]
Carrageenan-induced air pouch in ratsQuercetin10 mg/kgReduced exudate volume, protein, and cell counts[13]
Carrageenan-induced paw edema in ratsEllagic Acid (for reference)ED50 = 8.41 mg/kg (i.p.)Reduced paw edema

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of compounds.

RAW264_7_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Quercimeritrin (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Nitric Oxide (NO) determination (Griess Assay) Collect->Griess ELISA Cytokine measurement (ELISA for TNF-α, IL-6, IL-1β) Collect->ELISA

Figure 3: General Workflow for In Vitro Anti-inflammatory Assay.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Quercimeritrin. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

    • Cell Viability: A cell viability assay (e.g., MTT or CCK-8) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are used. They are fasted overnight before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of Quercimeritrin or Quercetin orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Discussion and Future Perspectives

The available evidence strongly suggests that Quercimeritrin possesses significant anti-inflammatory properties, which are primarily mediated by its aglycone, Quercetin. The inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, and the suppression of the NLRP3 inflammasome, underscore its potential as a therapeutic agent for inflammatory diseases.

However, for drug development purposes, several areas require further investigation:

  • Direct In Vitro Activity of Quercimeritrin: More comprehensive studies are needed to determine the direct in vitro anti-inflammatory effects of Quercimeritrin on a wider range of inflammatory targets, including specific IC50 values for cytokine and pro-inflammatory enzyme inhibition.

  • Pharmacokinetics and Bioavailability: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Quercimeritrin is crucial for optimizing its delivery and dosage.

  • In Vivo Efficacy in Disease Models: While initial in vivo studies are promising, further evaluation in a broader range of preclinical models of inflammatory diseases is necessary to establish its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: SAR studies on Quercimeritrin and its derivatives could lead to the development of novel compounds with enhanced anti-inflammatory activity and improved pharmacokinetic properties.

Conclusion

Quercimeritrin represents a promising natural compound with significant anti-inflammatory potential. Its mechanism of action, largely through its conversion to Quercetin, involves the modulation of critical inflammatory signaling pathways. The data presented in this technical guide provide a solid foundation for further research and development of Quercimeritrin and related compounds as novel anti-inflammatory therapeutics. A continued and focused research effort is warranted to fully elucidate its therapeutic utility and translate these preclinical findings into clinical applications.

References

Quercimeritrin: A Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (quercetin 7-O-beta-D-glucoside) is a naturally occurring flavonoid glycoside found in various plants.[1] While it exhibits intrinsic biological activities, it often serves as a metabolic precursor to its aglycone, quercetin (B1663063), a widely studied and potent flavonoid. This technical guide delineates the core mechanisms of action of Quercimeritrin, encompassing its direct effects and the subsequent actions of its metabolite, quercetin. We will explore its roles in enzyme inhibition, antioxidant defense, anti-inflammatory signaling, and anticancer pathways, supported by quantitative data, detailed experimental protocols, and visualized signaling cascades.

Core Mechanisms of Action

The biological effects of Quercimeritrin are multifaceted, stemming from its ability to act as a selective enzyme inhibitor and, following metabolic cleavage of its glycoside bond, as a source of quercetin, which modulates numerous intracellular signaling pathways.[2][3]

Selective Enzyme Inhibition

Quercimeritrin has demonstrated notable selectivity as an inhibitor of specific enzymes, distinguishing its action from its aglycone, quercetin.

  • α-Glucosidase Inhibition: A primary mechanism is the selective inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Quercimeritrin exhibits competitive inhibition, binding to amino acid residues within the enzyme's active pocket.[4] This interaction induces a conformational change, forming a stable enzyme-inhibitor complex and blocking substrate access.[4] This activity is particularly relevant for controlling postprandial hyperglycemia.[4]

  • Secretory Phospholipase A2 IIa (sPLA2IIa) Inhibition: Quercimeritrin is an effective inhibitor of sPLA2IIa, an inflammatory enzyme implicated in tumorigenesis.[5] Direct interaction with the enzyme has been confirmed through intrinsic fluorescence and circular dichroism studies, leading to a reduction in sPLA2IIa-induced hemolytic activity and edema.[5]

Antioxidant Properties

Both Quercimeritrin and its metabolite quercetin possess potent antioxidant capabilities, acting through several mechanisms to counteract oxidative stress.[6][7][8]

  • Direct Radical Scavenging: Quercimeritrin and quercetin can directly neutralize reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[6][9] This activity is attributed to the phenolic hydroxyl groups in their chemical structure, which can donate hydrogen atoms to stabilize free radicals.[10][11] In DPPH radical-scavenging assays, quercitrin (B1678633) (a similar glycoside) showed greater activity than isoquercitrin, highlighting the importance of the glycoside structure in hydrogen-donating pathways.[6]

  • Metal Ion Chelation: The catechol structure within quercetin allows it to chelate transition metal ions like Fe²⁺ and Cu²⁺.[10] This prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[8]

  • Modulation of Antioxidant Enzymes: Quercetin can enhance the body's endogenous antioxidant defense system. It has been shown to increase the expression and activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) transferase.[11][12] By boosting these enzymatic defenses, quercetin helps maintain redox homeostasis.[9]

Anti-Inflammatory Effects

A significant aspect of Quercimeritrin's biological activity, primarily mediated by quercetin, is the potent downregulation of inflammatory pathways.[2][13]

  • Inhibition of the NF-κB Pathway: Quercetin is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14][15] In response to inflammatory stimuli like TNF-α or LPS, quercetin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[16][17] This action stabilizes the NF-κB/IκBα complex in the cytoplasm, blocking NF-κB's translocation to the nucleus and preventing the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[14][16][17]

  • Modulation of MAPK Signaling: Quercetin influences the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in translating extracellular stimuli into cellular inflammatory responses.[18][19] It has been shown to strongly reduce the phosphorylation (activation) of ERK and p38 MAP kinases, while its effect on JNK can vary.[16][20] By suppressing ERK and p38 activation, quercetin further curtails the expression of inflammatory mediators.[16]

Anticancer Activity

Quercimeritrin and quercetin exhibit significant anticancer effects across various cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting key survival pathways.[5][21][22][23]

  • Induction of Apoptosis: Quercetin promotes cancer cell death by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[24][25][26]

    • Extrinsic Pathway: It upregulates the expression of death receptors like FAS and their ligands (FasL), leading to the activation of initiator caspase-8.[23][27]

    • Intrinsic Pathway: It modulates the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2/Bcl-xL.[24][28] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase-9, culminating in the activation of executioner caspase-3.[24][26]

  • Cell Cycle Arrest: Quercetin can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M or S phases.[25][27] This effect is often mediated by the upregulation of cell cycle inhibitors like p21 and GADD45.[27]

  • Inhibition of Pro-Survival Pathways: Quercetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[24][29][30] By blocking the phosphorylation of key kinases like PI3K and Akt, it shuts down downstream signals that promote cell survival and proliferation.[29][30]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivities of Quercimeritrin and its related compounds.

Table 1: Enzyme Inhibition and Antioxidant Activity
Compound Assay / Target IC50 Value / Result
Quercimeritrinα-Glucosidase Inhibition79.88 µM[4]
Quercimeritrinα-Amylase Inhibition>250 µM[4]
QuercitrinsPLA2IIa Inhibition8.77 µM[5]
IsoquercitrinSuperoxide Anion (•O₂⁻) Scavenging78.16 ± 4.83 μM[6]
QuercitrinSuperoxide Anion (•O₂⁻) Scavenging87.99 ± 5.43 μM[6]
Table 2: Anticancer Activity (Cell Viability)
Compound Cell Line IC50 Value
QuercitrinPC-3 (Prostate Cancer)12.26 µM[5]
QuercetinCaco-2 (Colorectal Cancer)~50 µM[30]
QuercetinHT-29 (Colorectal Cancer)15 µM[30]

Signaling Pathways and Visualizations

Diagrams generated using Graphviz DOT language illustrate the key signaling pathways modulated by Quercimeritrin/Quercetin.

Diagram 1: Anti-Inflammatory Mechanism via NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quercetin Quercetin (from Quercimeritrin) Quercetin->IKK Inhibits Quercetin->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Quercetin inhibits the NF-κB pathway by preventing IKK activation and IκBα degradation.

Diagram 2: Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quercetin Quercetin (from Quercimeritrin) FasL ↑ FasL Quercetin->FasL Bax ↑ Bax Quercetin->Bax Bcl2 ↓ Bcl-2 / Bcl-xL Quercetin->Bcl2 Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria Bax->Mito Permeabilizes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quercetin induces apoptosis by activating caspases via extrinsic and intrinsic pathways.

Diagram 3: Experimental Workflow for Assessing Anti-Inflammatory Activity

Experimental_Workflow cluster_analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Treatment Groups - Control - LPS only - Quercimeritrin + LPS - Quercetin + LPS A->B C 3. Incubation Period B->C D 4. Sample Collection (Cell Lysates & Supernatants) C->D E 5. Analysis of Inflammatory Markers D->E F Western Blot (p-IKK, p-p38, IκBα) E->F Protein Expression G ELISA (TNF-α, IL-6 in supernatant) E->G Cytokine Secretion H RT-qPCR (iNOS, COX-2 mRNA) E->H Gene Expression I 6. Data Interpretation (Quantify inhibition of inflammatory mediators) F->I G->I H->I

Caption: Workflow for evaluating the anti-inflammatory effects of Quercimeritrin in vitro.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to determine the mechanism of action of Quercimeritrin and quercetin.

α-Glucosidase Inhibition Assay
  • Principle: This assay measures the ability of an inhibitor to prevent the enzymatic cleavage of a substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG) by α-glucosidase into a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

  • Methodology:

    • An enzyme solution of α-glucosidase is prepared in a phosphate (B84403) buffer (e.g., pH 6.8).

    • Various concentrations of Quercimeritrin (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

    • The reaction is allowed to proceed for a set duration (e.g., 20 minutes).

    • The reaction is terminated by adding a stop solution, typically a strong base like sodium carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol product.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • A control (without inhibitor) and a blank (without enzyme) are run in parallel. The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition versus inhibitor concentration. Reference Protocol Basis:[4]

Western Blot for Signaling Protein Phosphorylation
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (active) forms of signaling proteins like ERK, p38, and IκBα, in cell lysates.

  • Methodology:

    • Cells (e.g., HepG2 or RAW 264.7) are cultured and treated with the inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of quercetin for a defined period.

    • Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

    • Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p38) overnight at 4°C.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

    • An enhanced chemiluminescence (ECL) substrate is added, which reacts with the HRP to produce light. The signal is captured on X-ray film or with a digital imager.

    • The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin) to serve as a loading control. Reference Protocol Basis:[15][16]

Cell Viability (MTT) Assay
  • Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Methodology:

    • Cancer cells (e.g., PC-3) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Quercimeritrin) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured spectrophotometrically, typically at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated. Reference Protocol Basis:[5]

References

An In-depth Technical Guide to the Discovery and Isolation of Quercimeritrin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a significant flavonoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Quercimeritrin from various plant sources. It details modern and classical experimental protocols, presents quantitative data for comparative analysis, and elucidates the known biological signaling pathways influenced by this compound. This document serves as a vital resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding for future research and application.

Introduction: Discovery and Chemical Profile

Quercimeritrin, chemically identified as Quercetin (B1663063) 7-O-beta-D-glucoside, is a naturally occurring flavonoid.[1] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone (B191502) backbone. The structure of Quercimeritrin consists of the aglycone quercetin bonded to a glucose molecule at the 7-hydroxyl position.[1] This glycosidic linkage distinguishes it from other common quercetin glycosides, such as Quercitrin (quercetin-3-O-rhamnoside), and influences its solubility, bioavailability, and metabolic fate.

The initial discovery and isolation of Quercimeritrin can be traced back to early phytochemical investigations of cotton plants. Notably, a 1936 study identified Quercimeritrin as a principal pigment in the flowers of Gossypium indicum. This early work laid the groundwork for subsequent explorations into its distribution in the plant kingdom. Besides Gossypium species, Quercimeritrin has been reported in other plants, including Camellia sinensis (tea) and Spiranthes vernalis.[1]

Experimental Protocols: From Extraction to Pure Compound

The isolation of Quercimeritrin from plant matrices involves a multi-step process encompassing extraction, fractionation, and purification. Modern chromatographic techniques are pivotal in obtaining high-purity Quercimeritrin suitable for biological assays and structural elucidation.

General Extraction and Fractionation

The initial step involves the extraction of flavonoids from the dried and powdered plant material. The choice of solvent is critical and is typically guided by the polarity of the target compound.

Protocol 1: General Solvent Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., flowers, leaves) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or 80% ethanol (B145695) at room temperature for 24-48 hours with occasional shaking. Alternatively, use a Soxhlet apparatus for continuous extraction.[2]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent Partitioning (Fractionation): Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Quercimeritrin, being a glycoside, is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

Purification by Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a fractionated extract based on their differential adsorption to a stationary phase.

Protocol 2: Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[2]

  • Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.[3]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing the spot corresponding to Quercimeritrin.

High-Purity Isolation by Preparative HPLC

For obtaining highly pure Quercimeritrin, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high resolution and efficiency.

Protocol 3: Preparative Reversed-Phase HPLC

  • Analytical Method Development: First, develop an analytical HPLC method to determine the retention time of Quercimeritrin. A C18 column is typically used with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B).[4] A gradient elution is commonly employed.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Preparative HPLC Run: Scale up the analytical method to a preparative C18 column. Inject a larger volume of the sample.

  • Fraction Collection: Collect the peak corresponding to the retention time of Quercimeritrin using a fraction collector.

  • Purity Confirmation and Compound Characterization: Analyze the collected fraction using analytical HPLC to confirm its purity. The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The yield of Quercimeritrin can vary significantly depending on the plant source and the extraction method employed. The following tables summarize representative quantitative data from the literature for quercetin and its glycosides, which can serve as a reference for Quercimeritrin isolation.

Plant SourceExtraction MethodSolventQuercetin Glycoside Yield (mg/g of dry weight)Reference
Pistacia eurycarpaChemical (Soxhlet)Ethanol84.037 (as total flavonoids based on quercetin)[5]
Salvia hispanica L. (Chia) microgreensEthanolic extractionEthanol0.88 (as quercetin)[6]
Onion (Allium cepa L.)Not specifiedNot specifiedQuercetin-4'-O-glucoside was significantly higher[2]
Buckwheat (Fagopyrum esculentum)HPLC analysisNot specifiedIsoquercitrin (B50326) was the largest component[7]

Note: Data for Quercimeritrin specifically is limited; the table presents data for related quercetin glycosides to provide a comparative context.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the isolation and purification of Quercimeritrin from a plant source is depicted below.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation polar_fraction Polar Fraction (Ethyl Acetate/n-Butanol) fractionation->polar_fraction column_chromatography Column Chromatography (Silica Gel) polar_fraction->column_chromatography partially_pure Partially Purified Quercimeritrin column_chromatography->partially_pure prep_hplc Preparative HPLC (C18 Column) partially_pure->prep_hplc pure_quercimeritrin Pure Quercimeritrin (>98%) prep_hplc->pure_quercimeritrin characterization Structural Characterization (MS, NMR) pure_quercimeritrin->characterization

Figure 1: General workflow for the isolation of Quercimeritrin.
Signaling Pathways

Quercimeritrin, as a glycoside of quercetin, is expected to share some of its biological activities. Quercetin is a well-known modulator of various signaling pathways, particularly those involved in inflammation and oxidative stress. The anti-inflammatory effects of quercetin are often attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Translocates nfkb_ikb->nfkb Releases quercimeritrin Quercimeritrin quercimeritrin->ikk Inhibits dna DNA nfkb_active->dna Binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Induces

References

Quercimeritrin as a Selective Alpha-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of quercimeritrin's role as a selective alpha-glucosidase inhibitor. Quercimeritrin (B192231), a flavonoid glycoside, has emerged as a promising natural compound for the management of postprandial hyperglycemia, a key concern in type 2 diabetes. Its selective inhibition of α-glucosidase over α-amylase presents a significant advantage over existing therapies, potentially minimizing the gastrointestinal side effects associated with dual inhibitors. This document outlines the mechanism of action, quantitative inhibitory data, experimental protocols, and in vivo evidence supporting the therapeutic potential of quercimeritrin.

Mechanism of Action and Selectivity

Quercimeritrin functions as a selective inhibitor of α-glucosidase, an enzyme crucial for the final step of carbohydrate digestion—breaking down disaccharides into absorbable monosaccharides like glucose.[1][2] By inhibiting this enzyme, quercimeritrin effectively delays carbohydrate digestion and reduces the rate of glucose absorption, thereby controlling postprandial blood glucose levels.[1][3]

Studies have demonstrated that quercimeritrin exhibits a competitive inhibition mechanism against α-glucosidase.[1] This was determined through kinetic analysis using Lineweaver-Burk plots, where the maximum velocity (Vmax) of the enzyme reaction remained constant while the Michaelis constant (Km) decreased with increasing concentrations of quercimeritrin.[1] This indicates that quercimeritrin competes with the substrate for binding to the active site of the α-glucosidase enzyme.[1]

The binding of quercimeritrin to the enzyme's active pocket is facilitated by non-covalent interactions , primarily hydrogen bonds.[1][4] This interaction leads to conformational changes in the enzyme, forming a stable enzyme-quercimeritrin complex and causing steric hindrance that impedes substrate access and reduces enzyme activity.[1][4]

A key advantage of quercimeritrin is its selectivity . It shows a significantly stronger inhibitory effect on α-glucosidase compared to α-amylase, the enzyme responsible for breaking down large starch molecules.[1][5] This selectivity is crucial because the severe inhibition of both enzymes by drugs like acarbose (B1664774) can lead to an abundance of undigested starch in the colon, causing gastrointestinal side effects such as bloating and flatulence through microbial fermentation.[4] Quercimeritrin's targeted action on α-glucosidase offers a more controlled rate of digestion with potentially fewer side effects.[1][5]

Quantitative Inhibitory Data

The inhibitory potency of quercimeritrin against α-glucosidase and its selectivity over α-amylase have been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values are summarized below, with the common α-glucosidase inhibitor, acarbose, included for comparison.

CompoundTarget EnzymeIC50 Value (µM)
Quercimeritrin α-Glucosidase79.88[1][4][5][6][7]
α-Amylase>250[1][4][5][6][7]
Acarbose α-GlucosidaseMuch higher than Quercimeritrin's IC50[1]
α-AmylaseMuch lower than Quercimeritrin's IC50[1]

Table 1: Comparative IC50 values of Quercimeritrin and Acarbose against starch-digesting enzymes.

The data clearly indicates that quercimeritrin is a potent inhibitor of α-glucosidase, while having a minimal effect on α-amylase activity.[1][4][5][6][7] This high selectivity index underscores its potential as a targeted therapeutic agent.

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the inhibitory effects of quercimeritrin.

3.1. In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of a compound on α-glucosidase activity.

  • Materials:

    • α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

    • Test compound (Quercimeritrin) dissolved in a suitable solvent (e.g., DMSO)

    • Sodium carbonate (Na2CO3) solution to stop the reaction

    • 96-well microplate and reader

  • Procedure:

    • Prepare sample solutions of quercimeritrin at various concentrations by gradient dilution with phosphate buffer.[1]

    • In a 96-well plate, pre-incubate a mixture of the enzyme solution (e.g., 40 µL of 5 U/mL α-glucosidase), different concentrations of the quercimeritrin solution (10 µL), and potassium phosphate buffer (100 µL) at 37°C for 10-15 minutes.[1][8][9]

    • Initiate the enzymatic reaction by adding the substrate, pNPG (e.g., 50 µL of 0.6 mM).[1]

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[1]

    • Terminate the reaction by adding a stop solution, such as 0.2 M sodium carbonate.[8]

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1][10]

    • Acarbose is used as a positive control, and a solution with DMSO but without the inhibitor serves as the negative control.[1]

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[1]

    • The IC50 value is determined by non-linear fitting of the dose-response curve.[1]

3.2. Enzyme Inhibition Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at varying substrate concentrations.

  • Procedure:

    • The α-glucosidase activity is measured as described above, but with varying concentrations of the substrate (pNPG).[1]

    • These measurements are performed in the absence of the inhibitor and in the presence of different, fixed concentrations of quercimeritrin.[1]

    • The results are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[1]

    • The mode of inhibition is determined by analyzing the changes in Vmax (the y-intercept) and Km (the x-intercept) on the plot. For competitive inhibition, the lines will intersect on the y-axis, indicating a constant Vmax and a changing Km.[1]

3.3. Molecular Docking

Computational studies are used to visualize and analyze the binding interaction between the inhibitor and the enzyme at a molecular level.

  • Software: AutoDock Vina is a commonly used tool for molecular docking.[4]

  • Procedure:

    • Obtain the 3D crystal structure of α-glucosidase from a protein database (e.g., PDB ID: 2QMJ).[4]

    • Prepare the protein structure by removing water molecules and adding hydrogen atoms.

    • Generate the 3D structure of the ligand (quercimeritrin).

    • Define the binding pocket or active site of the enzyme.

    • Perform the docking simulation to predict the binding conformation and affinity (docking score) of quercimeritrin within the enzyme's active site.[4]

    • Analyze the results to identify key interacting amino acid residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).[4]

3.4. In Vivo Animal Studies

Animal models are used to confirm the in vitro findings and assess the physiological effects of the compound.

  • Animal Model: db/db mice, a model for type 2 diabetes, have been used to test quercimeritrin.[1]

  • Procedure:

    • After an acclimatization period, the diabetic mice are administered quercimeritrin orally.[1]

    • A control group receives a vehicle, and another group may receive a standard drug like acarbose for comparison.[1]

    • Postprandial blood glucose levels are monitored at various time points after a carbohydrate challenge (e.g., starch or sucrose (B13894) administration).[1]

    • The results are analyzed to determine if quercimeritrin can effectively control the rise in blood glucose after a meal.[1][5]

Visualizations

cluster_0 Mechanism of Quercimeritrin Inhibition Quercimeritrin Quercimeritrin Inhibition Competitive Inhibition Quercimeritrin->Inhibition ActiveSite α-Glucosidase Active Site Complex Enzyme-Inhibitor Complex (Stable) ActiveSite->Complex Binding via H-bonds Substrate Disaccharide (Substrate) Substrate->Inhibition Inhibition->ActiveSite NoHydrolysis No Glucose Release Complex->NoHydrolysis

Mechanism of competitive inhibition by Quercimeritrin.

cluster_1 Workflow for α-Glucosidase Inhibition Assay A Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Quercimeritrin) B Pre-incubate Enzyme + Inhibitor (37°C, 10-15 min) A->B C Add Substrate (pNPG) to initiate reaction B->C D Incubate (37°C, 20 min) C->D E Stop Reaction (add Na2CO3) D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 Value F->G

Experimental workflow for the in vitro inhibition assay.

cluster_2 Logical Flow of Selective Inhibition Input Dietary Carbohydrates (Starch) Amylase α-Amylase Action (Largely Uninhibited) Input->Amylase Disaccharides Oligo/Disaccharides Amylase->Disaccharides SideEffects Minimized GI Side Effects (Less undigested starch in colon) Amylase->SideEffects avoids excess Glucosidase α-Glucosidase Action (Inhibited by Quercimeritrin) Disaccharides->Glucosidase Glucose Glucose Glucosidase->Glucose Absorption Delayed Glucose Absorption Glucose->Absorption Outcome Reduced Postprandial Hyperglycemia Absorption->Outcome

Advantages of selective α-glucosidase inhibition.

In Vivo Evidence and Therapeutic Outlook

Animal experiments have substantiated the in vitro findings, demonstrating that quercimeritrin can effectively control postprandial blood glucose in vivo.[1][5] In studies using diabetic db/db mice, administration of quercimeritrin showed a comparable inhibitory effect on blood glucose spikes to that of acarbose, but without the associated side effects.[1][5] These results highlight the potential of quercimeritrin as a safer alternative for managing hyperglycemia.

Conclusion

Quercimeritrin has been identified as a potent and selective competitive inhibitor of α-glucosidase.[1][5] Its mechanism of action, involving binding to the enzyme's active site, effectively slows carbohydrate digestion and glucose absorption.[1] The high selectivity for α-glucosidase over α-amylase is a significant advantage, suggesting a lower propensity for the gastrointestinal side effects that plague current non-selective inhibitors.[1][4] The combination of in vitro quantitative data, detailed mechanistic insights from molecular modeling, and positive in vivo outcomes positions quercimeritrin as a strong candidate for further development as a therapeutic agent or dietary supplement for the management of type 2 diabetes.[1][11]

References

Quercimeritrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quercimeritrin (B192231) (Quercetin-7-O-β-D-glucoside) is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavonol, quercetin (B1663063), quercimeritrin is gaining attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, antidiabetic, and anti-angiogenic properties. This technical guide provides an in-depth overview of the core characteristics of quercimeritrin, including its physicochemical properties, and summarizes key experimental findings and mechanistic insights relevant to researchers and drug development professionals.

Physicochemical Properties

Quercimeritrin is chemically known as 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5-dihydroxy-4H-1-benzopyran-4-one. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 491-50-9[1][2][3][4][5]
Molecular Formula C₂₁H₂₀O₁₂[1][5][6]
Molecular Weight 464.4 g/mol [1][3]
Synonyms Quercimeritroside, Quercetin 7-O-beta-D-glucoside, C.I. 75710[1][3]

Core Biological Activities and Mechanisms

Quercimeritrin, as a glycoside of quercetin, is often considered a prodrug, with its biological activities potentially arising from both the intact molecule and its aglycone, quercetin, following enzymatic hydrolysis in the body. The following sections detail the key biological effects and associated signaling pathways.

α-Glucosidase Inhibition

Quercimeritrin has been identified as a selective and potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibitory action suggests its potential in managing postprandial hyperglycemia, a key concern in type 2 diabetes.

Experimental Data:

ParameterValueExperimental Context
IC₅₀ (α-glucosidase) 79.88 µMIn vitro enzyme activity inhibition assay.[7]
IC₅₀ (α-amylase) >250 µMIn vitro enzyme activity inhibition assay, indicating selectivity.[7]
Inhibition Kinetics Mixed-modeKinetic analysis using Lineweaver-Burk plots.

Experimental Protocol: α-Glucosidase Inhibition Assay

A common method to determine α-glucosidase inhibitory activity involves the following steps:

  • Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Incubation: A mixture of the enzyme solution and varying concentrations of quercimeritrin is pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

  • Measurement: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) and is then stopped by adding a solution such as sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Logical Flow of α-Glucosidase Inhibition by Quercimeritrin

G Quercimeritrin Quercimeritrin Alpha_Glucosidase α-Glucosidase Quercimeritrin->Alpha_Glucosidase Inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Postprandial_Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Postprandial_Hyperglycemia

Caption: Quercimeritrin inhibits α-glucosidase, slowing carbohydrate digestion and glucose absorption.

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory signaling of quercimeritrin are emerging, the mechanisms are largely inferred from its aglycone, quercetin. Quercetin is known to modulate key inflammatory pathways, including the NF-κB and PI3K/Akt signaling cascades. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8] The in vivo anti-inflammatory effect of quercetin glycosides like quercitrin (B1678633) (a rhamnoside of quercetin) is believed to be mediated by the release of quercetin, which then inhibits the NF-κB pathway.[9]

Hypothesized Anti-inflammatory Signaling Pathway for Quercimeritrin/Quercetin

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Quercetin Quercetin (from Quercimeritrin) Quercetin->PI3K Inhibits Akt Akt Quercetin->Akt Inhibits Phosphorylation PI3K->Akt IKK IKK Akt->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor Phosphorylates (Inhibits) NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Cytokines Upregulates Transcription

Caption: Quercetin, the aglycone of quercimeritrin, inhibits the PI3K/Akt/NF-κB pathway.

Antioxidant Activity

The antioxidant properties of flavonoids are central to their therapeutic potential. Quercetin, the active form of quercimeritrin, exerts its antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense systems.[10] This is achieved by modulating signaling pathways like the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a solvent like methanol.

  • Reaction: Different concentrations of quercimeritrin are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of scavenging activity is calculated, and the EC₅₀ (effective concentration to scavenge 50% of radicals) can be determined.

Antioxidant Signaling via Nrf2 Pathway

G cluster_cell Cell Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Quercetin Quercetin (from Quercimeritrin) Quercetin->Keap1 Promotes Nrf2 release ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: Quercetin activates the Nrf2/ARE pathway to upregulate antioxidant enzymes.

Anti-angiogenic and Antibacterial Activities

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quercetin has been shown to possess anti-angiogenic properties by inhibiting key steps such as the proliferation, migration, and tube formation of endothelial cells.[11] This is often achieved through the inhibition of the VEGF/VEGFR2 signaling pathway and its downstream effectors like Akt and ERK.[11][12]

Antibacterial Properties: Quercimeritrin and its aglycone have demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action include the disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with biofilm formation.[5] For instance, quercetin can inhibit the transcriptional regulator SarA in S. aureus, which is crucial for biofilm development.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined by the broth microdilution method:

  • Preparation: A two-fold serial dilution of quercimeritrin is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of quercimeritrin at which no visible bacterial growth (turbidity) is observed.

Conclusion

Quercimeritrin is a promising flavonoid glycoside with a range of biological activities that warrant further investigation for therapeutic applications. Its role as a selective α-glucosidase inhibitor is particularly noteworthy for the management of diabetes. While many of its other biological effects are understood through the lens of its well-studied aglycone, quercetin, future research should focus on elucidating the specific mechanisms of quercimeritrin itself. This will provide a clearer understanding of its bioavailability, metabolism, and therapeutic potential as a standalone agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Quercimeritrin: A Technical Guide to its Biological Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the published research on Quercimeritrin, a flavonoid glycoside. It details its biological activities, mechanisms of action, and experimental validation, with a particular focus on its role as a prodrug for the potent flavonoid, Quercetin (B1663063).

Introduction and Pharmacokinetics

Quercimeritrin, also known as Quercetin-7-O-β-D-glucoside, is a naturally occurring flavonoid found in various plants[1][2]. Like other quercetin glycosides, its biological effects in vivo are often attributed to its metabolic conversion into its aglycone form, Quercetin[3][4]. This biotransformation is primarily carried out by the intestinal microbiota, which cleaves the glycosidic bond, releasing Quercetin for absorption[3][4]. While Quercetin itself has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties[5][6][7], research indicates that glycosides like Quercimeritrin can exhibit distinct activities prior to metabolism, and this glycosylation can influence bioavailability[3][4].

This guide will delineate the direct biological effects of Quercimeritrin and the subsequent effects mediated by its metabolite, Quercetin.

Figure 1: Metabolic Pathway of Quercimeritrin cluster_ingestion Oral Ingestion cluster_intestine Intestinal Lumen cluster_absorption Systemic Circulation Quercimeritrin Quercimeritrin Microbiota Microbiota Quercimeritrin->Microbiota Metabolism by Cleavage Glycosidic Cleavage Microbiota->Cleavage Quercetin Quercetin (Active Metabolite) Cleavage->Quercetin Releases Biological_Effects Systemic Biological Effects (Anti-inflammatory, Antioxidant, etc.) Quercetin->Biological_Effects Mediates

Caption: Metabolic conversion of Quercimeritrin to Quercetin by intestinal microbiota.

Core Biological Effects and Mechanisms

Anti-diabetic Activity: Selective α-Glucosidase Inhibition

A significant and direct biological effect of Quercimeritrin is its ability to act as a selective inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This contrasts with its aglycone, Quercetin, and highlights a unique therapeutic potential for managing postprandial hyperglycemia.

  • Mechanism: Quercimeritrin binds to the active pocket of α-glucosidase, preventing the breakdown of complex carbohydrates into absorbable glucose[8][9]. This action is selective, as it shows significantly less inhibition of α-amylase[8]. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective carbohydrate digestion inhibitors like acarbose[8]. In vivo studies have confirmed that Quercimeritrin can effectively control postprandial blood glucose in mice[8][9].

Figure 2: Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (e.g., Starch) a_Glucosidase α-Glucosidase (Enzyme) Carbohydrates->a_Glucosidase Substrate for Glucose Glucose a_Glucosidase->Glucose Digests to Absorption Intestinal Glucose Absorption Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Quercimeritrin Quercimeritrin Quercimeritrin->a_Glucosidase Inhibits

Caption: Quercimeritrin selectively inhibits α-glucosidase, reducing glucose release.

Anti-inflammatory and Antioxidant Activities

Quercimeritrin demonstrates both direct and indirect anti-inflammatory and antioxidant effects. While it has inherent radical scavenging capabilities, its more potent effects in vivo are mediated by its conversion to Quercetin, which modulates key inflammatory signaling pathways[1][3][4].

  • NF-κB Pathway Inhibition: The primary anti-inflammatory mechanism of Quercetin (the active metabolite) is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway[3][4][10]. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6[5][10][11]. Quercetin has been shown to inhibit this translocation, thereby suppressing the inflammatory cascade[3][12]. Studies on RAW 264.7 macrophages show that Quercimeritrin can reduce protein levels of iNOS and COX-2[11].

  • Antioxidant Action: Quercimeritrin exhibits direct antioxidant activity by scavenging free radicals and reducing reactive oxygen species (ROS)[1][11][13]. It can prevent lipid peroxidation induced by various pro-oxidant agents[13]. In vitro assays show it decreases tert-butyl hydroperoxide-induced ROS production in L-929 cells[11].

Figure 3: NF-κB Signaling Pathway Inhibition by Quercetin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex Degradation of NFkB NF-κB (Active) NFkB_complex->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus Quercetin Quercetin (from Quercimeritrin) Quercetin->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription

Caption: Quercetin, the metabolite of Quercimeritrin, inhibits NF-κB activation.

Other Biological Activities
  • Antibacterial Effects: Quercimeritrin has shown promising antibacterial activity, particularly against Staphylococcus aureus[14].

  • Anti-angiogenic Properties: At a concentration of 100 µM, Quercimeritrin has been observed to decrease angiogenesis in isolated rat aortic rings and reduce the proliferation of human umbilical vein endothelial cells (HUVECs)[11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Quercimeritrin.

Table 1: In Vitro Enzyme Inhibition by Quercimeritrin

Target Enzyme IC50 Value Assay Type Source
α-Glucosidase 79.88 µM Enzyme Activity Inhibition [8]

| α-Amylase | >250 µM | Enzyme Activity Inhibition |[8] |

Table 2: Effective Concentrations of Quercimeritrin in In Vitro Cellular Assays

Biological Effect Cell Line Concentration(s) Outcome Source
ROS Reduction L-929 cells 0.25 and 1 µg/ml Decreased tert-butyl hydroperoxide-induced ROS [11]
Anti-inflammatory RAW 264.7 cells 15 and 30 µg/ml Reduced protein levels of iNOS and COX-2 [11]
Anti-angiogenic HUVECs 100 µM Decreased cell proliferation [11]

| Anti-angiogenic | Rat Aortic Rings | 100 µM | Decreased angiogenesis |[11] |

Table 3: In Vivo Anti-hyperglycemic Effect of Quercimeritrin in Diabetic Mice

Treatment Group Dose Reduction in Glucose AUC Source
Quercimeritrin 100 mg/kg 19.0% [8][9]
Quercimeritrin 200 mg/kg 24.5% [8][9]

| Acarbose (Control) | 100 mg/kg | 20.31% |[8][9] |

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay
  • Principle: This assay measures the inhibitory effect of a compound on α-glucosidase activity by quantifying the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Methodology:

    • Prepare a solution of α-glucosidase (e.g., 2 U/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • In a 96-well plate, add various concentrations of Quercimeritrin solution.

    • Add the α-glucosidase solution to each well and incubate for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate for another period (e.g., 20 minutes at 37°C).

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage inhibition and determine the IC50 value by plotting inhibition versus log concentration. Acarbose is typically used as a positive control.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This workflow is used to assess the anti-inflammatory potential of Quercimeritrin by measuring its effect on inflammatory mediators in LPS-stimulated macrophages.

Figure 4: Experimental Workflow for In Vitro Anti-inflammatory Assays Step1 1. Cell Culture Seed RAW 264.7 cells in plates and culture until 80% confluency. Step2 2. Pre-treatment Treat cells with various concentrations of Quercimeritrin for 1-2 hours. Step1->Step2 Step3 3. Stimulation Induce inflammation by adding LPS (e.g., 1 µg/mL). Include a non-stimulated control. Step2->Step3 Step4 4. Incubation Incubate for 18-24 hours to allow for mediator production. Step3->Step4 Step5 5. Collection Collect cell culture supernatant for analysis. Lyse remaining cells for protein/RNA analysis. Step4->Step5 Step6 6. Analysis Perform assays on supernatant and cell lysates. Step5->Step6 Analysis1 Griess Assay (for NO) Step6->Analysis1 Analysis2 ELISA (for TNF-α, IL-6) Step6->Analysis2 Analysis3 Western Blot (for iNOS, COX-2) Step6->Analysis3

Caption: Workflow for evaluating the anti-inflammatory effects of Quercimeritrin.

  • Protocols for Analysis:

    • Nitric Oxide (NO) Measurement (Griess Assay): Mix equal volumes of cell supernatant with Griess reagent. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

    • Cytokine Measurement (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell supernatant according to the manufacturer's instructions[15].

    • Protein Expression (Western Blot): Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against iNOS and COX-2, followed by a secondary antibody. Visualize bands to determine protein levels[11].

In Vivo Postprandial Blood Glucose Model
  • Principle: This model assesses a compound's ability to reduce the rise in blood glucose after an oral carbohydrate load in animals.

  • Methodology:

    • Use diabetic mice (e.g., induced by streptozotocin) or normal mice. Fast the animals overnight.

    • Divide animals into groups: model control (vehicle), positive control (e.g., 100 mg/kg acarbose), and treatment groups (e.g., 100 and 200 mg/kg Quercimeritrin)[8][9].

    • Administer the respective compounds or vehicle orally.

    • After 30 minutes, administer an oral starch or maltose (B56501) load to all animals.

    • Measure blood glucose levels from tail vein blood at time points 0, 30, 60, 90, and 120 minutes post-carbohydrate load.

    • Calculate the Area Under the Curve (AUC) for the blood glucose excursion to quantify the overall hyperglycemic effect and the inhibitory impact of the treatments[8][9].

Conclusion and Future Directions

Quercimeritrin presents a compelling profile as a potential therapeutic agent. Its direct and selective inhibition of α-glucosidase offers a targeted approach for managing type 2 diabetes with a potentially favorable side effect profile[8]. Furthermore, its role as a prodrug for Quercetin allows it to exert potent systemic anti-inflammatory and antioxidant effects by modulating fundamental signaling pathways like NF-κB[3][4].

Future research should focus on the pharmacokinetic profile of Quercimeritrin to optimize its delivery and bioavailability. Further in vivo studies are warranted to validate its efficacy in models of inflammatory disease and to explore the therapeutic potential of its anti-angiogenic and antibacterial properties. The dual-action nature of Quercimeritrin—acting directly in the gut and systemically via its metabolite—makes it a promising candidate for further drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Quercimeritrin (Quercitrin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, more commonly known as quercitrin (B1678633), is a flavonoid glycoside found in a variety of plants. It is the 3-O-rhamnoside of quercetin. As a compound of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant, anti-inflammatory, and other biological activities, a reliable and reproducible method for its separation and quantification is crucial. This application note provides a detailed protocol for the separation of quercitrin using a C18 reversed-phase high-performance liquid chromatography (HPLC) column.

Data Presentation

The following table summarizes the key parameters and performance data from a validated HPLC method for the analysis of quercitrin.[1][2]

ParameterValue
Linearity Range 2.5 - 15.0 µg/mL
**Correlation Coefficient (R²) **>0.9997
Accuracy (Recovery) 89.02% - 99.30%
Precision (%RSD) 0.50% - 5.95%
Retention Time Approximately 21 min

Experimental Protocol

This protocol is based on a validated method for the quantification of quercitrin in plant extracts.[1][2]

1. Materials and Reagents

  • Quercitrin standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sample containing quercitrin (e.g., plant extract)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water (45:55, v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 350 nm[3]

  • Run Time: Approximately 25 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of quercitrin standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using the mobile phase to create calibration standards within the desired linear range (e.g., 2.5, 5.0, 7.5, 10.0, 12.5, and 15.0 µg/mL).[1][2]

5. Preparation of Sample Solutions

  • The sample preparation will vary depending on the matrix. For a plant extract, a general procedure is as follows:

    • Accurately weigh a known amount of the dried extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered solution with the mobile phase if necessary to bring the quercitrin concentration within the calibration range.

6. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.

7. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% methanol in water) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol/water 50:50).

8. Data Analysis

  • Identify the quercitrin peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of quercitrin in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Quercitrin Standards calibration Inject Standards & Build Calibration Curve prep_standard->calibration prep_sample Prepare Sample Solutions sample_analysis Inject Samples prep_sample->sample_analysis prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->calibration calibration->sample_analysis peak_identification Peak Identification sample_analysis->peak_identification quantification Quantification of Quercitrin peak_identification->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for Quercimeritrin (Quercitrin) separation and quantification by HPLC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, also known as Quercetin-7-O-glucoside, is a flavonoid glycoside found in various medicinal plants. As a derivative of quercetin (B1663063), it exhibits a range of biological activities, making it a compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in plant extracts and finished products. This application note provides a detailed protocol for the analysis of Quercimeritrin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is adapted from established protocols for similar quercetin glycosides due to the limited availability of specific validated methods for Quercimeritrin.

Principle of the Method

This method utilizes RP-HPLC to separate Quercimeritrin from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol). The acidic modifier in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups of the flavonoid. Detection and quantification are performed using a UV-Vis detector at a wavelength where Quercimeritrin exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 370 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01955
35.007030
40.00955
45.00955
Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quercimeritrin reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation (from plant material):

  • Weigh 1 g of dried and powdered plant material.

  • Extract with 20 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes typical chromatographic data obtained for quercetin and its related glycosides, which can be used as a reference for the analysis of Quercimeritrin. The retention time for Quercimeritrin is expected to be in the range of other quercetin monoglycosides.

Table 2: Typical Retention Times of Quercetin and Related Flavonoids

CompoundRetention Time (min) (Approximate)
Quercetin (Aglycone)~25-30
Quercetin-3-O-glucoside~15-20
Quercimeritrin (Quercetin-7-O-glucoside) ~18-23 (Expected)
Rutin (Quercetin-3-O-rutinoside)~12-17

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition and should be confirmed by running a standard.

Method Validation Parameters (Illustrative)

For robust and reliable results, the analytical method should be validated according to ICH guidelines. The following table provides an example of typical validation parameters for HPLC analysis of flavonoids.

Table 3: Illustrative Method Validation Parameters

ParameterTypical Specification
Linearity (r²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Visualizations

Logical Workflow for Quercimeritrin HPLC Analysis

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV Detection (254 nm & 370 nm) HPLC_System->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Flavonoid_Signaling cluster_nucleus Quercimeritrin Quercimeritrin Receptor Membrane Receptor Quercimeritrin->Receptor Binds Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Antioxidant & Anti-inflammatory Genes) Transcription_Factor->Gene_Expression Translocates & Activates Nucleus Nucleus Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Application Notes and Protocols for Ultrasound-Assisted Extraction of Quercimeritrin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a glucoside of quercetin (B1663063) (Quercetin-7-O-glucoside), is a flavonoid found in various plant species, including cotton (Gossypium hirsutum) and sunflower (Helianthus annuus). Like its well-studied aglycone, quercetin, Quercimeritrin is presumed to possess significant antioxidant, anti-inflammatory, and other potential therapeutic properties. Ultrasound-assisted extraction (UAE) is a green and efficient technology for the extraction of bioactive compounds from plant matrices. The application of ultrasonic waves facilitates the disruption of cell walls, enhancing solvent penetration and mass transfer, which often leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

These application notes provide a detailed protocol for the ultrasound-assisted extraction of Quercimeritrin from plant materials, methods for its quantification, and an overview of its potential biological activities and associated signaling pathways.

Experimental Protocols

I. General Workflow for Ultrasound-Assisted Extraction of Quercimeritrin

The overall process for extracting and analyzing Quercimeritrin from plant material involves several key stages, from sample preparation to final quantification.

Quercimeritrin Extraction Workflow A Plant Material Collection & Preparation (Drying, Grinding) B Ultrasound-Assisted Extraction (UAE) A->B C Filtration & Solvent Removal B->C D Crude Extract C->D E Purification (Optional) (e.g., Column Chromatography) D->E G Quantification by HPLC-DAD D->G Crude Analysis F Purified Quercimeritrin E->F F->G Purified Analysis H Data Analysis G->H

Caption: Workflow for Quercimeritrin Extraction.

II. Detailed Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline and may require optimization for specific plant materials.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., cotton leaves, sunflower petals)

  • Extraction solvent (e.g., 70% ethanol (B145695) in water, v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Deionized water

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Formic acid or acetic acid

  • Quercimeritrin analytical standard

2. Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the extraction solvent (e.g., 70% ethanol) to the flask, resulting in a solid-to-liquid ratio of 1:10 (g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and ultrasonic power/frequency (e.g., 40 kHz, 100 W). Sonicate for a specified duration (e.g., 30 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the ethanol.

  • Reconstitution: Reconstitute the resulting aqueous extract to a known volume (e.g., 25 mL) with deionized water.

  • Sample Preparation for HPLC: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

III. Protocol for Quantification of Quercimeritrin by HPLC-DAD

1. Chromatographic Conditions:

  • HPLC System: A system equipped with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 350 nm.

2. Standard Preparation:

  • Prepare a stock solution of Quercimeritrin standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Quantification:

  • Inject the prepared standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared plant extract samples.

  • Identify the Quercimeritrin peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of Quercimeritrin in the sample using the calibration curve.

Data Presentation

The efficiency of ultrasound-assisted extraction is influenced by several parameters. The following tables summarize typical ranges and optimized conditions for the extraction of flavonoid glycosides, which can serve as a starting point for the optimization of Quercimeritrin extraction. Note: Specific yield data for Quercimeritrin via UAE is limited in the literature; therefore, data for closely related compounds are presented for guidance.

Table 1: General Parameters for Ultrasound-Assisted Extraction of Flavonoid Glycosides

ParameterTypical RangeOptimized Example (Quercetin Glycosides)Reference
Solvent Ethanol, Methanol (30-80%)70% Ethanol[1]
Temperature (°C) 30 - 7060[2]
Time (min) 15 - 6030[1]
Ultrasonic Power (W) 50 - 400100[1]
Ultrasonic Frequency (kHz) 20 - 5040[3]
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:501:30[1]

Table 2: Comparison of Extraction Yields for Flavonoids using Different Methods

CompoundPlant SourceExtraction MethodYieldReference
Total Flavonoids Red Onion SkinUltrasound-Assisted Extraction8.34%[1]
Total Flavonoids Red Onion SkinMicrowave-Assisted Extraction7.91%[1]
Total Flavonoids Red Onion SkinUltrasound/Microwave-Assisted10.18%[1]
Quercetin Red Onion SkinUltrasound-Assisted Extraction5.36%[1]
Quercetin Red Onion SkinUltrasound/Microwave-Assisted7.66%[1]
Quercitrin Pteris cretica L.Ultrasound-Assisted Extraction0.582 mg/g[2]

Biological Activity and Signaling Pathways

The biological activities of Quercimeritrin are expected to be similar to its aglycone, quercetin, which is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Potential Signaling Pathways Modulated by Quercetin (and likely Quercimeritrin)

Quercetin_Signaling_Pathways cluster_0 Inflammation cluster_1 Oxidative Stress cluster_2 Cell Growth & Proliferation A Quercetin B NF-κB Pathway A->B inhibits C MAPK Pathway A->C inhibits D ↓ Pro-inflammatory Cytokines B->D C->D E Quercetin F Nrf2-ARE Pathway E->F activates G ↑ Antioxidant Enzymes F->G H Quercetin I PI3K/Akt/mTOR Pathway H->I inhibits J ↓ Cell Proliferation ↑ Apoptosis I->J

Caption: Key Signaling Pathways Modulated by Quercetin.

1. Anti-inflammatory Effects: Quercetin has been shown to inhibit key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] By inhibiting these pathways, quercetin can reduce the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

2. Antioxidant Activity: Quercetin can enhance the body's antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] This leads to the increased expression of various antioxidant enzymes.

3. Antiproliferative and Pro-apoptotic Effects: In the context of cancer research, quercetin has been observed to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][6] This pathway is crucial for cell growth and survival, and its inhibition can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for obtaining Quercimeritrin from plant sources. The provided protocols offer a robust starting point for researchers to develop and optimize their extraction and quantification methods. While the biological activities of Quercimeritrin are still under investigation, the well-documented effects of its aglycone, quercetin, on key cellular signaling pathways suggest its significant therapeutic potential. Further research is warranted to fully elucidate the specific bioactivities and mechanisms of action of Quercimeritrin.

References

Application Note: DPPH Assay for Quercimeritrin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercimeritrin (Quercetin-7-O-glucoside) is a flavonoid glycoside found in numerous plants and is recognized for its potential health benefits, which are largely attributed to its antioxidant properties. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases.[1] Therefore, quantifying the antioxidant capacity of compounds like Quercimeritrin is a critical step in phytochemical research and drug development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant potential of various compounds.[2][3] This document provides a detailed protocol for determining the antioxidant capacity of Quercimeritrin using the DPPH assay.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[3][4] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[5] This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[5][6] The degree of discoloration is stoichiometric to the number of electrons captured and is indicative of the compound's radical scavenging activity.[3]

Materials and Reagents

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader

    • Analytical balance

    • Vortex mixer

    • Calibrated micropipettes and tips

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Cuvettes or 96-well microplates

    • Aluminum foil

  • Chemicals:

    • Quercimeritrin (Test Compound)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity

    • Methanol (B129727) (Spectrophotometric grade) or Ethanol (96%)[7]

    • Ascorbic Acid or Trolox (Positive Control)[1]

    • Dimethyl sulfoxide (B87167) (DMSO, if required for solubility)

Experimental Protocol

4.1. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve in a 100 mL volumetric flask with methanol.[7]

    • Ensure the DPPH is completely dissolved by vortexing.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

    • This stock solution should be prepared fresh daily.[7] Adjust the absorbance of the working solution to be between 0.6 and 1.0 at 517 nm by diluting with methanol if necessary.[8]

  • Quercimeritrin Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of Quercimeritrin.

    • Dissolve in 10 mL of methanol (or a minimal amount of DMSO before diluting with methanol if solubility is an issue).

    • Store this stock solution protected from light.

  • Serial Dilutions of Quercimeritrin:

    • From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with methanol.

  • Positive Control (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare a stock solution and serial dilutions of the positive control in the same manner as Quercimeritrin.

4.2. Assay Procedure (Microplate Method)

  • Setup: Label wells in a 96-well plate for blanks, controls, and test samples.

  • Sample Addition: Add 100 µL of each Quercimeritrin dilution (and positive control dilutions) into their respective wells.

  • Blank/Control: Add 100 µL of methanol to the blank wells (A_control). For sample background control, add 100 µL of the highest concentration sample and 100 µL of methanol (without DPPH).

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the sample background controls.[6]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9][10] The incubation time is crucial and should be kept consistent across all measurements.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][9]

Data Analysis and Presentation

5.1. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6][9]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (containing only DPPH solution and solvent).

  • A_sample is the absorbance of the test sample (DPPH solution + Quercimeritrin).

5.2. Determination of IC50 Value

The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot the % Inhibition (Y-axis) against the corresponding concentrations of Quercimeritrin (X-axis).

  • Use linear regression or non-linear regression analysis to determine the equation of the line (y = mx + c).[11][12]

  • Calculate the IC50 value by setting y = 50 in the equation and solving for x: IC50 = (50 - c) / m .[11][12]

5.3. Data Presentation

Summarize the quantitative results in a clear, structured table.

Concentration (µg/mL)Mean Absorbance (517 nm)Standard Deviation% Inhibition
0 (Control)0.985± 0.0150.0
100.764± 0.02122.4
250.551± 0.01844.1
500.312± 0.01168.3
1000.158± 0.00984.0
2000.089± 0.00791.0
IC50 (µg/mL) \multicolumn{3}{c}{[Calculated Value] }

Note: Data shown are for illustrative purposes only.

Visualizations

References

Application Note & Protocol: FRAP Assay for Measuring Quercimeritrin Reducing Power

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercimeritrin, also known as Quercetin-7-O-glucoside, is a flavonoid and a glycoside derivative of quercetin (B1663063).[1][2][3][4][5][6] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress linked to various chronic diseases.[7] The antioxidant capacity of these molecules is often attributed to their ability to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[8]

The Ferric Reducing Antioxidant Power (FRAP) assay is a common, simple, and cost-effective colorimetric method used to directly measure the total antioxidant capacity of a substance.[1][7][9] The assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9][10][11][12][13] This reduction results in the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which exhibits a strong absorbance at approximately 593 nm.[1][7][14] The intensity of the color is directly proportional to the reducing power of the sample.[7]

This document provides a detailed protocol for utilizing the FRAP assay to determine the reducing power of Quercimeritrin and related flavonoids.

Principle of the FRAP Assay

The FRAP assay is based on a redox reaction. Under acidic conditions (pH 3.6), antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless, to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The change in absorbance is measured spectrophotometrically. The antioxidant potential is then quantified by comparing this absorbance change to that of a standard, typically ferrous sulfate (B86663) (FeSO₄), of a known concentration.

FRAP_Principle Fe3 Fe³⁺-TPTZ Complex (Yellow) Fe2 Fe²⁺-TPTZ Complex (Intense Blue) Fe3->Fe2 Reduction Antioxidant Antioxidant (e.g., Quercimeritrin) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Donates Electron (e⁻)

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Data Presentation

While Quercimeritrin is known to possess antioxidant properties[3], specific quantitative data from FRAP assays are not widely published. However, the reducing power can be estimated by examining data from its aglycone, quercetin, and other related glycosides. Generally, the glycosylation of flavonoids slightly reduces their antioxidant capacity compared to the parent aglycone.[11][15][16] The data below for quercetin provides a strong benchmark for the expected reducing power of Quercimeritrin.

CompoundAssayResult (Relative to Standard)Reference
Quercetin FRAP4.15 ± 0.41 µM Trolox Equivalents (TE)/µM[11]
Quercetin FRAP3.02 times more active than Trolox[9][17]
Isoquercitrin FRAPExhibited electron-transfer activity[10]

Note: The FRAP value of Quercimeritrin is expected to be high, but likely slightly lower than that of pure quercetin due to the presence of the glucose moiety at the 7-position.

Experimental Protocols

This section provides a detailed methodology for measuring the reducing power of Quercimeritrin using the FRAP assay.

Required Materials and Reagents
  • Quercimeritrin Standard: (or sample extract)

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid. Make up the final volume to 1 L with distilled water.

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2][9] Incubate the freshly prepared reagent in a water bath at 37°C before use.[7][9]

  • Ferrous Sulfate (FeSO₄·7H₂O) Standard Stock Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of distilled water.

  • Solvent: Methanol (B129727) or DMSO for dissolving Quercimeritrin.

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.

    • Water bath (37°C).

    • Micropipettes and tips.

    • 96-well microplates or cuvettes.

    • Vortex mixer.

Experimental Workflow Diagram

FRAP_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_reagent 1. Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C add_reagent 4. Add FRAP Reagent to wells/cuvettes prep_reagent->add_reagent prep_std 2. Prepare FeSO₄ Standard Curve (Serial Dilutions) add_sample 5. Add Sample/Standard to FRAP Reagent prep_std->add_sample prep_sample 3. Prepare Quercimeritrin Sample (Dissolve and Dilute) prep_sample->add_sample add_reagent->add_sample incubate 6. Incubate at 37°C (e.g., 4-30 minutes) add_sample->incubate measure 7. Measure Absorbance at 593 nm incubate->measure plot 8. Plot Standard Curve (Absorbance vs. Concentration) measure->plot calculate 9. Calculate FRAP Value of Quercimeritrin Sample plot->calculate

Caption: Step-by-step workflow for the FRAP assay.

Detailed Procedure

Step 1: Preparation of Standard Curve (FeSO₄)

  • Perform serial dilutions of the 2 mM FeSO₄ stock solution with distilled water to prepare standards with concentrations ranging from 100 µM to 2000 µM (e.g., 100, 200, 400, 800, 1200, 1600, 2000 µM).

  • Include a blank control containing only distilled water.

Step 2: Preparation of Quercimeritrin Sample

  • Prepare a stock solution of Quercimeritrin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • From the stock solution, prepare a series of dilutions to be tested. The final concentration in the assay mixture should fall within the range of the standard curve.

Step 3: Assay Protocol (Microplate Method)

  • Pipette 25 µL of the Quercimeritrin sample dilutions, FeSO₄ standards, or blank into the wells of a 96-well microplate.

  • Add 175 µL of the pre-warmed FRAP reagent to each well.

  • Mix thoroughly using a plate shaker or by pipetting.

  • Incubate the plate at 37°C. The incubation time can range from 4 to 30 minutes. A 30-minute incubation is often used to ensure the reaction reaches completion.[2][8][13] However, shorter times (4-6 minutes) are also common for high-throughput screening.[7][9]

  • After incubation, measure the absorbance at 593 nm using a microplate reader.

Step 4: Data Analysis and Calculation

  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Plot a standard curve of the net absorbance of the FeSO₄ standards against their corresponding concentrations (in µM).

  • Determine the linear regression equation for the standard curve (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The R² value should be >0.99 for a reliable curve.

  • Use the net absorbance of the Quercimeritrin sample to calculate its equivalent concentration of Fe²⁺ from the regression equation.

  • The FRAP value is expressed as µM of Fe²⁺ equivalents per mg of compound (or µM of Trolox Equivalents if Trolox is used as the standard).

Calculation Formula:

FRAP Value (µM Fe²⁺/mg) = (C × V) / m

Where:

  • C = Concentration of Fe²⁺ equivalent from the standard curve (in µM)

  • V = Final volume of the sample in the assay (in L)

  • m = Mass of the Quercimeritrin sample (in mg)

Conclusion

The FRAP assay is a robust and reproducible method for determining the reducing power of antioxidants like Quercimeritrin. By following this protocol, researchers can effectively quantify the antioxidant capacity of their samples. Based on the activity of its parent compound, quercetin, Quercimeritrin is expected to exhibit significant ferric reducing antioxidant power. This information is valuable for professionals in research and drug development who are exploring the therapeutic potential of natural flavonoids.

References

Application Notes and Protocols: Quercimeritrin Anti-inflammatory Assay in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid glycoside of quercetin (B1663063), has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of Quercimeritrin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The methodologies described herein are fundamental for screening and characterizing the immunomodulatory potential of Quercimeritrin and related compounds.

Quercimeritrin exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators. Upon stimulation with LPS, RAW 264.7 cells produce elevated levels of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Quercimeritrin has been shown to effectively suppress the production of these inflammatory markers.[1][2] The underlying mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[3][4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of Quercimeritrin on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of Quercimeritrin on the Viability of RAW 264.7 Cells

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
0.045No significant change
0.45No significant change
4.5No significant change
22.4Significant decrease

Data adapted from a study by Tang et al. (2019), where cell viability was assessed using the CCK-8 assay after 24 hours of treatment.[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by Quercimeritrin in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µg/mL)NO Production (% of LPS Control)
Control-< 10%
LPS (2 µg/mL)-100%
Quercimeritrin + LPS0.045Significant decrease
Quercimeritrin + LPS0.45Significant decrease
Quercimeritrin + LPS4.5Significant decrease
Dexamethasone (Positive Control) + LPS10Significant decrease

Data synthesized from a study by Tang et al. (2019), where NO production was measured using the Griess reagent assay.[1]

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by Quercimeritrin in LPS-Stimulated RAW 264.7 Cells

CytokineTreatmentConcentration (µg/mL)Cytokine Level (% of LPS Control)
TNF-α LPS (2 µg/mL)-100%
Quercimeritrin + LPS0.045Significant decrease
Quercimeritrin + LPS0.45Significant decrease
Quercimeritrin + LPS4.5Significant decrease
IL-6 LPS (2 µg/mL)-100%
Quercimeritrin + LPS0.045Significant decrease
Quercimeritrin + LPS0.45Significant decrease
Quercimeritrin + LPS4.5Significant decrease
IL-1β LPS (2 µg/mL)-100%
Quercimeritrin + LPS0.045Significant decrease
Quercimeritrin + LPS0.45Significant decrease
Quercimeritrin + LPS4.5Significant decrease

Qualitative summary based on ELISA results from Tang et al. (2019), which demonstrated a significant reduction in TNF-α, IL-6, and IL-1β levels.[1][2]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, 24-well)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh complete medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Quercimeritrin stock solution (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of Quercimeritrin (e.g., 0.045, 0.45, 4.5, 22.4 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Quercimeritrin stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with various concentrations of Quercimeritrin for 2 hours.

  • Stimulate the cells with LPS (2 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., Dexamethasone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.[6]

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

Materials:

  • Cell culture supernatants from the NO assay experiment

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Use the cell culture supernatants collected from the NO assay experiment.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each specific kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the TMB substrate to develop the color.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Quercimeritrin seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay analysis Absorbance Measurement & Calculation viability->analysis cytokine_assay Cytokine (ELISA) no_assay->cytokine_assay no_assay->analysis cytokine_assay->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of Quercimeritrin.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK p38, ERK, JNK MyD88->MAPK IKK IKK MyD88->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocation IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus translocation iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 IL1b IL-1β Nucleus->IL1b NO Nitric Oxide iNOS->NO Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines IL1b->Cytokines Quercimeritrin Quercimeritrin Quercimeritrin->MAPK inhibits Quercimeritrin->IKK inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of Quercimeritrin in LPS-stimulated macrophages.

References

Application Notes and Protocols for Measuring TNF-α Inhibition by Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α represents a key therapeutic strategy for these conditions. Quercimeritrin, a flavonoid glycoside, and its aglycone, quercetin, have demonstrated significant anti-inflammatory properties. These natural compounds are of great interest in the development of novel therapeutics targeting TNF-α-mediated inflammation.

These application notes provide detailed protocols for assessing the TNF-α inhibitory potential of Quercimeritrin. The methodologies cover in vitro cell-based assays to quantify the reduction of TNF-α production and to elucidate the underlying molecular mechanisms of action, primarily focusing on the modulation of the NF-κB and MAPK signaling pathways. While much of the detailed mechanistic data pertains to quercetin, the active aglycone of Quercimeritrin, these protocols are directly applicable for testing Quercimeritrin.

Data Presentation: Quantitative Analysis of TNF-α Inhibition

The following tables summarize the expected quantitative data from experiments investigating the inhibitory effects of Quercimeritrin/Quercetin on TNF-α production and signaling.

Table 1: Dose-Dependent Inhibition of TNF-α Production by Quercetin

Treatment Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition
Control (LPS only)11,390 ± 496.40%
Quercetin (5 µM)-~21.3%[1]
Quercetin (10 µM)-~26.3%[1]
Quercetin (50 µM)5476 ± 209.4[2]~39.3%[1]
Data is representative and may vary based on experimental conditions.

Table 2: Effect of Quercetin on NF-κB and MAPK Signaling Pathway Components

Target ProteinTreatmentFold Change vs. Control
p-IκBαTNF-αIncreased
TNF-α + QuercetinDecreased[1]
p-p65 (NF-κB)TNF-αIncreased
TNF-α + QuercetinDecreased
p-ERKLPSIncreased
LPS + QuercetinDecreased[3]
p-p38LPSIncreased
LPS + QuercetinDecreased[3]
p-JNKTNF-αIncreased
TNF-α + QuercetinDecreased
Fold change values are qualitative and require quantification by densitometry.

Experimental Protocols

Protocol 1: In Vitro TNF-α Inhibition Assay using LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for inducing TNF-α production in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and assessing the inhibitory effect of Quercimeritrin.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Quercimeritrin (or Quercetin)

  • 96-well cell culture plates

  • Human TNF-α ELISA Kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Treatment:

    • The following day, remove the culture medium.

    • Add 100 µL of fresh medium containing the desired concentrations of Quercimeritrin.

    • Pre-incubate the cells with Quercimeritrin for 1-2 hours.

  • Stimulation:

    • Add 100 µL of medium containing LPS to achieve a final concentration of 10-100 ng/mL.[4]

    • Include control wells with cells treated with vehicle (DMSO) and LPS only, and cells with vehicle only (unstimulated).

  • Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2.[2][5]

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the amount of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit.[6][7][8][9]

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction and measuring the absorbance at 450 nm.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the methodology to investigate the effect of Quercimeritrin on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • 6-well cell culture plates

  • LPS or TNF-α for stimulation

  • Quercimeritrin (or Quercetin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and treat cells with Quercimeritrin and stimulate with LPS or TNF-α as described in Protocol 1, using 6-well plates.

  • Cell Lysis:

    • After the desired incubation time, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK IkappaB IkappaB NF-kappaB NF-κB (p50/p65) MAPK_Kinases MAPK Kinases (ERK, p38, JNK) AP-1 AP-1 Quercimeritrin Quercimeritrin DNA DNA Pro-inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.)

Caption: Quercimeritrin's inhibition of TNF-α signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation & Collection cluster_analysis Analysis cluster_mechanism Mechanism of Action (Parallel Experiment) A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Quercimeritrin A->B C Stimulate with LPS B->C D Incubate for 4-24 hours C->D H Cell Lysis C->H E Collect supernatant D->E F Quantify TNF-α using ELISA E->F G Analyze data and determine % inhibition F->G I Western Blot for NF-κB & MAPK pathways H->I J Analyze protein phosphorylation I->J

Caption: Workflow for measuring TNF-α inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin (B192231), a glycoside of quercetin (B1663063), is a flavonoid compound found in various plants that has garnered significant interest for its potential therapeutic properties. Like its aglycone, quercetin, quercimeritrin is reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] These activities are largely attributed to its ability to modulate key cellular signaling pathways.[5][6][7][8] In vivo, the effects of quercimeritrin are often mediated by the release of quercetin following cleavage by the intestinal microbiota.[5]

These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the biological activities of quercimeritrin. The following sections will detail the experimental procedures for assessing its anti-inflammatory, antioxidant, and anticancer properties, and will include diagrams of the relevant signaling pathways and experimental workflows.

I. Anti-Inflammatory Activity

Quercimeritrin and its aglycone, quercetin, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7][9]

Signaling Pathway: NF-κB and MAPK Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1.[10][11] This results in the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). Quercetin has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK pathway components like ERK and p38.[7]

Anti_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active NF-κB NFkB->NFkB_active Translocates Quercimeritrin Quercimeritrin (Quercetin) Quercimeritrin->IKK Inhibits Quercimeritrin->MAPK_pathway Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Induces

Caption: Quercimeritrin's Anti-Inflammatory Signaling Pathway.
A. Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Principle: This assay measures the ability of quercimeritrin to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS.[10] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[10]

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Quercimeritrin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

B. Pro-inflammatory Cytokine Production Assay (ELISA)

Principle: This assay quantifies the inhibitory effect of quercimeritrin on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition Assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.

Data Presentation: Anti-Inflammatory Effects of Quercetin/Quercitrin (B1678633)
AssayCell LineTreatmentIC50 (µM)Inhibition (%)
Nitric Oxide Production RAW 264.7Quercitrin + LPS-Significant reduction noted[12]
TNF-α Production RAW 264.7Quercetin + LPS-Significant reduction noted[13]
IL-6 Production RAW 264.7Quercetin + LPS-Significant reduction noted[13]
sPLA2IIa Activity PC-3Quercitrin8.77 ± 0.986.24 ± 1.41[4]

II. Antioxidant Activity

Quercimeritrin contributes to cellular antioxidant defense by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant systems, primarily through the Nrf2 signaling pathway.[6][14][15][16]

Signaling Pathway: Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of activators like quercetin leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant genes.[16]

Antioxidant_Signaling cluster_0 Cytoplasm cluster_1 Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Nrf2 Nrf2->Nrf2_active Translocates Quercimeritrin Quercimeritrin (Quercetin) Quercimeritrin->ROS Scavenges Quercimeritrin->Keap1 Inhibits ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD, GPx) ARE->Antioxidant_Genes Induces

Caption: Quercimeritrin's Antioxidant Signaling Pathway.
A. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This assay measures the ability of quercimeritrin to reduce intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17][18][19]

Experimental Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2, HT29) in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Quercimeritrin for 1-24 hours.

  • Staining: Remove the treatment media, wash the cells with PBS, and then add DCFH-DA solution (typically 10-25 µM) to each well. Incubate for 30-60 minutes at 37°C.[19]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add a ROS-inducing agent (e.g., H2O2 or AAPH).

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the control group treated only with the ROS-inducing agent.

Data Presentation: Antioxidant Effects of Quercetin and its Glycosides
AssayCompoundCell LineEC50 (µM)
Cellular Antioxidant Activity QuercetinHepG215.70 - 15.78[20]
DPPH Radical Scavenging Quercitrin-13.9 ± 0.3[21]
DPPH Radical Scavenging Isoquercitrin-19.3 ± 0.6[21]

Note: The DPPH assay is a chemical assay, but its results are included to compare the radical scavenging activity of quercetin glycosides.

III. Anticancer Activity

Quercimeritrin and quercetin have demonstrated anticancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and affecting cell cycle progression in various cancer cell lines.[1][3][22]

A. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[23][24] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[23]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with Quercimeritrin (various concentrations) incubation_24h->treatment incubation_time Incubate for 24, 48, or 72h treatment->incubation_time add_mtt Add MTT solution to each well incubation_time->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analysis Calculate % viability and IC50 value read_absorbance->analysis end End analysis->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Experimental Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, A375) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of Quercimeritrin (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[1][25]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[25]

B. Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with Quercimeritrin at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation: Anticancer Effects of Quercetin
Cell LineTreatment DurationIC50 (µM)
MCF-7 (Breast Cancer) 48h73[25]
MDA-MB-231 (Breast Cancer) 48h85[25]
A375 (Melanoma) Not Specified38.6[22]

Note: The presented IC50 values are for quercetin, the aglycone of quercimeritrin.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the anti-inflammatory, antioxidant, and anticancer properties of Quercimeritrin. By employing these standardized protocols, researchers can obtain reproducible and comparable data to further elucidate the therapeutic potential of this promising natural compound. It is important to note that the biological activity of Quercimeritrin in vitro may differ from its in vivo effects due to metabolic conversion to quercetin. Therefore, comparative studies with quercetin are often warranted.

References

Application Note & Protocol: Preparation of Quercimeritrin Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Quercimeritrin, also known as Quercetin (B1663063) 7-O-β-D-glucopyranoside, is a flavonoid glycoside found in various plants, including Camellia sinensis and Spiranthes vernalis[1]. As a derivative of quercetin, it is investigated for numerous biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties[2]. Accurate and reproducible experimental results in drug discovery and development hinge on the precise preparation of standard solutions for use in analytical quantification and biological assays.

This document provides detailed protocols for the preparation, handling, and storage of Quercimeritrin standard solutions for applications such as High-Performance Liquid Chromatography (HPLC) and in vitro biological experiments.

2. Physicochemical & Solubility Data

Proper solvent selection is critical for preparing accurate standard solutions. The data below summarizes key properties of Quercimeritrin.

Table 1: Physicochemical Properties of Quercimeritrin

PropertyValueReference
Synonyms Quercetin 7-O-β-D-glucopyranoside, Quercimeritroside[1][2]
Molecular Formula C₂₁H₂₀O₁₂[1][2][3]
Molecular Weight 464.4 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥98% (Analytical Standard)[2]
UV λmax 256, 372 nm[2]

Table 2: Solubility of Quercimeritrin

SolventSolubilityNotesReference
DMSO 10 - 25 mg/mLSonication is recommended to aid dissolution.[2][3][4]
DMF 10 mg/mL[2][4]
PBS (pH 7.2) 0.3 mg/mLSparingly soluble in aqueous buffers.[2][4]
Methanol SolubleCommonly used solvent for HPLC standard preparation.[5]

3. Experimental Protocols

3.1. Protocol 1: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, typically used for long-term storage and as the source for preparing working solutions.

Materials:

  • Quercimeritrin analytical standard powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous or HPLC grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Micropipettes

  • Vortex mixer and/or sonicator

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the sealed vial of Quercimeritrin powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of Quercimeritrin powder (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., a 1 mL flask for a 10 mg/mL solution).

  • Dissolution: Add a portion of the total volume of DMSO (e.g., ~0.7 mL for a 1 mL flask).

  • Mixing: Vortex the flask to mix. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes until the solution is clear and all solid has dissolved[3].

  • Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 1 year)[3].

Safety Note: Always handle Quercimeritrin and organic solvents in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

3.2. Protocol 2: Preparation of Aqueous Working Standards (for Biological Assays)

Due to the low aqueous solubility of Quercimeritrin, working solutions for cell-based or enzymatic assays are typically prepared by diluting the DMSO stock solution into an aqueous buffer.

Materials:

  • Quercimeritrin primary stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), cell culture media, or other desired aqueous buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw Stock: Thaw a single aliquot of the Quercimeritrin primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the aqueous buffer to achieve the desired final concentrations.

  • Control DMSO Concentration: It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO can have biological effects.

  • Immediate Use: Aqueous solutions of flavonoids can be unstable[6][7]. It is strongly recommended to prepare these working solutions immediately before use and not to store them for more than one day.

3.3. Protocol 3: Preparation of a Calibration Curve for HPLC Analysis

This protocol details the creation of a set of standards with known concentrations to generate a calibration curve for quantifying Quercimeritrin in unknown samples.

Materials:

  • Quercimeritrin analytical standard powder (≥98% purity)

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Micropipettes

  • HPLC vials with inserts

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of Quercimeritrin.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol[5]. Mix thoroughly. This is your HPLC stock solution.

  • Working Standards (Serial Dilution):

    • Prepare a series of working standards by diluting the stock solution. For example, to create a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock into a new 10 mL volumetric flask and fill to the mark with methanol.

    • Repeat this process to generate a range of concentrations suitable for your assay (e.g., 1, 5, 10, 25, 50, 100 µg/mL)[5].

  • Transfer for Analysis: Transfer the final working standards into labeled HPLC vials.

  • Storage: If not used immediately, store HPLC standards at 2-8°C and protect from light. For best results, use within 24-48 hours.

4. Storage and Stability

Proper storage is essential to maintain the integrity of the Quercimeritrin standard.

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.[3][8]
In Solvent (DMSO) -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3]
Aqueous Solutions 4°C< 24 hoursProne to degradation; prepare fresh.[6][7]

5. Visualized Workflows

G cluster_prep Standard Preparation Workflow cluster_app Application-Specific Dilution weigh 1. Weigh Quercimeritrin Analytical Standard Powder dissolve 2. Dissolve in Organic Solvent (e.g., DMSO or Methanol) weigh->dissolve  In Class A Volumetric Flask stock 3. Create Homogeneous Primary Stock Solution dissolve->stock  Vortex / Sonicate hplc_dilute 4a. Serial Dilution in HPLC-Grade Methanol stock->hplc_dilute For HPLC bio_dilute 4b. Dilution into Aqueous Buffer (e.g., PBS) stock->bio_dilute For Biological Assays hplc_final HPLC Calibration Standards hplc_dilute->hplc_final bio_final Biological Assay Working Solutions bio_dilute->bio_final

Caption: Workflow for preparing Quercimeritrin standard solutions.

G cluster_0 Calibration Curve Generation for HPLC cluster_1 Quantification of Unknown Sample prep Prepare Working Standards (e.g., 1-100 µg/mL) (Protocol 3) inject Inject Standards into HPLC System prep->inject detect Detect Peak Area (at 256 or 372 nm) inject->detect plot Plot Peak Area vs. Concentration detect->plot curve Generate Linear Regression Curve (y = mx + c) plot->curve calculate Calculate Concentration using Calibration Curve curve->calculate Use Equation sample_prep Prepare Unknown Sample (e.g., Plant Extract) sample_inject Inject Unknown Sample into HPLC System sample_prep->sample_inject sample_peak Measure Peak Area of Quercimeritrin sample_inject->sample_peak sample_peak->calculate Input 'y' value

Caption: Using standards to quantify Quercimeritrin via HPLC.

References

Application Note: Mass Spectrometry Analysis of Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, also known as quercetin-7-O-β-D-glucoside, is a flavonoid glycoside found in a variety of plants. It is composed of the aglycone quercetin (B1663063) linked to a glucose molecule at the 7-hydroxyl position. As with many flavonoids, Quercimeritrin and its aglycone, quercetin, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of Quercimeritrin in complex matrices. This application note provides a detailed protocol for the mass spectrometry analysis of Quercimeritrin and an overview of the key signaling pathways influenced by its aglycone, quercetin.

Quantitative Data Summary

The mass spectrometric analysis of Quercimeritrin in negative ion mode typically involves the deprotonated molecule [M-H]⁻ as the precursor ion. Collision-induced dissociation (CID) of this precursor ion yields characteristic fragment ions that are crucial for its identification and quantification.

Parameter m/z Value Description
Precursor Ion [M-H]⁻463.0882Deprotonated molecule of Quercimeritrin
Fragment Ion301.0354Corresponds to the quercetin aglycone [Y₀]⁻ after the loss of the glucose moiety (-162 Da)[1]
Fragment Ion178.9986Characteristic fragment of the quercetin aglycone[2]
Fragment Ion151.0037Characteristic fragment of the quercetin aglycone, resulting from retro-Diels-Alder fragmentation[2][3]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant extracts is provided below. This may need to be optimized based on the specific matrix.

  • Extraction:

    • Weigh 1 gram of the homogenized plant material.

    • Add 10 mL of 80% methanol.

    • Sonication for 30 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for identification.

  • MRM Transitions:

    • Quercimeritrin: Precursor > Product (e.g., 463.1 > 301.0)

    • Internal Standard (e.g., Rutin): Precursor > Product

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plant Material sp2 Extraction (80% MeOH) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 lc Liquid Chromatography (C18 Column) sp4->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Identification dp1->dp3 PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits Quercetin->mTOR inhibits MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Quercetin Quercetin Quercetin->MAPK modulates Nrf2_Pathway Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of

References

Application Notes & Protocols for the Quantification of Quercimeritrin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin (B192231), also known as quercitrin (B1678633) or quercetin-3-O-rhamnoside, is a glycosidic form of the flavonoid quercetin.[1] It is a major natural polyphenolic compound found in numerous fruits, vegetables, and medicinal plants.[1] Quercimeritrin and its aglycone, quercetin, are renowned for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] Accurate quantification of quercimeritrin and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, providing essential insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the extraction and quantification of quercimeritrin in biological samples using modern analytical techniques, summarize relevant quantitative data, and illustrate associated biological pathways.

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is the most prevalent and reliable technique for the quantification of quercimeritrin and its metabolites in complex biological samples.[4][5]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[6] It allows for the precise measurement of low-concentration analytes in complex matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[7]

  • HPLC-UV/DAD (High-Performance Liquid Chromatography with UV/Diode-Array Detection): This method is robust, cost-effective, and widely available.[8][9] Quantification is based on the analyte's absorbance at a specific wavelength, typically around 254 nm or 370 nm for flavonoids.[10][11] While less sensitive than LC-MS/MS, it is suitable for studies with higher analyte concentrations.

Experimental Protocols

General Workflow for Sample Analysis

The overall process involves sample collection, extraction of the analyte from the biological matrix, chromatographic separation, and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS or HPLC-UV Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Quantification Separate->Detect NFkB_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Activation Cytokines->IKK Mito Mitochondria Cytokines->Mito NFkB_Inhibit p65/p50-IκBα (Inactive) IKK->NFkB_Inhibit Phosphorylates IκBα NFkB_Active p65/p50 (Active) NFkB_Inhibit->NFkB_Active IκBα Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation iNOS iNOS Expression & Inflammation Nucleus->iNOS CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis CytC->Apoptosis Quercimeritrin Quercimeritrin Quercimeritrin->IKK Quercimeritrin->Mito Stabilizes Wnt_Pathway cluster_nucleus Gene Transcription Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor bCatenin_stable β-catenin (Stable) Destruction Destruction Complex (Axin, APC, GSK3) Receptor->Destruction bCatenin β-catenin Destruction->bCatenin Phosphorylates Proteasome Proteasomal Degradation bCatenin->Proteasome Nucleus Nucleus bCatenin_stable->Nucleus Translocation TCF TCF/LEF bCatenin_stable->TCF Binds to Gene Wnt Target Gene Transcription TCF->Gene Quercimeritrin Quercimeritrin Quercimeritrin->Destruction Inhibits GSK3 Nrf2_Pathway cluster_nucleus Gene Transcription ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Conformational Change in Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Under Basal Conditions Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Quercetin Quercetin (from Quercimeritrin) Quercetin->ROS Scavenges Quercetin->Keap1_Nrf2 Promotes Nrf2 Dissociation

References

Application Notes: In Vitro Angiogenesis Assays Using Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid and a 7-O-glucoside of quercetin (B1663063), is a natural compound found in various plants. Emerging research indicates its potential as a modulator of angiogenesis, the physiological process involving the formation of new blood vessels. Dysregulated angiogenesis is a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis. Therefore, compounds that can modulate this process are of significant interest in drug discovery and development.

These application notes provide detailed protocols for assessing the anti-angiogenic potential of Quercimeritrin using common in vitro angiogenesis assays. While much of the existing literature focuses on its aglycone, quercetin, studies have shown that Quercimeritrin exhibits a comparable inhibitory effect on key angiogenic processes such as endothelial cell proliferation, migration, and tube formation.[1][2] The protocols provided below are based on established methods for evaluating anti-angiogenic compounds and can be adapted for the specific investigation of Quercimeritrin.

Mechanism of Action: Targeting the VEGF Signaling Pathway

Quercimeritrin's anti-angiogenic activity is largely attributed to its aglycone, quercetin, which has been demonstrated to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.[3][4][5] VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Quercetin has been shown to interfere with this pathway at multiple levels, including:

  • Inhibition of VEGFR-2 Phosphorylation: By binding to the ATP-binding site of VEGFR-2, quercetin can prevent its autophosphorylation and subsequent activation.[3][4]

  • Downregulation of Downstream Signaling: Inhibition of VEGFR-2 activation leads to the suppression of downstream pro-angiogenic signaling cascades, most notably the PI3K/Akt/mTOR and the Ras/MEK/ERK pathways.[3][6][7]

  • Reduction of VEGF Secretion: Some studies suggest that quercetin can also reduce the production and secretion of VEGF by tumor cells, thereby decreasing the primary stimulus for angiogenesis.[7][8]

The following diagram illustrates the proposed mechanism of action of Quercimeritrin (via quercetin) on the VEGF signaling pathway in endothelial cells.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Tube_Formation Tube Formation mTOR->Tube_Formation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Quercimeritrin Quercimeritrin Quercimeritrin->VEGFR2 Inhibition

Figure 1: Proposed mechanism of Quercimeritrin's anti-angiogenic effect via inhibition of the VEGF signaling pathway.

Experimental Protocols

The following are detailed protocols for three key in vitro angiogenesis assays to evaluate the anti-angiogenic effects of Quercimeritrin. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays, but other endothelial cell types can also be utilized.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Quercimeritrin on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Quercimeritrin stock solution (dissolved in DMSO)

  • VEGF-A (recombinant human)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 4-6 hours.

  • Treatment: Prepare serial dilutions of Quercimeritrin in EGM-2 medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Add 100 µL of the treatment medium to the respective wells and incubate for 24-72 hours. Include appropriate controls:

    • Vehicle control (medium with DMSO and VEGF-A)

    • Positive control (e.g., a known angiogenesis inhibitor like Sunitinib)

    • No-treatment control (medium with VEGF-A only)

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value of Quercimeritrin.

Quantitative Data Summary (Based on Quercetin Data):

CompoundCell LineIncubation Time (h)IC₅₀ (µM)Citation
QuercetinHUVEC24282.05[9][10]
QuercetinHUVEC48228.25[9][10]
QuercetinHUVEC72131.65[9][10]
QuercetinHuman MVECNot specified138[11]

Note: Quercimeritrin has been shown to have a similar inhibitory effect on HUVEC proliferation as quercetin.[1][2]

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Quercimeritrin on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well plates

  • 200 µL pipette tips

  • Quercimeritrin stock solution

  • VEGF-A

  • PBS

Protocol:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to 90-100% confluence.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free medium containing different concentrations of Quercimeritrin and a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).

  • Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation at 37°C.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the vehicle control.

Wound_Healing_Workflow A Seed HUVECs in 6-well plate to confluence B Create a linear scratch with a pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with Quercimeritrin and VEGF-A C->D E Image at 0 hours D->E F Incubate for 12-24 hours E->F G Image at 12-24 hours F->G H Measure wound width and calculate closure G->H

Figure 2: Workflow for the wound healing cell migration assay.

Quantitative Data Summary (Based on Quercetin Data):

CompoundCell LineAssay TypeConcentration (µM)% Inhibition of MigrationCitation
QuercetinHUVECWound Healing40Significant inhibition[12]
QuercetinHCCLM3Transwell20-80Dose-dependent inhibition[13]
QuercetinB16TranswellNot specifiedSignificant inhibition[14]

Note: The inhibitory effect of Quercimeritrin on HUVEC migration is expected to be similar to that of quercetin.[1][2]

Endothelial Cell Tube Formation Assay

This is a hallmark assay for angiogenesis in vitro, evaluating the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel® or other basement membrane extract

  • 96-well plates

  • Quercimeritrin stock solution

  • VEGF-A

  • Calcein AM (for fluorescence imaging, optional)

Protocol:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Suspension: Harvest HUVECs and resuspend them in serum-free medium at a density of 2 x 10⁵ cells/mL.

  • Treatment: Prepare a cell suspension containing different concentrations of Quercimeritrin and a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).

  • Cell Seeding: Add 100 µL of the cell suspension to each Matrigel®-coated well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using a phase-contrast microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM for fluorescent imaging.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software (e.g., Angiogenesis Analyzer for ImageJ).

Tube_Formation_Workflow A Coat 96-well plate with Matrigel® B Incubate to solidify Matrigel® A->B C Prepare HUVEC suspension with Quercimeritrin and VEGF-A B->C D Seed cells onto Matrigel® C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify tube network parameters F->G

Figure 3: Workflow for the endothelial cell tube formation assay.

Quantitative Data Summary (Based on Quercetin Data):

CompoundCell LineConcentration (µM)ObservationCitation
QuercetinHUVEC10-40Dose-dependent inhibition of tube formation[12]
QuercetinHMEC-1Not specifiedInhibition of tube formation[15]

Note: Quercimeritrin has been shown to inhibit HUVEC tube formation to a similar extent as quercetin.[1][2]

Troubleshooting

IssuePossible CauseSolution
High background in proliferation assay Contamination of cell culture or reagents.Use aseptic techniques and fresh reagents.
Inconsistent wound width in migration assay Uneven pressure during scratching.Use a consistent and gentle pressure.
No tube formation in control wells Poor quality Matrigel® or low cell viability.Use a new batch of Matrigel® and ensure high cell viability.
Precipitation of Quercimeritrin in media Low solubility.Ensure the final DMSO concentration is optimal and does not exceed cytotoxic levels. Prepare fresh dilutions for each experiment.

Conclusion

The provided protocols offer a robust framework for investigating the anti-angiogenic properties of Quercimeritrin in vitro. Based on the available evidence for its aglycone, quercetin, and comparative studies, Quercimeritrin is expected to inhibit endothelial cell proliferation, migration, and tube formation by targeting the VEGF signaling pathway. These assays are essential tools for the preclinical evaluation of Quercimeritrin as a potential therapeutic agent for angiogenesis-dependent diseases. For more in-depth analysis, these in vitro findings should be complemented with in vivo angiogenesis models.

References

Troubleshooting & Optimization

Quercimeritrin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercimeritrin, a valuable flavonoid glycoside under investigation for its diverse biological activities. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of Quercimeritrin's low aqueous solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Quercimeritrin?

A1: Quercimeritrin, also known as Quercetin-7-O-glucoside, is characterized as being slightly soluble in water.[1][2] Its solubility is significantly higher in organic solvents.

Q2: In which organic solvents can I dissolve Quercimeritrin?

A2: Quercimeritrin is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4] For many in vitro assays, DMSO is the recommended starting solvent.

Q3: I'm observing precipitation when I dilute my DMSO stock of Quercimeritrin into my aqueous assay buffer. What can I do?

A3: This is a common issue due to the poor aqueous solubility of Quercimeritrin. To mitigate this, consider the following:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 1%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a co-solvent system: A mixture of solvents can enhance solubility. A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo studies and may be adapted for in vitro work.[5]

  • Sonication: Gentle sonication can help to disperse the compound and break up small aggregates upon dilution.[5]

  • Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in smaller, sequential steps with vigorous mixing at each stage.

Q4: Are there alternatives to DMSO for dissolving Quercimeritrin?

A4: While DMSO is a common choice, other organic solvents like ethanol (B145695) can also be used for initial stock preparation, although the solubility might be lower.[6] For specific applications, exploring other biocompatible co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol may be beneficial.

Q5: How can I improve the aqueous solubility of Quercimeritrin for my assays?

A5: Several strategies can be employed to enhance the aqueous solubility of flavonoid glycosides like Quercimeritrin:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their water solubility.[7][8] Beta-cyclodextrins and their derivatives are commonly used for this purpose.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experimenting with buffers at different pH values may improve solubility, although the stability of the compound at different pH levels should also be considered.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can aid in the solubilization of poorly soluble compounds by forming micelles.[5][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer Low aqueous solubility of Quercimeritrin.- Lower final DMSO concentration.- Use a co-solvent system (e.g., DMSO/PEG300/Tween 80).- Employ sonication during dilution.- Perform stepwise dilution.
Inconsistent assay results Incomplete dissolution or precipitation of the compound.- Visually inspect solutions for any particulate matter before use.- Prepare fresh working solutions for each experiment.- Validate the solubility of Quercimeritrin in your specific assay buffer.
Cell toxicity observed in culture High concentration of the organic solvent (e.g., DMSO).- Keep the final solvent concentration in the cell culture medium to a minimum (typically <0.5-1%).- Include a vehicle control (solvent alone) in your experiments to assess solvent toxicity.
Difficulty dissolving the solid compound Inappropriate solvent or insufficient mixing.- Use a recommended organic solvent like DMSO or DMF.- Vortex or sonicate the solution to ensure complete dissolution of the solid. Gentle warming may also be considered, but stability at higher temperatures should be verified.

Quantitative Solubility Data

Solvent / SystemSolubilityReference
WaterSlightly soluble[1][2]
Dimethyl Sulfoxide (DMSO)25 mg/mL[5]
Dimethylformamide (DMF)10 mg/mL[3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)0.3 mg/mL[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Quercimeritrin Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of Quercimeritrin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within a year when stored at -80°C.[5]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Thawing: Thaw a frozen aliquot of the Quercimeritrin DMSO stock solution at room temperature.

  • Pre-warming Buffer: Gently warm the desired aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue vortexing for another 30-60 seconds to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.[6]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh Quercimeritrin add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute Dropwise thaw->dilute warm_buffer Warm Aqueous Buffer warm_buffer->dilute mix Vortex dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing Quercimeritrin solutions.

troubleshooting_logic start Precipitation Observed? check_dmso Is final DMSO > 1%? start->check_dmso lower_dmso Lower DMSO concentration check_dmso->lower_dmso Yes try_cosolvent Try Co-solvent System (e.g., PEG300, Tween 80) check_dmso->try_cosolvent No lower_dmso->try_cosolvent use_sonication Use Sonication try_cosolvent->use_sonication stepwise_dilution Perform Stepwise Dilution use_sonication->stepwise_dilution no_precipitate No Precipitation (Proceed with Assay) stepwise_dilution->no_precipitate

Caption: Troubleshooting precipitation issues.

References

Technical Support Center: Quercimeritrin Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quercimeritrin during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of Quercimeritrin.

Q1: My Quercimeritrin solution is changing color (e.g., turning yellow/brown) and showing new peaks in the HPLC analysis. What is happening?

A: This is a classic sign of Quercimeritrin degradation. The color change indicates the formation of oxidation products. Several factors could be responsible:

  • Oxidation: Quercimeritrin, like its aglycone quercetin (B1663063), is susceptible to oxidation, especially in alkaline conditions.[1][2] This process can be accelerated by the presence of metal ions like Fe²⁺ and Cu²⁺.[3]

  • High pH: Alkaline conditions (pH > 7) significantly increase the rate of degradation.[1][4]

  • Exposure to Light: Both UVA and UVB light can induce photodegradation.[5][6]

  • Elevated Temperature: Higher temperatures accelerate the degradation process, particularly in aqueous solutions.[7][8]

Troubleshooting Steps:

  • pH Control: Ensure your solvent system is neutral or slightly acidic. A pH of 6 has been shown to be optimal for the stability of similar flavonoid complexes.[4][9]

  • Solvent Choice: Use deoxygenated solvents to minimize oxidation. For HPLC analysis, a mobile phase of acetonitrile (B52724) and acidified water (e.g., with 2% v/v acetic acid) is often used.[10]

  • Light Protection: Protect your solutions from light by using amber vials or wrapping glassware in aluminum foil.[11] Work in a dimly lit area when possible.

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 4°C) for short-term storage. For long-term storage, -80°C is recommended.[12] Avoid repeated freeze-thaw cycles.

  • Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.

Q2: I am observing poor recovery of Quercimeritrin from my samples during extraction.

A: Low recovery can be due to degradation during the extraction process or suboptimal extraction parameters.

  • Degradation During Extraction: High temperatures and prolonged extraction times, especially with acidic or alkaline hydrolysis, can lead to significant degradation.[13]

  • Solvent Selection: The solubility of Quercimeritrin varies significantly between solvents.

Troubleshooting Steps:

  • Optimize Extraction Conditions: An acidic hydrolysis at pH 2, an extraction temperature of 60°C, and an extraction duration of 1.5 hours with 70% ethanol (B145695) has been shown to be an effective method for extracting quercetin and its derivatives.[13]

  • Solvent Solubility: Quercetin, the aglycone, has high solubility in acetone (B3395972) and good solubility in acetonitrile.[14][15] Test different solvent systems to find the optimal one for Quercimeritrin in your specific matrix.

  • Inert Atmosphere: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q: What are the ideal storage conditions for solid Quercimeritrin?

    • A: Solid Quercimeritrin should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C or below).

  • Q: How should I prepare and store Quercimeritrin solutions?

    • A: Prepare solutions fresh whenever possible using deoxygenated solvents. For short-term storage, keep solutions at 4°C in the dark. For longer-term storage, aliquot and store at -80°C.[12] Avoid repeated freeze-thaw cycles.

Stability and Degradation

  • Q: What are the main factors that cause Quercimeritrin degradation?

    • A: The primary factors are exposure to light (photodegradation), high pH (alkaline hydrolysis and oxidation), elevated temperatures, and the presence of oxygen and metal ions.[1][3][5][6][7]

  • Q: How does pH affect the stability of Quercimeritrin?

    • A: Quercimeritrin is most stable in neutral to slightly acidic conditions.[4] Alkaline pH promotes autoxidation and degradation.[1] Studies on quercetin have shown significant degradation at pH values above 7.[16]

  • Q: Is Quercimeritrin sensitive to light?

    • A: Yes. Exposure to both UVA and UVB light can lead to photodegradation.[5][6] It is crucial to protect solutions from light.

Experimental Protocols

  • Q: What is a recommended protocol for analyzing Quercimeritrin by HPLC?

    • A: A common approach involves using a C18 reverse-phase column with a gradient elution. A mobile phase consisting of acetonitrile and acidified water (e.g., with 0.4% formic acid or 2% acetic acid) is often effective.[10][12] Detection is typically performed using a UV-Vis detector at around 370 nm.[10]

Data Presentation

Table 1: Factors Affecting Quercetin (Aglycone of Quercimeritrin) Stability

ParameterConditionEffect on StabilityReference
pH Alkaline (pH > 7)Increased degradation[1][16]
Acidic (pH 2-4)Relatively stable[17]
Neutral (pH ~6-7)Optimal for stability[4][9]
Temperature High ( > 60°C)Accelerated degradation[7][17]
Low (4°C)Suitable for short-term storage[12]
Frozen (-80°C)Suitable for long-term storage[12]
Light UVA/UVB ExposurePhotodegradation[5][6]
Dark ConditionsProtective[11]
Oxygen Presence of OxygenPromotes oxidation[3]
Inert AtmosphereInhibits oxidation
Metal Ions Fe²⁺, Cu²⁺Catalyze oxidation[3][18]

Experimental Protocols

Protocol 1: Preparation and Storage of a Quercimeritrin Stock Solution

  • Weighing: Accurately weigh the desired amount of solid Quercimeritrin in a fume hood, minimizing exposure to light.

  • Solvent Selection: Choose a suitable solvent. For many applications, HPLC-grade methanol (B129727) or ethanol is appropriate. Ensure the solvent has been deoxygenated by sparging with nitrogen or argon for at least 15 minutes.

  • Dissolution: Dissolve the Quercimeritrin in the deoxygenated solvent in an amber glass vial. Gentle sonication can be used to aid dissolution.

  • Storage:

    • Short-term (up to 24 hours): Store the solution at 4°C in the dark.

    • Long-term: Aliquot the stock solution into smaller volumes in amber cryovials, flush with nitrogen or argon, and store at -80°C.[12]

Protocol 2: General HPLC Analysis of Quercimeritrin

  • Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase:

    • Solvent A: Water with 0.4% formic acid (or 2% acetic acid).

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is often preferred to separate Quercimeritrin from potential degradation products. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 370 nm.[10]

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_storage Storage start Weigh Solid Quercimeritrin solvent Use Deoxygenated Solvent (e.g., N2 sparged) start->solvent dissolve Dissolve in Amber Vial solvent->dissolve protect Protect from Light dissolve->protect short_term Short-term: 4°C in Dark dissolve->short_term long_term Long-term: -80°C under Inert Gas dissolve->long_term control_ph Maintain Neutral/Slightly Acidic pH protect->control_ph control_temp Control Temperature control_ph->control_temp hplc HPLC Analysis control_temp->hplc

Caption: Experimental workflow for preventing Quercimeritrin degradation.

degradation_pathways Quercimeritrin Quercimeritrin Degradation_Products Degradation Products (e.g., Phenolic Acids) Quercimeritrin->Degradation_Products Degradation Light Light (UV) Light->Quercimeritrin High_pH High pH (>7) High_pH->Quercimeritrin High_Temp High Temperature High_Temp->Quercimeritrin Oxygen Oxygen Oxygen->Quercimeritrin Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Quercimeritrin

Caption: Factors leading to the degradation of Quercimeritrin.

References

Technical Support Center: Optimizing Chromatographic Separation of Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Quercimeritrin.

Troubleshooting Guide: Resolving Quercimeritrin Co-elution

Co-elution, particularly with its isomer Isoquercitrin (Quercetin-3-O-glucoside), is a common challenge in the chromatographic analysis of Quercimeritrin (Quercetin-7-O-glucoside). This guide provides a systematic approach to optimize your mobile phase and achieve baseline separation.

Problem: Poor resolution or co-elution of Quercimeritrin with a closely related flavonoid, such as Isoquercitrin.

Solution: Achieving a resolution value (Rs) greater than 1.5 is the goal for baseline separation. This can be accomplished by systematically adjusting the mobile phase composition, pH, and other chromatographic parameters.

Step 1: Evaluate and Adjust the Organic Modifier

The choice and concentration of the organic modifier in the mobile phase significantly impact the selectivity and resolution of flavonoid glycosides.

1.1. Change the Organic Modifier:

  • Acetonitrile (B52724) vs. Methanol: The most common organic modifiers for reversed-phase HPLC of flavonoids are acetonitrile and methanol. Due to their different chemical properties, switching between them can alter elution order and improve separation.[1][2]

    • Acetonitrile is an aprotic solvent and often provides sharper peaks and shorter retention times due to its higher elution strength.[1]

    • Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions with the analyte and stationary phase.[1]

1.2. Optimize the Organic Modifier Concentration:

  • Isocratic Elution: If using an isocratic mobile phase, systematically decrease the percentage of the organic modifier. This will increase the retention times of both Quercimeritrin and the co-eluting peak, which may lead to better resolution.

  • Gradient Elution: For gradient methods, decrease the ramp rate of the organic modifier during the elution window of the target compounds. A shallower gradient provides more time for the analytes to interact with the stationary phase, often resulting in improved separation.

Step 2: Modify the Aqueous Phase pH

The retention of flavonoids can be highly dependent on the pH of the mobile phase.

2.1. Acidify the Mobile Phase:

  • Adding a small amount of acid to the aqueous phase (Mobile Phase A) is a common practice to ensure good peak shape and consistent retention of flavonoids.

  • Commonly used acids include:

    • Formic acid (0.1%) : A volatile additive suitable for LC-MS applications.[3]

    • Acetic acid (0.5% - 2%) : Another common choice for controlling pH and improving peak shape.

    • Phosphoric acid (0.1% - 0.4%) : A non-volatile acid that can provide excellent peak symmetry but is not suitable for LC-MS.

By lowering the pH, the ionization of phenolic hydroxyl groups on the flavonoids is suppressed, leading to more consistent interactions with the C18 stationary phase and sharper peaks.

Step 3: Consider Other Chromatographic Parameters

If optimizing the mobile phase is insufficient, other parameters can be adjusted:

  • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to higher efficiency and potentially better resolution. A typical starting point is 30-40°C.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Stationary Phase: If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano stationary phase.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Quercitrin and Isoquercitrin

This protocol provides a starting point for the separation of Quercimeritrin and its common co-eluting isomer, Isoquercitrin.

ParameterCondition
Column Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.5% Aqueous Acetic Acid (17:83, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 350 nm
Temperature Ambient

Reference for this protocol.[4]

Protocol 2: Gradient HPLC Method for Flavonoid Glycosides

This protocol outlines a gradient method that can be adapted for the separation of complex mixtures of flavonoid glycosides.

ParameterCondition
Column Amethyst C18-H (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.4% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0 min, 5% B5 min, 12% B10 min, 33% B15 min, 50% B18 min, 60% B
Flow Rate 0.8 mL/min
Detection MS (or UV at ~360 nm)
Temperature 25 °C

Reference for this protocol.[5]

Data Summary

The following table summarizes different mobile phase compositions used for the analysis of quercetin (B1663063) and its glycosides, which can be used as a starting point for method development.

Organic ModifierAqueous Phase AdditiveCompositionElution ModeReference
Acetonitrile0.5% Acetic Acid17:83 (v/v)Isocratic[4]
Acetonitrile0.4% Formic AcidGradientGradient[5]
Methanol0.4% Phosphoric Acid49:51 (v/v)Isocratic
Acetonitrile0.1% Formic AcidGradientGradient[3]

Frequently Asked Questions (FAQs)

Q1: My Quercimeritrin peak is tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for flavonoids is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and free silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, acidify your mobile phase with 0.1% formic acid or a similar concentration of another acid. This suppresses the ionization of the silanol groups and reduces these unwanted interactions, resulting in more symmetrical peaks.

Q2: I've tried both acetonitrile and methanol, but the resolution is still not optimal. What should I try next?

A2: If changing the organic modifier does not provide baseline resolution, the next step is to adjust the pH of the mobile phase. A lower pH (e.g., 2.5-3.5) using an acidifier like formic or phosphoric acid can significantly alter the retention and selectivity. If resolution is still insufficient, consider a shallower gradient or a lower percentage of organic modifier in an isocratic method.

Q3: Can I use a gradient elution to improve the separation of Quercimeritrin and its co-eluting peaks?

A3: Yes, a gradient elution is an excellent strategy to resolve closely eluting compounds. Start with a scouting gradient to determine the approximate elution time of your compounds of interest. Then, create a shallower gradient in the region where Quercimeritrin and the interfering peak elute. This will increase the separation efficiency in that specific part of the chromatogram.

Q4: Does the column temperature affect the separation of flavonoid glycosides?

A4: Yes, column temperature can influence the separation. Increasing the temperature (e.g., to 30°C or 40°C) can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved resolution. However, be cautious as some flavonoid glycosides can be thermally labile.

Q5: What is a good starting point for developing a new HPLC method for Quercimeritrin?

A5: A good starting point is a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a water/acetonitrile gradient and 0.1% formic acid in the aqueous phase. A generic scouting gradient from 5% to 95% acetonitrile over 20-30 minutes can be used to determine the approximate retention time of Quercimeritrin, and the gradient can be optimized from there.

Diagrams

TroubleshootingWorkflow cluster_step1 cluster_step2 cluster_step3 start Start: Co-elution of Quercimeritrin step1 Step 1: Modify Organic Modifier start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 If resolution is still poor end_resolved Resolution Achieved (Rs > 1.5) step1->end_resolved If resolved change_solvent Switch between Acetonitrile and Methanol optimize_concentration Adjust % Organic (Isocratic or Gradient) step3 Step 3: Optimize Other Parameters step2->step3 If co-elution persists step2->end_resolved If resolved add_acid Add/Adjust Acidifier (e.g., 0.1% Formic Acid) step3->end_resolved If resolved end_unresolved Further Method Development Needed step3->end_unresolved If unresolved adjust_temp Change Column Temperature adjust_flow Modify Flow Rate

Caption: Troubleshooting workflow for resolving Quercimeritrin co-elution.

MobilePhaseOptimization cluster_aqueous Aqueous Phase (A) cluster_organic Organic Phase (B) cluster_additives Common Additives mobile_phase Mobile Phase water Water (HPLC Grade) mobile_phase->water additive Additive mobile_phase->additive acetonitrile Acetonitrile mobile_phase->acetonitrile methanol Methanol mobile_phase->methanol formic_acid Formic Acid (0.1%) additive->formic_acid improves peak shape acetic_acid Acetic Acid (0.5%) additive->acetic_acid controls pH phosphoric_acid Phosphoric Acid (0.1%) additive->phosphoric_acid enhances selectivity acetonitrile->methanol affects selectivity

Caption: Key components and their relationships in mobile phase optimization.

References

Quercimeritrin Stability in DMEM Cell Culture Medium: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of quercimeritrin (B192231) (quercetin-7-O-glucoside) in Dulbecco's Modified Eagle Medium (DMEM), a commonly used cell culture medium.

Frequently Asked Questions (FAQs)

Q1: How stable is quercimeritrin in DMEM cell culture medium?

Direct quantitative stability data for quercimeritrin in DMEM is limited in publicly available literature. However, based on studies of its aglycone, quercetin (B1663063), and other flavonoid glycosides, it is anticipated that quercimeritrin exhibits limited stability at 37°C in standard cell culture conditions. The aglycone, quercetin, is known to be unstable in DMEM, undergoing auto-oxidation and degradation.[1] This process is influenced by factors such as pH and the presence of oxidizing agents. While the glycosidic bond in quercimeritrin may offer some initial protection, hydrolysis to quercetin can occur, followed by the rapid degradation of the released aglycone.

Q2: What are the primary factors influencing quercimeritrin stability in DMEM?

Several factors can impact the stability of quercimeritrin in your cell culture experiments:

  • pH: Flavonoids like quercetin are more stable in acidic conditions and show increased degradation at neutral or alkaline pH, typical of cell culture media (pH 7.2-7.4).[2]

  • Temperature: Incubation at 37°C accelerates the degradation of flavonoids compared to storage at lower temperatures.[3][4]

  • Presence of Serum: Components in fetal bovine serum (FBS) can potentially interact with and influence the stability of flavonoids.

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of the flavonoid structure.

  • Presence of Cells: Cellular metabolism can contribute to the modification and degradation of quercimeritrin.

Q3: What are the potential degradation products of quercimeritrin in DMEM?

Upon hydrolysis, quercimeritrin will release quercetin and a glucose molecule. Quercetin is known to degrade into various products in DMEM, including dimers and oxidized derivatives.[1] Further degradation can lead to the opening of the C-ring and the formation of smaller phenolic acids.

Q4: How can I improve the stability of quercimeritrin in my cell culture experiments?

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid has been shown to significantly improve the stability of quercetin in DMEM by protecting it from auto-oxidation.[1]

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh stock solutions of quercimeritrin and dilute them into the cell culture medium immediately before use.

  • Minimize Exposure to Light and Air: Protect stock solutions and treated media from light and prolonged exposure to air to minimize photo-oxidation and auto-oxidation.

  • pH Consideration: While altering the pH of the culture medium is generally not feasible due to cellular health, being aware of the pH-dependent instability is crucial for data interpretation.

Q5: What is the recommended solvent for preparing a quercimeritrin stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving flavonoids like quercimeritrin for in vitro studies. Prepare a high-concentration stock solution in DMSO and then dilute it into the DMEM to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of quercimeritrin during the experiment.1. Confirm Stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). 2. Add Antioxidants: Consider co-treatment with a non-interfering antioxidant like ascorbic acid. 3. Reduce Incubation Time: If possible, shorten the duration of the experiment. 4. Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared quercimeritrin-containing medium at regular intervals.
Precipitation observed in the cell culture medium Poor solubility of quercimeritrin or its degradation products.1. Check Stock Solution: Ensure your DMSO stock solution is fully dissolved and free of particulates. 2. Optimize Dilution: When diluting the stock solution into the medium, add it dropwise while gently swirling to ensure rapid dispersion. Pre-warming the medium to 37°C can also help. 3. Determine Solubility Limit: Perform a solubility test to determine the maximum concentration of quercimeritrin that remains in solution in your specific cell culture medium.
High variability between replicate experiments Inconsistent preparation or handling of quercimeritrin solutions.1. Standardize Protocol: Ensure a consistent and well-documented protocol for preparing and adding quercimeritrin to your cultures. 2. Use Fresh Aliquots: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles. 3. Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is identical across all experimental and control groups.

Quantitative Data Summary

Direct quantitative stability data for quercimeritrin in DMEM is scarce. The following table summarizes the stability of its aglycone, quercetin , in DMEM at 37°C, which can serve as a conservative estimate for the potential degradation of quercimeritrin following hydrolysis.

Table 1: Stability of Quercetin (Aglycone) in DMEM at 37°C

Incubation TimeRemaining Quercetin (%)Key ObservationsReference
0 min100-[1]
50 minSignificantly decreasedFormation of degradation products observed.[1]
100 minFurther decreasedIncreased formation of degradation products.[1]
650 minBarely detectableExtensive degradation.[1]

Table 2: Factors Influencing Quercetin Stability

FactorConditionEffect on StabilityReference
pH pH 6Stable[2]
pH 7-8Decreased stability[2]
Antioxidant With Ascorbic AcidSignificantly improved stability[1]

Experimental Protocols

Protocol 1: Assessing the Stability of Quercimeritrin in DMEM

This protocol outlines a method to determine the stability of quercimeritrin in DMEM over a time course relevant to your cell culture experiments.

Materials:

  • Quercimeritrin powder

  • Anhydrous DMSO

  • DMEM (with or without serum, as per your experimental setup)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Mass Spectrometry (MS) detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of quercimeritrin in anhydrous DMSO. Ensure it is fully dissolved.

  • Spike DMEM: Warm the DMEM to 37°C. Spike the pre-warmed medium with the quercimeritrin stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix gently but thoroughly.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked DMEM, process it as described in step 6, and store it at -80°C until analysis. This will serve as your baseline concentration.

  • Incubation: Aliquot the remaining spiked DMEM into sterile tubes or wells of a plate and place them in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling: At your desired time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a tube/well from the incubator.

  • Sample Processing:

    • If using serum-containing media, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • If using serum-free media, you may be able to directly analyze the sample, though a protein precipitation step is still recommended to remove any potential interferences.

  • Analytical Quantification: Analyze the concentration of quercimeritrin in the processed samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of quercimeritrin remaining at each time point relative to the T=0 concentration.

Protocol 2: HPLC Method for Quercimeritrin Quantification

This is a general HPLC method that can be optimized for your specific system.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the maximum absorbance wavelength for quercimeritrin (approximately 255 nm and 355 nm).

  • Quantification: Create a standard curve using known concentrations of quercimeritrin to quantify the amount in your samples.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Quercimeritrin

Quercimeritrin has been shown to modulate several key signaling pathways involved in cellular processes.

Quercimeritrin_Wnt_Pathway cluster_nucleus Inside Nucleus Quercimeritrin Quercimeritrin GSK3b GSK3β Quercimeritrin->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Quercimeritrin potentiates the Wnt/β-catenin signaling pathway by inhibiting GSK3β.

Quercimeritrin_NFkB_Pathway cluster_cytoplasm Cytoplasm Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines->IKK Activate IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Quercimeritrin Quercimeritrin Quercimeritrin->IKK Inhibits Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates

Caption: Quercimeritrin can inhibit the NF-κB signaling pathway, reducing inflammation.

Experimental Workflow Diagram

Stability_Workflow Start Start: Prepare 10 mM Quercimeritrin in DMSO Spike Spike pre-warmed DMEM to final concentration Start->Spike T0 T=0 Sample: Process and Store at -80°C Spike->T0 Incubate Incubate spiked DMEM at 37°C Spike->Incubate Timepoints Collect samples at defined time points Incubate->Timepoints Process Process samples (e.g., protein precipitation) Timepoints->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate

Caption: Workflow for assessing quercimeritrin stability in DMEM.

References

Technical Support Center: Quercimeritrin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Quercimeritrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the influence of pH on the stability and activity of Quercimeritrin.

Disclaimer

Direct experimental data on the effect of pH on Quercimeritrin is limited in the current scientific literature. Much of the information provided here is based on studies of its aglycone, Quercetin (B1663063) . The addition of a glucose moiety to form Quercimeritrin may alter its physicochemical properties, including its stability and activity profiles at different pH values. Therefore, the following information should be used as a guideline and a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of Quercimeritrin?

While direct data for Quercimeritrin is scarce, its aglycone, Quercetin, is known to be susceptible to degradation, particularly in alkaline conditions.[1][2][3] Generally, flavonoids are more stable in acidic to neutral solutions. At pH values above 7, and especially above 10, Quercetin degradation is significantly accelerated.[1][3][4] This degradation in alkaline solutions can involve autoxidation, which affects the C-ring of the molecule, leading to molecular fragmentation or polymerization.[2] Strong acidic conditions can also cause some degradation of Quercetin.[1]

Q2: I am observing a color change in my Quercimeritrin solution when I change the pH. Is this normal?

Yes, this is expected. The UV-Vis spectrum of Quercetin, the chromophore of Quercimeritrin, is highly dependent on pH.[5][6] In a 50% aqueous ethanol (B145695) solution, Quercetin exhibits characteristic absorption bands at approximately 256 nm and 374 nm.[1] As the pH increases into the alkaline range, a bathochromic (red) shift is typically observed, with the band at 374 nm shifting to around 400 nm, and the appearance of a new band around 314 nm, while the 256 nm band may disappear.[1] This is often accompanied by a visual color change of the solution from straw yellow to brownish-yellow.[1] These spectral shifts are due to the deprotonation of the hydroxyl groups on the flavonoid structure.[5]

Q3: How does pH impact the antioxidant activity of Quercimeritrin?

The antioxidant activity of flavonoids is strongly influenced by pH.[5] For Quercetin, its antioxidant activity is significantly boosted at a neutral pH compared to an acidic pH.[7][8][9] At pH 2.1, Quercetin shows modest antioxidant activity, but at pH 7.4, its reactivity is enhanced approximately 40-fold.[7][8][9] This increase in activity is associated with the deprotonation of the phenolic hydroxyl groups, which facilitates hydrogen or electron donation to scavenge free radicals.

Q4: What is the optimal pH for assessing the α-glucosidase inhibitory activity of Quercimeritrin?

One study on the α-glucosidase inhibitory activity of Quercimeritrin was conducted in a phosphate (B84403) buffer at pH 6.8.[10] This suggests that a slightly acidic to neutral pH may be suitable for this type of enzymatic assay. However, the optimal pH for enzymatic activity can be enzyme-specific, and it is always recommended to perform initial pH-rate profiling for your specific enzyme and assay conditions.

Q5: How does pH affect the solubility of Quercimeritrin?

Generally, the solubility of Quercetin increases with an increase in pH, indicating it is more soluble in alkaline media than in acidic media.[11] However, it is important to balance solubility with stability, as alkaline conditions can also lead to degradation.[1][3][4] For example, while solubility may be higher at pH 8, the stability of the molecule is compromised.[12] One study found that pH 6 was the most suitable for preparing a stable and bioactive complex of Quercetin with a dendrimer, suggesting a balance between solubility and stability in this slightly acidic environment.[13]

Troubleshooting Guides

Issue 1: Rapid loss of Quercimeritrin in my buffered solution.

  • Question: I prepared a solution of Quercimeritrin in a buffer at pH 8.0 for my experiment, but I am seeing a rapid decrease in its concentration over time. Why is this happening and how can I prevent it?

  • Answer:

    • Check the pH: As with its aglycone Quercetin, Quercimeritrin is likely unstable in alkaline conditions. A pH of 8.0 can promote oxidative degradation.[2][3]

    • Recommended Action: If your experimental design allows, consider lowering the pH of your buffer to a slightly acidic or neutral range (e.g., pH 6-7). If you must work at an alkaline pH, prepare your solutions fresh immediately before use and minimize their exposure to air and light.

    • Further Investigation: You can perform a time-course stability study at your desired pH by analyzing aliquots of your solution at different time points using a stability-indicating method like HPLC.

Issue 2: Inconsistent results in my antioxidant activity assay.

  • Question: I am getting variable results in my DPPH/FRAP assay for Quercimeritrin. Could the pH of my reagents be a factor?

  • Answer:

    • pH of Assay: The antioxidant activity of flavonoids is highly pH-dependent.[5] Small variations in the pH of your assay medium can lead to significant differences in the measured antioxidant capacity.

    • Recommended Action: Ensure that the pH of your reaction buffer is consistent across all experiments. For instance, the FRAP assay is typically performed under acidic conditions (pH 3.6), while other assays might be performed at neutral pH.[14] Always prepare your buffers carefully and verify the pH before use.

    • Consider Deprotonation: The increase in antioxidant activity at higher pH is linked to the deprotonation of hydroxyl groups.[7][8][9] Be aware that the speciation of your Quercimeritrin will change with pH, which will affect its reactivity.

Issue 3: Difficulty in dissolving Quercimeritrin for my experiments.

  • Question: I am struggling to dissolve Quercimeritrin in my aqueous buffer at pH 5.0. What can I do to improve its solubility?

  • Answer:

    • Solubility Profile: Quercetin, and likely Quercimeritrin, has low aqueous solubility, which is generally lower in acidic conditions.[11]

    • Recommended Actions:

      • You can try slightly increasing the pH of your buffer, but be mindful of the trade-off with stability. A pH of 6-7 might offer a good compromise.[13]

      • Consider the use of a co-solvent such as ethanol or DMSO, if permissible for your experimental system.

      • Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with your assay.

Data Presentation

Table 1: Effect of pH on the Antioxidant Activity of Quercetin (Aglycone of Quercimeritrin)

pHAntioxidant Activity (kinh in M-1s-1)Reference
2.14.0 x 103[7][8][9]
7.41.6 x 105 (chromen-4-one core)[7][8][9]
7.47.0 x 104 (catechol moiety)[7][8][9]

Table 2: pH-Dependent Solubility of Quercetin (Aglycone of Quercimeritrin)

pHSolubilityReference
1.2Low[11]
7.4Higher than at pH 1.2[11]
AlkalineGenerally higher than acidic/neutral[11]

Experimental Protocols

Protocol 1: General Procedure for pH Stability Study of Quercimeritrin (Forced Hydrolysis)

This protocol is adapted from general guidelines for drug stability testing.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Preparation of Stock Solution: Prepare a stock solution of Quercimeritrin in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation: Add a small aliquot of the Quercimeritrin stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Quercimeritrin.

  • Data Analysis: Plot the logarithm of the remaining Quercimeritrin concentration versus time for each pH to determine the degradation rate constant (k) and the half-life (t1/2).

Protocol 2: DPPH Radical Scavenging Assay at Different pH values

  • Reagent Preparation:

    • Prepare DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4).

  • Sample Preparation: Prepare different concentrations of Quercimeritrin in the respective buffers.

  • Reaction: In a 96-well plate, add a specific volume of the Quercimeritrin solution to the DPPH solution. The final reaction mixture should be buffered to the desired pH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength (around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and at each pH. Determine the IC50 value at each pH.

Visualizations

experimental_workflow cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) incubation Incubate Quercimeritrin in Buffers prep_buffers->incubation prep_stock Prepare Quercimeritrin Stock Solution prep_stock->incubation sampling Sample at Time Intervals incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Degradation Rate & Half-life hplc_analysis->data_analysis troubleshooting_workflow start Unexpected Experimental Results check_stability Is Quercimeritrin degrading in the solution? start->check_stability check_solubility Is Quercimeritrin fully dissolved? start->check_solubility check_activity Is the biological activity lower/higher than expected? start->check_activity stability_ph Check solution pH. Alkaline pH (>7) can cause degradation. check_stability->stability_ph Yes solubility_ph Check solution pH. Solubility is pH-dependent. check_solubility->solubility_ph Yes activity_ph Check assay pH. Activity is highly pH-dependent. check_activity->activity_ph Yes stability_action Lower pH if possible. Prepare fresh solutions. Protect from light/air. stability_ph->stability_action solubility_action Adjust pH (balance with stability). Use a co-solvent (e.g., DMSO). Prepare concentrated stock. solubility_ph->solubility_action activity_action Ensure consistent buffer pH. Consider deprotonation state of Quercimeritrin. activity_ph->activity_action

References

Technical Support Center: Maximizing Quercimeritrin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Quercimeritrin from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What is Quercimeritrin and how does it differ from Quercetin (B1663063)?

A1: Quercimeritrin is a glycoside form of Quercetin, specifically Quercetin 7-O-beta-D-glucoside.[1] This means it is a molecule where Quercetin (the aglycone) is attached to a glucose sugar molecule.[2] This structural difference makes Quercimeritrin more polar and water-soluble than Quercetin.[3][4]

Q2: What are the primary plant sources of Quercimeritrin?

A2: Quercimeritrin is found in a variety of plants. Documented sources include cotton flowers and leaves (Gossypium sp.), sunflowers, Camellia sinensis (tea), and Spiranthes vernalis.[1][2][5] Related quercetin glycosides are abundant in many fruits and vegetables, such as onions, kale, capers, and buckwheat.[6][7]

Q3: What are the most effective solvents for extracting Quercimeritrin?

A3: Due to its polar nature as a flavonoid glycoside, polar solvents are most effective for extraction.[8] Ethanol (B145695) and methanol, particularly in aqueous solutions (e.g., 70-80% ethanol in water), have demonstrated high efficacy in extracting flavonoids.[3][8][9] Ethanol is often preferred as it is less toxic than methanol.[9]

Q4: Which extraction method generally yields the highest results for flavonoids like Quercimeritrin?

A4: Modern, assisted extraction techniques often provide higher yields in shorter times compared to traditional methods.[10] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly efficient.[8][11][12] For example, studies on the related compound Quercetin have shown that chemical methods like Soxhlet extraction can yield high concentrations, but MAE is often superior in terms of time and yield.[3][11][13][14] The optimal choice depends on the specific plant material, available equipment, and scale of the extraction.[12]

Q5: How can I purify the crude extract to isolate Quercimeritrin?

A5: Purification typically involves chromatographic techniques. A common workflow includes:

  • Liquid-Liquid Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., hexane, then ethyl acetate) to remove non-polar impurities.[8]

  • Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or macroporous resins to separate Quercimeritrin from other compounds.[3][14][15][16][17]

Q6: What analytical techniques are best for quantifying Quercimeritrin?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for quantifying flavonoid glycosides.[18][19] For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) is recommended.[19][20]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inefficient extraction method. 4. Poor quality or improper preparation of plant material (e.g., particle size too large).1. Optimize the solvent system. Use a polar solvent like an ethanol/water mixture.[3][9] 2. Increase extraction time or temperature moderately, monitoring for degradation.[9] 3. Employ advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[8][11] 4. Ensure plant material is properly dried and ground to a fine, consistent powder.
Degradation of Quercimeritrin 1. Prolonged exposure to high temperatures.[21] 2. Oxidation during extraction or storage.[8] 3. Exposure to light.1. Use methods that allow for lower temperatures or shorter heating times (e.g., UAE).[8] Avoid excessive boiling.[21] 2. Add an antioxidant like ascorbic acid to the extraction solvent.[8][22] Store extracts under an inert atmosphere (e.g., nitrogen or argon). 3. Protect samples and extracts from direct light by using amber glassware.
High Levels of Impurities 1. Non-selective solvent choice (e.g., co-extraction of chlorophylls, lipids, or other phenolics). 2. Lack of a pre-purification step.1. Perform a pre-extraction wash with a non-polar solvent like n-hexane to remove lipids.[8] 2. Use liquid-liquid partitioning after the initial extraction to separate compounds based on polarity.[8] 3. Employ column chromatography for purification.[15][16]
Inconsistent Results 1. Variability in the plant source (e.g., harvest time, growing conditions, part of the plant used). 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Inaccurate quantification methods.1. Standardize the plant material. Document the species, plant part, and collection details. 2. Strictly control all experimental parameters using standard operating procedures (SOPs).[10] 3. Validate the analytical method (e.g., HPLC) for linearity, accuracy, and precision.[19]

Quantitative Data Summary

The following tables provide comparative data on extraction and analysis methodologies relevant to flavonoids.

Table 1: Comparison of Common Flavonoid Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.High extraction efficiency for many compounds.Time-consuming; requires large solvent volumes; potential for thermal degradation of sensitive compounds.[4]
Maceration Soaking the plant material in a solvent at room temperature.[10]Simple, low-cost, suitable for heat-sensitive compounds.Slow, may result in incomplete extraction, requires large solvent volumes.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[11]Fast, efficient, reduces solvent consumption, operates at lower temperatures.[8]Equipment cost; potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[9]Very fast, highly efficient, reduced solvent usage.[11]Requires specialized equipment; potential for thermal degradation if not controlled.[9][20]
Enzymatic Extraction Uses enzymes (e.g., cellulase, pectinase) to break down plant cell walls, releasing target compounds.[12]High selectivity, mild extraction conditions, environmentally friendly.Higher cost of enzymes, requires specific pH and temperature control.[12]

Table 2: Example of Quercetin Yield from Pistacia eurycarpa using Different Methods and Solvents

Note: This data is for Quercetin (the aglycone) and serves as an illustrative example of how method and solvent choice impact yield.

Extraction MethodSolventQuercetin Yield (mg/g of dry plant material)
Chemical (Soxhlet) Ethanol84.037
Chloroform67.148
Water24.629
Physical (Ultrasound) Ethanol58.827
Chloroform41.728
Water29.440
Enzymatic -30.864
Data sourced from a study on Pistacia eurycarpa.[3][13][14]

Table 3: Comparison of Analytical Techniques for Flavonoid Quantification

TechniquePrincipleSensitivityThroughputSelectivity
HPLC-DAD Chromatographic separation based on polarity, detection by UV-Vis absorbance.[18]Good (ng level)ModerateGood
UPLC-MS/MS High-efficiency chromatographic separation coupled with detection based on mass-to-charge ratio.[19]Very High (pg to fg level)ModerateVery High
HPTLC Planar chromatography on a high-performance plate, with detection via densitometry.[18]Moderate (ng to µg level)HighModerate
Data synthesized from multiple analytical chemistry sources.[18][23]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercimeritrin

  • Sample Preparation:

    • Select the desired plant material (e.g., sunflower petals, cotton leaves).

    • Dry the material at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 70% v/v ethanol in deionized water). This creates a 1:10 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Isolation:

    • Remove the flask from the bath and filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with an additional 20 mL of the extraction solvent.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.

    • The remaining aqueous solution can be used for purification or lyophilized to obtain a dry crude extract.

Protocol 2: Purification by Sephadex LH-20 Column Chromatography

  • Column Preparation:

    • Swell Sephadex LH-20 gel in the chosen mobile phase (e.g., 80% methanol) for several hours.

    • Pack a glass column (e.g., 2.5 cm diameter, 50 cm length) with the swollen gel to create a uniform column bed.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve a known amount of the crude extract (e.g., 500 mg) in a minimal volume of the mobile phase.

    • Carefully load the dissolved sample onto the top of the column bed.

  • Elution:

    • Begin elution with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector.

  • Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing Quercimeritrin.

    • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[17]

Visualizations

Extraction_Workflow Plant Plant Material (e.g., Sunflower Petals) Prep Preparation (Drying, Grinding) Plant->Prep Extract Extraction (e.g., UAE with 70% EtOH) Prep->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Crude Crude Extract Filter->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Quercimeritrin Purify->Pure Analyze Analysis (HPLC-DAD, UPLC-MS) Pure->Analyze Data Quantified Data Analyze->Data

Caption: General workflow for Quercimeritrin extraction and analysis.

Troubleshooting_Low_Yield Start Problem: Low Extraction Yield CheckSolvent Is the solvent optimal? (e.g., aqueous ethanol) Start->CheckSolvent CheckParams Are time/temp sufficient? CheckSolvent->CheckParams Yes Sol_Solvent Action: Switch to a more polar solvent system. CheckSolvent->Sol_Solvent No CheckMethod Is the method efficient? (e.g., Maceration vs. UAE) CheckParams->CheckMethod Yes Sol_Params Action: Incrementally increase time and/or temperature. CheckParams->Sol_Params No Sol_Method Action: Employ an advanced method like UAE or MAE. CheckMethod->Sol_Method No End Yield Improved CheckMethod->End Yes Sol_Solvent->CheckParams Sol_Params->CheckMethod Sol_Method->End

Caption: Troubleshooting logic for addressing low extraction yield.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quercimeritrin Quercimeritrin Quercimeritrin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Survival, Growth, Proliferation mTOR->Response

Caption: Quercimeritrin's inhibitory action on the PI3K/Akt signaling pathway.

References

Technical Support Center: Analysis of Quercimeritrin Degradation by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Quercimeritrin degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Quercimeritrin I should expect to see in my LC-MS analysis?

A1: The primary degradation pathway for Quercimeritrin (Quercetin-7-O-glucoside) involves the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Quercetin (B1663063) . This is often the major degradation product observed under various stress conditions such as acidic hydrolysis, and thermal stress. Further degradation of the quercetin molecule can occur, particularly under oxidative stress, leading to smaller phenolic compounds.

Q2: I am observing poor peak shape (e.g., tailing or fronting) for Quercimeritrin and its degradation products. What could be the cause and how can I fix it?

A2: Poor peak shape is a common issue in flavonoid analysis. Here are some potential causes and solutions:

  • Inappropriate Mobile Phase pH: Flavonoids are phenolic compounds and their ionization state is pH-dependent. For reversed-phase chromatography, using a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions with Column Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the hydroxyl groups of flavonoids, causing peak tailing. Using a column with end-capping or a newer generation silica (B1680970) can minimize these interactions.

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shapes. Try flushing the column with a strong solvent or replacing the guard column.

Q3: My signal intensity for Quercimeritrin and its degradation products is low or inconsistent. What troubleshooting steps should I take?

A3: Low or variable signal intensity can be frustrating. Consider the following:

  • Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from your sample matrix can interfere with the ionization of your analytes in the MS source. To mitigate this, improve your sample clean-up using methods like Solid-Phase Extraction (SPE). You can also dilute your sample or adjust the chromatographic gradient to better separate the analytes from interfering matrix components.

  • Suboptimal MS Source Parameters: The settings of your electrospray ionization (ESI) source, such as capillary voltage, gas flows (nebulizer and drying gas), and temperatures, are critical. These parameters should be optimized for Quercimeritrin and quercetin to ensure efficient ionization.

  • In-source Fragmentation: Flavonoid glycosides can sometimes fragment within the ion source before entering the mass analyzer. This can lead to a lower intensity of the precursor ion for Quercimeritrin and an artificially high signal for quercetin. To minimize this, try reducing the fragmentor or cone voltage.

Q4: I am having difficulty distinguishing between isomeric flavonoid glycosides in my samples. How can I improve their separation and identification?

A4: Differentiating between isomers requires a combination of good chromatographic separation and detailed mass spectrometric analysis.

  • Chromatographic Optimization: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and optimize your mobile phase gradient. A shallower gradient can often improve the resolution of closely eluting isomers.

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to generate unique fragmentation patterns for each isomer. The fragmentation pattern can be influenced by the position of the glycosidic linkage, allowing for differentiation. Comparing the fragmentation spectra of your unknown compounds to those of reference standards is the most reliable method for identification.

Quantitative Data for Quercimeritrin and its Degradation Products

The following table summarizes the expected mass-to-charge ratios (m/z) for Quercimeritrin and its primary degradation product, quercetin, along with its characteristic fragment ions in negative ion mode ESI-MS.

CompoundMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragment Ions of Quercetin (from m/z 301.04)
Quercimeritrin C₂₁H₂₀O₁₂463.09301.04
Quercetin C₁₅H₁₀O₇301.04257.04, 178.99, 151.00

Experimental Protocols

Forced Degradation of Quercimeritrin

This protocol describes how to perform forced degradation studies to generate the degradation products of Quercimeritrin.

  • Acid Hydrolysis:

    • Prepare a stock solution of Quercimeritrin (e.g., 1 mg/mL) in methanol.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours in a water bath or heating block.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute the sample with the initial mobile phase before injection.

  • Base Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute the sample with the initial mobile phase before injection.

  • Oxidative Degradation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute the sample with the initial mobile phase before injection.

  • Thermal Degradation:

    • Place a solution of Quercimeritrin in the initial mobile phase in a tightly sealed vial.

    • Heat the vial at 80°C for 24 hours.

    • Cool the solution to room temperature before injection.

  • Photolytic Degradation:

    • Expose a solution of Quercimeritrin in the initial mobile phase to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples.

LC-MS/MS Method for the Analysis of Quercimeritrin and its Degradation Products
  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 135 V (can be optimized to control in-source fragmentation).

    • Collision Energy (for MS/MS): Optimize for the fragmentation of the quercetin precursor ion (m/z 301.04). A starting point could be 15-25 eV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Quercimeritrin Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal) start->forced_degradation dilution Dilution & Filtration forced_degradation->dilution lc_separation LC Separation (Reversed-Phase C18) dilution->lc_separation ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis product_identification Degradation Product Identification data_analysis->product_identification

Caption: Experimental workflow for identifying Quercimeritrin degradation products.

degradation_pathway quercimeritrin Quercimeritrin [M-H]⁻ m/z 463.09 quercetin Quercetin (Aglycone) [M-H]⁻ m/z 301.04 quercimeritrin->quercetin Hydrolysis (- Glucose) fragments Characteristic Fragments m/z 257.04, 178.99, 151.00 quercetin->fragments MS/MS Fragmentation

Caption: Degradation and fragmentation pathway of Quercimeritrin.

Technical Support Center: Reducing Variability in Quercimeritrin Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Quercimeritrin antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: Why are my Quercimeritrin antioxidant assay results inconsistent across different assays (e.g., DPPH, ABTS, FRAP)?

A1: Inconsistent results across different antioxidant assays often arise from the different chemical principles underlying each method. Assays are generally categorized by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] Quercimeritrin may exhibit varying efficiencies in these different chemical reactions, leading to different measured antioxidant capacities. For a comprehensive assessment, it is recommended to use a panel of assays covering both HAT and SET mechanisms.[1][2]

Q2: How does the pH of the reaction medium affect the antioxidant activity of Quercimeritrin?

A2: The antioxidant potential of flavonoids like Quercimeritrin is highly dependent on the pH of the reaction medium.[3][4][5] The pH influences the ionization of the hydroxyl groups on the molecule.[3] For instance, the antioxidant performance of quercetin, the aglycone of Quercimeritrin, is significantly boosted at a more biomimetic pH of 7.4 compared to acidic conditions (pH 2.1).[3] Different assays are conducted at specific pH values (e.g., the FRAP assay is performed at an acidic pH of 3.6), which can lead to variations in the observed antioxidant activity.[6][7]

Q3: My Quercimeritrin sample is colored. How can I correct for this interference in colorimetric assays like the DPPH assay?

A3: Interference from colored samples is a common issue in the DPPH assay as the sample's absorbance can overlap with that of the DPPH radical.[1] To correct for this, you must run a sample blank for each concentration of your Quercimeritrin solution. This blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample with the DPPH reagent.[1]

Q4: I am observing high variability in my ABTS assay results with Quercimeritrin. What are the possible causes?

A4: High variability in the ABTS assay can be due to several factors. The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow.[1][8] Standard protocols often specify a fixed time point for measurement, but if the reaction with Quercimeritrin has not reached a steady state, this can lead to inconsistent readings.[1][8] It is crucial to ensure the reaction has reached its endpoint. Additionally, the antioxidant potential of some compounds in the ABTS assay is highly pH-sensitive.[1]

Troubleshooting Guides

Issue 1: Poor Reproducibility of IC50 Values in the DPPH Assay
Possible Cause Troubleshooting Steps
Incomplete Reaction The reaction between Quercimeritrin and DPPH may not have reached completion at the time of measurement. Extend the incubation time and take readings at multiple time points to determine when the reaction plateaus.
DPPH Solution Instability The DPPH radical is sensitive to light. Always prepare the DPPH solution fresh and store it in the dark.[9]
Solvent Effects The type of solvent used can influence the reaction rate and the stability of the DPPH radical. Ensure the same solvent is used consistently for dissolving Quercimeritrin and the DPPH reagent.
Inaccurate Pipetting Small variations in the volumes of the sample or DPPH solution can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
Temperature Fluctuations Perform the assay at a constant, controlled temperature, as reaction rates are temperature-dependent.[9]
Issue 2: Low or No Activity Detected in the FRAP Assay
Possible Cause Troubleshooting Steps
Incorrect pH of FRAP Reagent The FRAP assay must be conducted under acidic conditions (pH 3.6).[1][6] Prepare the acetate (B1210297) buffer carefully and verify its pH before preparing the final FRAP reagent.
Improperly Prepared FRAP Reagent The FRAP reagent is a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, and it must be prepared fresh.[1][7] A properly prepared reagent should be a pale yellow/light brown color before the addition of the antioxidant.[1]
Quercimeritrin Solubility Issues Quercimeritrin has low water solubility.[10][11] If it precipitates out of solution, it will not be available to react. Consider using a co-solvent or surfactant to improve solubility, but ensure it does not interfere with the assay.
Insufficient Incubation Time While the FRAP reaction is often rapid, ensure a sufficient incubation period for the color to develop fully.

Data Presentation

Table 1: Factors Influencing Variability in Common Antioxidant Assays for Quercimeritrin

Parameter DPPH Assay ABTS Assay FRAP Assay
Underlying Mechanism Primarily Single Electron Transfer (SET)[1]Mixed Hydrogen Atom Transfer (HAT) and SET[1]Single Electron Transfer (SET)[1]
Optimal pH Not strictly defined, but pH can influence resultsCan be performed at various pH values, affecting results[1][8]3.6[1][6][7]
Reaction Time Can be slow; endpoint determination is crucialReaction kinetics can vary; endpoint determination is important[1][8]Generally rapid
Common Interferences Sample color, light sensitivity of DPPH radicalSample color (less of an issue at 734 nm)[12]Chelating agents, incorrect pH
Solvent Considerations Typically methanol (B129727) or ethanolAqueous or alcoholic solutionsAqueous buffer

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of Quercimeritrin in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. A common concentration is 0.1 mM. Store this solution in an amber bottle or wrapped in foil to protect it from light.

  • Assay Procedure:

    • Create a series of dilutions of the Quercimeritrin stock solution.

    • To a microplate well or a cuvette, add a specific volume of each Quercimeritrin dilution.

    • Add a defined volume of the DPPH solution to each well/cuvette and mix thoroughly.

    • For a control, mix the solvent with the DPPH solution.

    • For a blank for each sample concentration, mix the Quercimeritrin dilution with the solvent (without DPPH) to correct for sample absorbance.

    • Incubate the reactions in the dark at room temperature for a predetermined time (e.g., 30 minutes, or until the reaction reaches a plateau).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[13]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each Quercimeritrin concentration using the formula: % Inhibition = [ (Abs_control - (Abs_sample - Abs_blank)) / Abs_control ] * 100

    • Plot the % Inhibition against the concentration of Quercimeritrin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.[1]

    • Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[14]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Prepare a series of dilutions of the Quercimeritrin stock solution.

    • Add a small volume of each Quercimeritrin dilution to a microplate well or cuvette.

    • Add a larger, defined volume of the diluted ABTS•+ solution and mix.

    • Incubate at room temperature for a specific time (e.g., 6 minutes, but this may need optimization).[1]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Determine the IC50 value from a plot of % inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Prepare the following stock solutions:

      • Acetate buffer (300 mM, pH 3.6).[7]

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[7]

      • 20 mM FeCl₃·6H₂O in water.[7]

    • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 (v/v/v) ratio.[6]

    • Warm the FRAP reagent to 37°C before use.[15]

  • Assay Procedure:

    • Prepare a series of dilutions of the Quercimeritrin stock solution.

    • Add a small volume of each Quercimeritrin dilution to a microplate well or cuvette.

    • Add a larger, defined volume of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.[7]

  • Calculation:

    • Create a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of Quercimeritrin is expressed as equivalents of the standard.

Visualizations

experimental_workflow_dpph cluster_correction Color Correction prep Reagent Preparation dilution Quercimeritrin Serial Dilutions prep->dilution reaction Reaction Setup (Sample + DPPH) dilution->reaction blank_prep Prepare Sample Blanks (Sample + Solvent) dilution->blank_prep incubation Incubation (Dark, RT) reaction->incubation measurement Absorbance Measurement (@ ~517 nm) incubation->measurement calc IC50 Calculation measurement->calc blank_measure Measure Blank Absorbance blank_prep->blank_measure blank_measure->calc Subtract Blank

Caption: DPPH assay workflow with color correction.

troubleshooting_logic start Inconsistent Results check_assay Which Assay? start->check_assay dpph DPPH check_assay->dpph DPPH abts ABTS check_assay->abts ABTS frap FRAP check_assay->frap FRAP check_dpph Check Reaction Time? Check Sample Color? Check DPPH Stability? dpph->check_dpph check_abts Check Reaction Kinetics? Check pH? abts->check_abts check_frap Check Reagent pH (3.6)? Fresh Reagent? frap->check_frap solution_dpph Optimize Incubation Time Run Sample Blanks Prepare Fresh DPPH check_dpph->solution_dpph solution_abts Perform Kinetic Scan Standardize Buffer check_abts->solution_abts solution_frap Verify Buffer pH Prepare Fresh Reagent check_frap->solution_frap

Caption: Troubleshooting logic for common assay issues.

antioxidant_mechanisms antioxidant Quercimeritrin (QH) hat Hydrogen Atom Transfer (HAT) QH + R• -> Q• + RH antioxidant->hat set Single Electron Transfer (SET) QH + R• -> QH•+ + R- antioxidant->set radical Free Radical (R•) radical->hat radical->set

Caption: Primary antioxidant reaction mechanisms.

References

Quercimeritrin standard purity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercimeritrin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Quercimeritrin standards effectively in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a Quercimeritrin analytical standard?

A1: An analytical standard of Quercimeritrin typically has a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC).[1] Purity can vary slightly between batches, so it is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot. For comparison, other related flavonoid analytical standards, such as Quercetin (B1663063) 3-glucoside and Quercitrin, also adhere to a minimum purity specification of ≥98% by HPLC.[2][3]

Q2: How should I store the Quercimeritrin standard?

A2: Proper storage is critical to maintain the stability and integrity of the standard. Recommended storage conditions are summarized in the table below. For long-term storage, it is advisable to protect the compound from air and light.[1]

Q3: In what solvents is Quercimeritrin soluble?

A3: Quercimeritrin is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol.[1] For creating stock solutions, DMSO is commonly used.

Q4: What is the shelf life of Quercimeritrin?

A4: When stored correctly, the solid powder form of Quercimeritrin has a shelf life of at least two to three years.[1] Solutions are less stable and should ideally be prepared fresh. If storage of a solution is necessary, it should be kept at -80°C and is typically stable for up to one year. Always refer to the manufacturer's expiry date on the label.

Q5: What is the primary mechanism of action for Quercimeritrin?

A5: Quercimeritrin has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[4][5] By binding to the active site of the enzyme, Quercimeritrin can block the breakdown of complex carbohydrates into glucose, which is relevant for studies on postprandial hyperglycemia.[4][5] Additionally, as a glycoside of Quercetin, its biological activities are often linked to the pathways modulated by Quercetin, which include the PI3K/Akt/mTOR and EGFR signaling pathways, known for their roles in cell proliferation and survival.[6][7]

Data Presentation

Table 1: Quercimeritrin Standard Purity and Storage Conditions
ParameterSpecificationSource(s)
Purity ≥98% (by HPLC)[1]
Physical Form Powder[1]
Storage (Powder) -20°C, protected from air and light
Shelf Life: 2-3 years[1]
Storage (In Solvent) -80°C
Shelf Life: Up to 1 year
Recommended Solvents DMSO, Pyridine, Methanol, Ethanol[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of Quercimeritrin in experimental settings.

Issue 1: Inconsistent or lower-than-expected bioactivity.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Verify that the storage conditions have been strictly followed. Quercimeritrin, like many flavonoids, can be sensitive to light, pH, and temperature. Prepare fresh solutions for each experiment from solid stock. To check for degradation, analyze the sample by HPLC and compare the chromatogram to a fresh standard or the CoA.

  • Possible Cause 2: Improper solvent or concentration.

    • Solution: Ensure the solvent used is appropriate for your experimental system and that the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity, which could mask the compound's effect. Run a solvent control in your assays.

Issue 2: Unexpected peaks in HPLC analysis.

  • Possible Cause 1: Contamination.

    • Solution: Ensure all glassware, solvents, and equipment are scrupulously clean. Use HPLC-grade solvents and filter all solutions before injection.

  • Possible Cause 2: Compound degradation.

    • Solution: Degradation can lead to the appearance of new peaks. This can be caused by exposure to inappropriate pH, high temperatures, or light. Prepare fresh samples and protect them from light. If analyzing samples from a biological matrix, ensure proper sample preparation to maintain stability.

  • Possible Cause 3: Column or mobile phase issues.

    • Solution: Equilibrate the HPLC column thoroughly with the mobile phase before injection. Ensure the mobile phase is properly mixed and degassed.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: Low solubility in the chosen solvent.

    • Solution: While Quercimeritrin is soluble in DMSO and alcohols, achieving high concentrations may be difficult.[1] Gentle warming or sonication can aid dissolution. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the compound precipitating out of solution at higher aqueous concentrations.

Troubleshooting_Quercimeritrin_Experiments cluster_issues Common Issues cluster_causes_solutions Root Cause Analysis & Solutions start_node Start: Unexpected Experimental Result issue_node Low Bioactivity OR Unexpected HPLC Peaks OR Poor Solubility start_node->issue_node Identify Issue cause_node Compound Degradation? issue_node->cause_node Investigate Cause cause_node2 Solvent or Concentration Issue? cause_node->cause_node2 No solution_node1 Verify Storage Conditions Prepare Fresh Solutions Run HPLC to Confirm Integrity cause_node->solution_node1 Yes solution_node solution_node cause_node3 System Contamination? cause_node2->cause_node3 No solution_node2 Run Solvent Controls Check Final Solvent % Use Recommended Solvents cause_node2->solution_node2 Yes solution_node3 Use HPLC-Grade Solvents Ensure Clean Glassware Filter Samples cause_node3->solution_node3 Yes

Caption: Troubleshooting workflow for common Quercimeritrin experimental issues.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for verifying the purity of a Quercimeritrin standard. It is based on typical methods for analyzing Quercetin and its glycosides.[8][9][10][11]

1. Materials and Reagents:

  • Quercimeritrin standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or Acetic acid

  • 0.45 µm syringe filters

2. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of the Quercimeritrin standard.

  • Dissolve in 10 mL of HPLC-grade methanol to prepare a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

3. Chromatographic Conditions (Example):

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of acidified water (A) and an organic solvent like acetonitrile or methanol (B). For example, Acetonitrile and 0.1% Formic Acid in water (e.g., a 40:60 v/v ratio).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids have characteristic absorbance peaks. Monitor at approximately 254 nm and 370 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

4. Procedure:

  • Filter the working standard solution through a 0.45 µm syringe filter.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the filtered standard solution.

  • Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.

  • Calculate the purity by determining the area of the main Quercimeritrin peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_node prep_node action_node action_node analysis_node analysis_node result_node result_node prep1 Prepare Mobile Phase (e.g., ACN:Water with Acid) prep2 Prepare Standard Solution (10 µg/mL in Mobile Phase) prep1->prep2 prep3 Filter Standard Solution (0.45 µm filter) prep2->prep3 action1 Equilibrate System with Mobile Phase prep3->action1 action2 Inject Sample (20 µL) action1->action2 action3 Run Analysis (e.g., 1.0 mL/min) action2->action3 analysis1 Detect at 254/370 nm action3->analysis1 analysis2 Integrate Peak Areas analysis1->analysis2 result Calculate Purity % (Area_main / Area_total) analysis2->result

Caption: Experimental workflow for HPLC purity assessment of Quercimeritrin.

Signaling Pathway

Quercimeritrin's aglycone, Quercetin, is known to interact with multiple intracellular signaling pathways. A key pathway implicated in its biological effects, particularly in cancer research, is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7] Quercetin has been shown to inhibit this pathway, leading to downstream effects like apoptosis induction.

PI3K_Akt_Pathway receptor_node receptor_node protein_node protein_node inhibitor_node inhibitor_node process_node process_node RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quercetin Quercetin (Aglycone of Quercimeritrin) Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

References

Addressing matrix effects in Quercimeritrin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Quercimeritrin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on addressing matrix effects in bioanalytical methods.

Troubleshooting Guide

This guide provides a systematic approach to diagnose and resolve common issues encountered during the quantification of Quercimeritrin, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or High Variability Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of Quercimeritrin, reducing its signal.[1][2]1. Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[1][4] 3. Modify Chromatography: Adjust the gradient or change the column to better separate Quercimeritrin from matrix components.[1] 4. Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for signal suppression.[1][3][5][6]
Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH are critical for flavonoids.[1]1. Test Both Ionization Modes: Evaluate both positive and negative ion modes to determine which provides a better signal for Quercimeritrin. 2. Adjust Mobile Phase pH: For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.[1]
Analyte Degradation: Flavonoids can be unstable during sample processing and storage.[3][7]1. Control Temperature: Store samples at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. 2. Optimize pH: Ensure the pH of the sample and solutions is maintained to prevent degradation.[6]
Poor Peak Shape (Fronting, Tailing, or Splitting) Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase, or suboptimal pH.[2]1. Match Sample Solvent: Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 2. Adjust Mobile Phase pH: For acidic flavonoids, a low pH mobile phase can improve peak shape.[2]
Column Issues: Column contamination, void formation, or degradation.[8][9]1. Use a Guard Column: Protect the analytical column from contaminants.[8] 2. Flush the Column: If the column is contaminated, flush it according to the manufacturer's instructions. 3. Replace the Column: If the problem persists, the column may need to be replaced.[8]
Inaccurate Quantification Matrix Effects (Ion Enhancement or Suppression): Uncompensated matrix effects are a primary cause of inaccurate results.[2][10]1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix identical to the samples to compensate for consistent matrix effects.[3][11][12] 2. Standard Addition Method: Add known amounts of Quercimeritrin standard to sample aliquots to create a calibration curve within the sample matrix.[13][14][15][16][17] 3. Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and variations in sample preparation.[5][6][18]
Improper Calibration Range: The concentration of the samples falls outside the linear range of the calibration curve.1. Adjust Calibration Curve: Ensure the calibration range brackets the expected concentrations of the samples. 2. Dilute Samples: If sample concentrations are too high, dilute them to fall within the calibration range.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Quercimeritrin quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[10][19] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[2][10][20] In complex biological matrices, endogenous substances like phospholipids (B1166683) and salts can interfere with the ionization of Quercimeritrin in the mass spectrometer's ion source.[3][10]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[10][20] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[20] A post-column infusion experiment can also be used to qualitatively identify regions of ion suppression or enhancement in the chromatogram.[20]

Q3: When should I use a matrix-matched calibration versus the standard addition method?

A3: Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of the analyte.[11][12] This approach is efficient for analyzing large batches of samples from the same matrix type. The standard addition method is preferred when a suitable blank matrix is unavailable or when the matrix composition varies significantly between individual samples.[15] It provides a more accurate quantification for individual, complex samples but is more labor-intensive.[15][16]

Q4: What is the best type of internal standard for Quercimeritrin analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Quercimeritrin (e.g., ¹³C- or ²H-labeled).[3][5][6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same matrix effects and extraction recovery variations.[6][21] This allows for highly accurate correction of these variabilities. If a SIL standard is not available, a structurally similar compound can be used, but it may not compensate for all effects as effectively.[3]

Q5: What are some key validation parameters to assess when developing a quantitative method for Quercimeritrin?

A5: According to guidelines from organizations like the ICH, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[22][23] It is crucial to evaluate these parameters to ensure the analytical method is reliable and reproducible.[22]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank sample (e.g., plasma, urine) using the same procedure as for the study samples.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of Quercimeritrin standard into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Spike the same amount of Quercimeritrin standard into the blank matrix extract from step 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[20]

Protocol 2: Quantification using the Standard Addition Method
  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is the zero-addition point).

    • Add increasing, known amounts of Quercimeritrin standard solution to the other aliquots. The spiked concentrations should ideally be 0.5x, 1x, and 1.5x the estimated analyte concentration in the sample.[15]

  • Volume Equalization: Adjust the volume of all aliquots to be identical using the reconstitution solvent.

  • Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Plotting: Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Concentration Determination: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of Quercimeritrin in the original, unspiked sample.[16][17]

Data Presentation

Table 1: Illustrative Data on Matrix Effects in Different Biological Matrices
Matrix Analyte Matrix Effect (%) Interpretation
Rat PlasmaQuercimeritrin78.5%Ion Suppression
Human UrineQuercimeritrin115.2%Ion Enhancement
Tissue Homogenate (Liver)Quercimeritrin65.3%Strong Ion Suppression

Note: These are example values to illustrate the concept. Actual values will vary depending on the specific matrix and analytical method.

Table 2: Comparison of Mitigation Strategies for Matrix Effects
Strategy Principle Pros Cons
Matrix-Matched Calibration Calibrants are prepared in a blank matrix to mimic the sample environment.[11][12]Compensates for consistent matrix effects; suitable for high-throughput analysis.Requires a reliable source of analyte-free blank matrix; less effective for variable matrices.
Standard Addition Known amounts of standard are added to the sample itself to create a calibration curve.[13]Highly accurate for individual, complex samples; does not require a blank matrix.[15]Labor-intensive; not practical for large sample batches.[16]
Stable Isotope-Labeled Internal Standard A labeled analog of the analyte is added to all samples and standards to normalize for variations.[5][6]Considered the "gold standard"; corrects for matrix effects, extraction loss, and injection variability.[6][21]Can be expensive; synthesis of labeled standards may be challenging.[20]
Sample Dilution The sample is diluted to reduce the concentration of interfering matrix components.[4][20]Simple and effective for reducing significant matrix effects.[4]May compromise the limit of detection if analyte concentration is low.[20]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal Intensity start Low or Variable Signal for Quercimeritrin check_ms Check MS Performance (Tune, Calibration) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention Time) check_ms->check_lc MS OK assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_lc->assess_matrix LC OK optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) assess_matrix->optimize_sample_prep Matrix Effects Detected use_is Implement Internal Standard (Stable Isotope Labeled) optimize_sample_prep->use_is revalidate Re-validate Method use_is->revalidate

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Mitigation_Strategies Logical Flow for Selecting a Matrix Effect Mitigation Strategy start Matrix Effects Confirmed blank_available Is Blank Matrix Available? start->blank_available matrix_matched Use Matrix-Matched Calibration blank_available->matrix_matched Yes standard_addition Use Standard Addition Method blank_available->standard_addition No sil_is Use Stable Isotope-Labeled Internal Standard (Recommended) matrix_matched->sil_is standard_addition->sil_is

Caption: Decision tree for choosing a strategy to combat matrix effects.

References

Technical Support Center: Optimizing HPLC Separation of Quercimeritrin and Isoquercitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC separation of the isomeric flavonoid glycosides, Quercimeritrin (quercetin-7-O-glucoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside).

Troubleshooting Guides

Problem: Poor Resolution or Co-elution of Quercimeritrin and Isoquercitrin Peaks

Q1: My chromatogram shows overlapping or poorly resolved peaks for Quercimeritrin and isoquercitrin. How can I improve the separation?

A1: Co-elution of structurally similar isomers like Quercimeritrin and isoquercitrin is a common challenge in reversed-phase HPLC. The key to improving resolution lies in systematically optimizing the chromatographic parameters that influence selectivity and efficiency. A resolution value (Rs) of greater than 1.5 is typically desired for baseline separation.

Here is a step-by-step approach to troubleshoot and enhance the resolution between these two isomers:

1. Mobile Phase Optimization: The Primary Tool for Adjusting Selectivity

The composition of the mobile phase is the most powerful tool for manipulating the separation of closely related compounds.

  • Organic Modifier Selection: Acetonitrile (B52724) is often preferred over methanol (B129727) for the separation of flavonoids as it can provide sharper peaks and different selectivity. If you are currently using methanol, switching to acetonitrile is a recommended first step.

  • Gradient Elution: A shallow gradient is crucial for separating complex mixtures and closely eluting peaks.

    • Decrease the Gradient Slope: A slower, more gradual increase in the organic solvent concentration over a longer period can significantly improve the resolution of Quercimeritrin and isoquercitrin.

    • Isocratic Hold: Introducing an isocratic hold at the approximate elution point of the two isomers can also enhance their separation.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the quercetin (B1663063) backbone, which in turn affects their interaction with the stationary phase.

    • Acidic Modifier: It is standard practice to add a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to the aqueous mobile phase.[1] This suppresses the ionization of residual silanol (B1196071) groups on the C18 column, leading to improved peak shape and reproducibility.

2. Stationary Phase Considerations: Leveraging Different Separation Mechanisms

If mobile phase optimization is insufficient, consider the stationary phase.

  • Column Chemistry: While a standard C18 column is a good starting point, other stationary phases can offer different selectivities.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like flavonoids through π-π interactions.

    • Hydrophilic Endcapping: Columns with hydrophilic endcapping can alter the retention and elution order of polar compounds. One study established the following elution order for quercetin glycosides on such a column: Q 3-rutinoside, Q 3-galactoside, Q 3-glucoside, Q 3-xyloside, Q 3-arabinopyranoside, Q 3-arabinofuranoside, and Q 3-rhamnoside. This suggests that the nature of the sugar moiety significantly impacts retention.

  • Column Efficiency:

    • Smaller Particle Size: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or core-shell particles provide higher theoretical plates, resulting in narrower peaks and better resolution.

3. Temperature and Flow Rate: Fine-Tuning the Separation

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved efficiency. However, the effect on selectivity can vary, so it is an empirical parameter that should be optimized (e.g., in a range of 25-40°C).

  • Flow Rate: A lower flow rate generally increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, albeit with longer run times.

Frequently Asked Questions (FAQs)

Q2: What is a good starting HPLC method for the separation of Quercimeritrin and isoquercitrin?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column with gradient elution. Based on methods developed for similar quercetin glycosides, the following conditions can be a solid starting point.[1][2]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-30% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350-360 nm

Q3: What is the expected elution order of Quercimeritrin and isoquercitrin in reversed-phase HPLC?

A3: In reversed-phase HPLC, retention is primarily driven by the hydrophobicity of the analyte. The position of the glycosidic bond on the quercetin aglycone influences the overall polarity of the molecule. The hydroxyl groups on quercetin contribute to its polarity, and when one of these is masked by a sugar moiety, the hydrophobicity can change. The 3-OH group is part of the flavonol's conjugated system, and its glycosylation in isoquercitrin can have a more significant impact on the molecule's electronic properties and interaction with the C18 stationary phase compared to the glycosylation of the 7-OH group in Quercimeritrin. Generally, it is expected that isoquercitrin will be slightly more polar and therefore elute earlier than Quercimeritrin on a C18 column. However, this can be influenced by the specific mobile phase and stationary phase used.

Q4: How can I confirm the identity of the Quercimeritrin and isoquercitrin peaks in my chromatogram?

A4: The most reliable method for peak identification is to use certified reference standards for both Quercimeritrin and isoquercitrin. By injecting the standards individually and then co-injecting them with your sample, you can confirm the retention times of each isomer. If standards are not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the identity based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

Q5: My peaks for Quercimeritrin and isoquercitrin are tailing. What can I do to improve the peak shape?

A5: Peak tailing for phenolic compounds like flavonoids is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:

  • Use an Acidic Modifier: As mentioned earlier, adding 0.1% formic acid or acetic acid to your mobile phase will suppress the ionization of the silanol groups and improve peak symmetry.

  • Use an End-capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Quercetin Glycosides

This protocol is a general starting point for developing a separation method for Quercimeritrin and isoquercitrin, based on a published method for similar compounds.[1]

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Reference standards for Quercimeritrin and isoquercitrin (if available)

  • Sample containing Quercimeritrin and isoquercitrin, dissolved in mobile phase A/B (e.g., 80:20)

2. HPLC System and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD)

  • Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: Water with 0.5% acetic acid

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Isocratic at 17% Acetonitrile (83% Mobile Phase A)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 350 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solutions and the sample solution.

  • Analyze the resulting chromatograms for resolution and peak shape.

4. Optimization:

  • If resolution is inadequate, switch to a gradient elution as described in the FAQs.

  • Experiment with different acidic modifiers (e.g., 0.1% formic acid).

  • Adjust the column temperature between 25-40°C.

Visualizations

Diagrams

Troubleshooting_Workflow_for_Poor_Resolution cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization Details Start Poor Resolution (Rs < 1.5) Quercimeritrin & Isoquercitrin Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Start Here Opt_Stationary_Phase Change Stationary Phase Opt_Mobile_Phase->Opt_Stationary_Phase If resolution is still poor Resolution_OK Resolution OK (Rs >= 1.5) Opt_Mobile_Phase->Resolution_OK Achieved Switch_Solvent Switch to Acetonitrile Opt_Mobile_Phase->Switch_Solvent Shallow_Gradient Use a Shallower Gradient Opt_Mobile_Phase->Shallow_Gradient Add_Acid Add Acidic Modifier (e.g., 0.1% Formic Acid) Opt_Mobile_Phase->Add_Acid Opt_Temp_Flow Adjust Temperature & Flow Rate Opt_Stationary_Phase->Opt_Temp_Flow For further optimization Opt_Stationary_Phase->Resolution_OK Achieved Opt_Temp_Flow->Resolution_OK Achieved

Caption: A troubleshooting workflow for improving the HPLC resolution between Quercimeritrin and isoquercitrin.

Experimental_Workflow cluster_workflow HPLC Method Development Workflow Prep_Sample Sample Preparation (Dissolve in initial mobile phase) Initial_Run Initial HPLC Run (Scouting Gradient) Prep_Sample->Initial_Run Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape) Initial_Run->Evaluate_Chromatogram Optimize Optimize Parameters (Mobile Phase, Temp., Flow Rate) Evaluate_Chromatogram->Optimize If needed Final_Method Final Validated Method Evaluate_Chromatogram->Final_Method If acceptable Optimize->Initial_Run Re-run

Caption: A general workflow for developing an HPLC method for flavonoid isomer separation.

References

Validation & Comparative

Quercimeritrin vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of the flavonoid aglycone, quercetin (B1663063), and its glycoside, quercimeritrin (B192231).

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant properties. Its glycosidic forms, such as quercimeritrin (quercetin-7-O-glucoside), are also of significant interest to the scientific community. This guide provides a detailed comparison of the antioxidant activities of quercetin and quercimeritrin, supported by available experimental data, to aid in research and development endeavors.

Quantitative Antioxidant Activity: A Tabular Comparison

Direct comparative studies providing IC50 values for both quercetin and quercimeritrin under identical experimental conditions are limited in the readily available scientific literature. However, by collating data from various in vitro assays, a comparative overview can be established. It is a generally observed trend that the aglycone form of a flavonoid (quercetin) exhibits stronger antioxidant activity than its glycoside derivatives (quercimeritrin). This is often attributed to the presence of more free hydroxyl groups, which are crucial for radical scavenging.

The following table summarizes the available quantitative data for the antioxidant activity of quercetin and related quercetin glycosides. Data for quercimeritrin is sparse, with a reported ORAC value. For a broader perspective, data for a structurally similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, is included to provide an estimate of the antioxidant potential of a glycoside with substitution at the 7-position.

CompoundAssayIC50 / EC50 / ValueReference(s)
Quercetin DPPH19.17 µg/mL[1]
DPPH0.74 µg/mL[1]
H₂O₂ Scavenging36.22 µg/mL[1]
Quercimeritrin (Quercetin-7-O-glucoside)ORAC18 ± 4 µmol TE/µmol[2]
Quercetin-3-O-diglucoside-7-O-glucoside DPPH245.5 µM[3]
ABTS68.8 µM[3]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant activity. The variability in quercetin's IC50 values across different studies highlights the influence of experimental conditions.

Mechanistic Insights: Modulation of Signaling Pathways

Both quercetin and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Quercetin is a well-documented modulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.

  • Nrf2 Pathway Activation: Under conditions of oxidative stress, quercetin can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.

  • NF-κB Pathway Inhibition: Quercetin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB, quercetin can attenuate the inflammatory response, which is closely linked to oxidative stress.

Quercimeritrin , while less studied, also demonstrates the ability to modulate inflammatory pathways. Its reported inhibitory effects on iNOS and COX-2 expression strongly suggest an interaction with the NF-κB signaling pathway .[2] The glycoside moiety can influence the molecule's bioavailability and cellular uptake, which may alter its interaction with these signaling cascades compared to quercetin.

Below is a diagram illustrating the general antioxidant signaling pathway modulated by quercetin.

Quercetin_Signaling_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation IKK IKK ROS->IKK activates Quercetin Quercetin Quercetin->Keap1_Nrf2 promotes dissociation Quercetin->IKK inhibits NFkB NF-κB Quercetin->NFkB inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 NFkB_n NF-κB ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of IκBα IκBα IKK->IκBα phosphorylates IκBα->NFkB releases NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nrf2_n->ARE NFkB_n->Proinflammatory_Genes activates transcription of Antioxidant_Assay_Workflow start Start prep_compounds Prepare Test Compounds (Quercetin & Quercimeritrin) - Stock solutions - Serial dilutions start->prep_compounds prep_reagents Prepare Assay Reagents - DPPH solution - ABTS•+ solution - FRAP reagent start->prep_reagents perform_assays Perform Antioxidant Assays prep_compounds->perform_assays prep_reagents->perform_assays incubation Incubation (Time & Temperature as per protocol) perform_assays->incubation measure_absorbance Measure Absorbance (Spectrophotometer) incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 data_analysis Data Analysis & Comparison determine_ic50->data_analysis end End data_analysis->end

References

Navigating the Separation of Quercimeritrin: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of quercetin (B1663063) glycosides are paramount for quality control, pharmacokinetic studies, and the development of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of Quercimeritrin (quercetin-7-O-glucoside) from other closely related quercetin glycosides, supported by experimental data and detailed protocols.

Quercimeritrin, a naturally occurring flavonoid, and its various glycosidic isomers, such as Isoquercitrin (quercetin-3-O-glucoside), Rutin (quercetin-3-O-rutinoside), and Hyperoside (quercetin-3-O-galactoside), often coexist in plant extracts and biological matrices. Their structural similarity presents a significant analytical challenge, necessitating optimized HPLC methods for accurate differentiation and quantification. This guide explores various chromatographic strategies to achieve baseline separation, focusing on the critical parameters that influence resolution.

Comparative Analysis of HPLC Methods

The successful separation of Quercimeritrin from other quercetin glycosides is highly dependent on the stationary phase, mobile phase composition, and gradient elution profile. The following table summarizes key performance data from various published HPLC methods, offering a comparative overview of their effectiveness.

Method Stationary Phase Mobile Phase Gradient Program Flow Rate (mL/min) Detection (nm) Retention Time (min) - Quercimeritrin Retention Time (min) - Other Glycosides Resolution (Rs)
Method 1 C18 (e.g., 250 x 4.6 mm, 5 µm)A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80-40% B0.8355~12.5Quercetin-3-O-glucoside (~11.8), Rutin (~10.5), Hyperoside (~11.2), Quercetin (~14.1)>1.5 between all peaks
Method 2 C18 (e.g., 150 x 4.6 mm, 5 µm)A: 1% Acetic acid in WaterB: AcetonitrileIsocratic or Gradient (details vary)1.0355Not explicitly stated, but separated from other glycosidesMyricitrin, Hyperin, Quercitroside, Quercetin were separated.[1]Good separation reported.[1]
Method 3 C18 (e.g., 250 x 4.6 mm, 5 µm)A: 0.4% Phosphoric acid in WaterB: Methanol49:51 (B:A) Isocratic1.0Not specifiedNot specified for QuercimeritrinQuercetin (~8.8).[2]Not applicable
Method 4 C18 (e.g., 150 x 4.6 mm, 5 µm)A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile0 min, 35% B; 13 min, 80% B; 16-18 min, 95% B; 20-27.5 min, 35% B1.0Not specifiedNot specified for QuercimeritrinDaidzein (4.42), Quercetin (5.24), Genistein (7.85), Formononetin (10.06), Biochanin A (13.55).[3]>3.74 between all peaks.[3]

Experimental Protocols

Below are detailed methodologies for two of the key HPLC separation strategies.

Method 1: Gradient Elution for Comprehensive Separation

This method is designed for the simultaneous determination of multiple quercetin derivatives, offering excellent resolution between closely eluting glycosides.[4]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in ultrapure water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 80% B

    • 15-18 min: Linear gradient from 80% to 40% B

    • A post-run equilibration time is recommended.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 355 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection.

Method 2: Isocratic and Gradient Methods for Flavonoid Profiling

This approach provides flexibility for either rapid screening or in-depth separation of flavonoid glycosides.

  • Chromatographic System: As described in Method 1.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 1% (v/v) acetic acid in ultrapure water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A gradient elution is generally preferred for complex mixtures. A typical program might start with a lower percentage of acetonitrile and gradually increase to elute the more nonpolar compounds. For instance: 0-20 min, 10-50% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: 355 nm.[1]

  • Injection Volume: 20 µL.

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing separation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Biological Sample Extraction Extraction of Flavonoids Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation Detection UV/DAD Detection (355 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC separation of quercetin glycosides.

Separation_Factors cluster_params Key Separation Parameters cluster_outcomes Influence on StationaryPhase Stationary Phase (e.g., C18, Phenyl-Hexyl) Resolution Resolution (Rs) StationaryPhase->Resolution MobilePhase Mobile Phase (Acetonitrile, Methanol, pH) MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Gradient Gradient Profile (Slope, Duration) Gradient->Resolution Temperature Column Temperature Retention Retention Time (tR) Temperature->Retention FlowRate Flow Rate FlowRate->Retention

Caption: Key parameters influencing HPLC separation of quercetin glycosides.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Quercimeritrin and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative anti-inflammatory effects of two prominent flavonoid glycosides, Quercimeritrin and Rutin (B1680289). Both compounds, which are glycosidic forms of quercetin, are recognized for their potential therapeutic properties, including the modulation of inflammatory responses. This document synthesizes experimental data to elucidate their mechanisms of action and comparative potency, offering valuable insights for research and development in the field of inflammation-targeted therapeutics.

Executive Summary

Quercimeritrin (quercetin-3-O-rhamnoside) and Rutin (quercetin-3-O-rutinoside) are naturally occurring flavonoids that demonstrate significant anti-inflammatory properties. Both compounds exert their effects primarily through the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Experimental evidence suggests that both glycosides are hydrolyzed to their active aglycone, quercetin, which is a potent inhibitor of inflammatory mediators. While direct comparative studies are limited, available data from similar experimental models indicate that both compounds effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory markers like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the inhibitory effects of Quercimeritrin and Rutin on various inflammatory markers, as reported in studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard in vitro model for inflammation research. It is important to note that the data for Quercimeritrin and Rutin are derived from separate studies; therefore, a direct comparison of potency should be made with caution.

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Quercimeritrin (Quercitrin) in LPS-stimulated RAW264.7 Cells [1][2]

Inflammatory MarkerConcentration of Quercimeritrin% Inhibition (relative to LPS control)
Nitric Oxide (NO)Not specifiedSignificant Inhibition
TNF-αNot specifiedSignificant Reduction
IL-1βNot specifiedSignificant Reduction
IL-6Not specifiedSignificant Reduction

Data from Tang et al. (2019). The study demonstrated significant inhibition but did not provide specific percentage inhibition values in the abstract.

Table 2: Inhibition of Pro-inflammatory Markers by Rutin in LPS-stimulated RAW 264.7 Cells [3][4][5]

Inflammatory MarkerConcentration of Rutin% Inhibition (relative to LPS control)
Nitric Oxide (NO)Not specifiedSignificant Down-regulation
Cyclooxygenase-2 (COX-2)Not specifiedConsiderable Lowering of Protein Expression
TNF-αNot specifiedDown-regulated
IL-1βNot specifiedDown-regulated

Data from a study comparing quercetin, rutin, and troxerutin (B1681598). The study indicates significant down-regulation but does not provide specific percentage inhibition or IC50 values for rutin alone.

Mechanistic Insights: Targeting Key Inflammatory Pathways

Both Quercimeritrin and Rutin mediate their anti-inflammatory effects by modulating critical signaling pathways that are often dysregulated in inflammatory conditions.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2. Both Quercimeritrin and Rutin have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.

NF_kappaB_Pathway Inhibition of NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Transcription Quercimeritrin_Rutin Quercimeritrin / Rutin Quercimeritrin_Rutin->IKK Inhibition Quercimeritrin_Rutin->NFkB_n Inhibition of Translocation

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family of proteins, including p38 and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors that drive the expression of inflammatory genes. Studies have indicated that quercetin, the aglycone of both Quercimeritrin and Rutin, can suppress the phosphorylation of p38 and JNK, thereby attenuating the inflammatory cascade.

MAPK_Pathway Inhibition of MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK Stimulus->MAP3K MAP2K MAPKK MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation JNK JNK MAP2K->JNK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation JNK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Quercimeritrin_Rutin Quercimeritrin / Rutin (via Quercetin) Quercimeritrin_Rutin->p38 Inhibition of Phosphorylation Quercimeritrin_Rutin->JNK Inhibition of Phosphorylation

Inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of Quercimeritrin and Rutin. Specific details may vary between individual studies.

Cell Culture and Induction of Inflammation
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration typically ranging from 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is typically measured at 450 nm.[6][7][8][9]

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38, JNK, and IκBα. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow General Experimental Workflow CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with Quercimeritrin or Rutin CellCulture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant->ELISA GriessAssay Griess Assay for NO Supernatant->GriessAssay WesternBlot Western Blot for Signaling Proteins (p-p38, p-JNK, IκBα) CellLysate->WesternBlot DataAnalysis Data Analysis ELISA->DataAnalysis GriessAssay->DataAnalysis WesternBlot->DataAnalysis

General workflow for in vitro anti-inflammatory assays.

Conclusion

References

A Comparative Guide to the Analytical Validation of Quercimeritrin and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the flavonoid glycoside Quercimeritrin and its more extensively studied aglycone, Quercetin. Due to a scarcity of comprehensive validation data for Quercimeritrin, this document leverages the wealth of available information on Quercetin to provide a robust framework for analytical method development and validation. The structural similarity between Quercimeritrin and Quercetin, differing only by a glucose moiety, allows for the high transferability of analytical techniques such as High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The analysis of Quercimeritrin is crucial for its development as a potential therapeutic agent. While specific validated methods for Quercimeritrin are not extensively documented in publicly available literature, the analytical methodologies established for Quercetin serve as an excellent and reliable starting point. This guide outlines and compares the performance of common analytical techniques, providing experimental data and detailed protocols primarily based on Quercetin studies. The information presented here is intended to guide researchers in establishing and validating their own analytical methods for Quercimeritrin.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of Quercetin, which are anticipated to have similar performance characteristics for Quercimeritrin.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Comparison

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (for Nanoparticles)
Column C18 (250 x 4.6 mm, 5 µm)[1]C18C18
Mobile Phase Acetonitrile: 2% Acetic Acid (40:60 v/v)[1]Acetonitrile and 0.1% Formic Acid in WaterWater:Acetonitrile:Methanol (55:40:5) with 1.5% Acetic Acid[2][3]
Flow Rate 1.3 mL/min[1]1.0 mL/min1.0-1.3 mL/min (variable)[2][3]
Detection UV at 370 nm[1]Diode Array Detector (DAD)DAD at 368 nm[2][3]
**Linearity (R²) **> 0.999[1]Not Specified> 0.995[2][3]
LOD Not SpecifiedNot Specified0.046 µg/mL[2][3]
LOQ Not SpecifiedNot Specified0.14 µg/mL[2][3]
Accuracy (% Recovery) Not SpecifiedNot Specified88.6% - 110.7%[2][3]
Precision (%RSD) Not SpecifiedNot SpecifiedRepeatability: 2.4% - 6.7%[2][3]

Table 2: UV-Visible Spectrophotometry Method Comparison

ParameterMethod 1Method 2
Solvent Ethanol[4][5]Methanol[6]
λmax 255 nm[4][5]370 nm[6]
Linearity Range 3 - 18 µg/mL[4][5]0.2 - 1.0 µg/mL[6]
Correlation Coefficient (R²) 0.999[4]0.9995[6]
LOD Not Specified0.043 µg/mL[6]
LOQ Not Specified1.303 µg/mL[6]
Accuracy (% Recovery) Good[4]Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols, primarily developed for Quercetin, can be adapted for Quercimeritrin analysis with minor modifications, such as adjustments to gradient elution times due to the higher polarity of the glycoside.

High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is based on a validated method for the quantification of Quercetin in nanoparticles.[2][3]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 1.5% Acetic Acid

    • Solvent B: Acetonitrile

    • Solvent C: Methanol

    • Ratio: 55:40:5 (A:B:C)

  • Flow Rate: Variable, 1.0 mL/min to 1.3 mL/min.

  • Detection Wavelength: 368 nm.

  • Standard Preparation: Prepare a stock solution of Quercimeritrin standard in methanol. Serially dilute to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Quercimeritrin in methanol, filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of Quercimeritrin standard into a sample matrix at three different concentration levels.

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry

This protocol is a general method for the quantification of flavonoids.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol or Ethanol (analytical grade).

  • Wavelength Scan: Scan a solution of Quercimeritrin standard (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of Quercimeritrin standard in the chosen solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and plot absorbance versus concentration.

    • Accuracy: Perform recovery studies by adding known amounts of standard to a sample.

    • Precision: Determine repeatability by measuring the absorbance of a single sample multiple times.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters A Method Development & Optimization B Method Validation Protocol A->B Define Parameters C Specificity/ Selectivity B->C D Linearity B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validated Method K Routine Analysis J->K Implement

Caption: General workflow for the validation of an analytical method.

Flavonoid_Structures cluster_quercetin Quercetin (Aglycone) cluster_quercimeritrin Quercimeritrin (Glycoside) quercetin quercimeritrin

Caption: Chemical structures of Quercetin and Quercimeritrin.

References

Quercimeritrin as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the quality of a certified reference material (CRM) is paramount. It underpins the accuracy, reliability, and validity of experimental results. This guide provides a comprehensive comparison of Quercimeritrin and the widely accepted CRM, Quercetin. While Quercetin is an established reference standard for flavonoid analysis, this guide explores the potential of Quercimeritrin as a viable alternative, detailing its analytical performance and providing the necessary experimental protocols for its evaluation.

Comparative Analysis of Quercimeritrin and Quercetin as Reference Standards

While direct comparative studies evaluating Quercimeritrin against a Quercetin CRM are not extensively documented, a thorough analysis of their individual chromatographic behaviors and the validation of analytical methods for each provides a strong basis for comparison. Both flavonols are readily quantifiable by High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique in most analytical laboratories.

Data Presentation: Performance Characteristics

The following tables summarize typical performance data for Quercetin when used as a CRM and the expected performance of Quercimeritrin based on available analytical method validation studies. This allows for an indirect comparison of their suitability as reference materials.

Table 1: HPLC-UV Method Validation Parameters for Quercetin CRM

ParameterTypical Performance Data
Linearity (R²) > 0.999[1][2]
Linear Range 5 - 100 µg/mL[3]
Limit of Detection (LOD) 0.046 µg/mL[4]
Limit of Quantification (LOQ) 0.14 µg/mL[4]
Accuracy (% Recovery) 98% - 102%[5]
Precision (% RSD) < 2%[1][6]

Table 2: Reported HPLC-UV Method Validation Parameters for Quercimeritrin (Quercetin-7-O-glucoside)

ParameterReported Performance Data
Linearity (R²) > 0.999
Linear Range 2.5 - 15.0 μg/mL[7]
Accuracy (% Recovery) 89.02% - 99.30%[7]
Precision (% RSD) < 8%[7]

Note: The data for Quercimeritrin is derived from a method developed for its quantification in a specific matrix and may vary depending on the analytical conditions.

Experimental Protocols

To ensure accurate and reproducible results, detailed and validated experimental protocols are essential. The following are representative HPLC-UV methods for the quantification of Quercetin and Quercimeritrin.

Protocol 1: Quantification of Quercetin using a Certified Reference Material

1. Objective: To accurately determine the concentration of a Quercetin sample using a validated RP-HPLC-UV method with a Quercetin CRM.

2. Materials and Reagents:

  • Quercetin Certified Reference Material (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample containing Quercetin

  • 0.45 µm syringe filters

3. Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quercetin CRM and transfer to a 10 mL volumetric flask. Dissolve in methanol, sonicate for 10 minutes, and make up to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 5 to 100 µg/mL.[3]

5. Preparation of Sample Solution:

  • Accurately weigh an appropriate amount of the sample and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol), sonicate to ensure complete extraction, and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 50:50 v/v), filtered and degassed.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 370 nm[2][3]

  • Injection Volume: 20 µL[3]

7. Analysis and Calculation:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify the Quercetin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Quercetin in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of Quercimeritrin

This protocol is based on a validated method for the quantification of Quercitrin (a rhamnoside of Quercetin, structurally similar to Quercimeritrin) and can be adapted for Quercimeritrin.

1. Objective: To accurately determine the concentration of Quercimeritrin in a sample using a validated RP-HPLC-UV method.

2. Materials and Reagents:

  • Quercimeritrin reference standard (high purity)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Sample containing Quercimeritrin

  • 0.45 µm syringe filters

3. Equipment:

  • HPLC system with a DAD

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Quercimeritrin reference standard and dissolve it in methanol to a specific volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards within the expected linear range (e.g., 2.5 to 15.0 µg/mL).[7]

5. Preparation of Sample Solution:

  • Follow a similar procedure as for Quercetin, ensuring complete extraction of Quercimeritrin from the sample matrix.

6. Chromatographic Conditions:

  • Mobile Phase: A gradient elution may be required to achieve optimal separation. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: Scan for the optimal absorbance wavelength for Quercimeritrin (typically around 254 nm and 350 nm).

  • Injection Volume: 10-20 µL

7. Analysis and Calculation:

  • Follow the same procedure as for Quercetin to generate a calibration curve and quantify the amount of Quercimeritrin in the sample.

Mandatory Visualizations

Signaling Pathway Diagram

Quercetin and its glycosides, including Quercimeritrin, are known to interact with various cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis, and is a known target of Quercetin.

MAPK_Pathway_Inhibition_by_Quercetin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors Quercimeritrin Quercimeritrin / Quercetin Quercimeritrin->RAF Inhibition Quercimeritrin->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by Quercimeritrin/Quercetin.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparison and validation of a new candidate reference material like Quercimeritrin against an established CRM.

CRM_Comparison_Workflow cluster_prep Preparation cluster_analysis Analytical Method Validation Start Start: Candidate Reference Material (Quercimeritrin) Prep_Candidate Prepare Stock & Working Solutions of Quercimeritrin Start->Prep_Candidate CRM Established CRM (Quercetin) Prep_CRM Prepare Stock & Working Solutions of Quercetin CRM CRM->Prep_CRM Linearity Linearity & Range Prep_Candidate->Linearity Accuracy Accuracy (% Recovery) Prep_Candidate->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Candidate->Precision LOD_LOQ LOD & LOQ Prep_Candidate->LOD_LOQ Prep_CRM->Linearity Prep_CRM->Accuracy Prep_CRM->Precision Prep_CRM->LOD_LOQ Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Conclusion Conclusion on Suitability of Quercimeritrin as a CRM Data_Comparison->Conclusion

Caption: Workflow for comparing Quercimeritrin to a Quercetin CRM.

References

A Comparative Guide to Quercimeritrin Quantification: Cross-Validation of HPLC-DAD and UHPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of Quercimeritrin (Quercetin-7-O-glucoside): High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). This comparison is supported by detailed experimental protocols and performance data to aid in method selection and validation.

The integrity of experimental data relies on the precision and accuracy of the analytical methods employed. While HPLC-DAD has been a longstanding and robust method for the quantification of flavonoids, UHPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity. This guide will delve into the specifics of each method, presenting a clear comparison of their performance metrics.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance parameters of HPLC-DAD and UHPLC-MS/MS for the quantification of flavonoid glycosides like Quercimeritrin.

Performance ParameterHPLC-DAD MethodUHPLC-MS/MS MethodAdvantage of UHPLC-MS/MS
**Linearity (R²) **> 0.995[1][2]≥ 0.9957[3]Comparable
Limit of Detection (LOD) 0.046 µg/mL[1][2]1 ng/mL (for Quercetin)[4]Higher Sensitivity
Limit of Quantification (LOQ) 0.14 µg/mL[1][2]5 ng/mL (for Quercetin)[4]Higher Sensitivity
Accuracy (% Recovery) 88.6% - 110.7%[1][2]89.1% - 108% (for Quercetin)[5]Comparable
Precision (%RSD) Intra-day: 2.4% - 6.7%[1][2]Inter-day: 7.2% - 9.4%[1][2]Intra-day: < 10%[5]Inter-day: < 15%[5]Comparable to Better
Analysis Run Time ~10 - 20 minutes~5 - 6 minutes[4][6]Higher Throughput

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-DAD and UHPLC-MS/MS.

HPLC-DAD Method for Quercimeritrin Quantification

This method is adapted from validated protocols for similar flavonoid glycosides.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with 1.5% acetic acid) and an organic solvent such as acetonitrile (B52724) and/or methanol (B129727). A typical mobile phase could be a water/acetonitrile/methanol ratio of 55:40:5.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 368 nm for optimal detection of Quercetin and its glycosides.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Standard Preparation: Prepare a stock solution of Quercimeritrin in methanol and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract Quercimeritrin from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may require filtration through a 0.45 µm filter before injection.

UHPLC-MS/MS Method for Quercimeritrin Quantification

This protocol is based on established methods for the sensitive analysis of flavonoids in complex matrices.[5][6]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Methanol:acetonitrile (1:1) with 0.1% formic acid.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's characteristics.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for Quercimeritrin.

  • Standard and Sample Preparation: Similar to the HPLC-DAD method, but with potential for greater dilution due to higher sensitivity.

Visualizing the Workflow and Method Relationships

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the relationship between the two analytical techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Validation cluster_conclusion 4. Conclusion Define Define Analytical Requirements (Sensitivity, Accuracy, etc.) DevelopHPLC Develop & Optimize HPLC-DAD Method Define->DevelopHPLC DevelopUHPLC Develop & Optimize UHPLC-MS/MS Method Define->DevelopUHPLC ValidateHPLC Validate HPLC-DAD Method (ICH Guidelines) DevelopHPLC->ValidateHPLC ValidateUHPLC Validate UHPLC-MS/MS Method (ICH Guidelines) DevelopUHPLC->ValidateUHPLC AnalyzeSamples Analyze Same Set of Samples with Both Methods ValidateHPLC->AnalyzeSamples ValidateUHPLC->AnalyzeSamples CompareData Compare Quantitative Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareData AssessEquivalence Assess Method Equivalence & Define Acceptance Criteria CompareData->AssessEquivalence

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_LC Liquid Chromatography cluster_Detection Detection Methods HPLC HPLC (High-Performance Liquid Chromatography) DAD DAD (Diode-Array Detector) HPLC->DAD Commonly Paired UHPLC UHPLC (Ultra-High-Performance Liquid Chromatography) UHPLC->DAD Also Possible MSMS MS/MS (Tandem Mass Spectrometry) UHPLC->MSMS High Sensitivity Pairing

Caption: Relationship between chromatographic separation and detection techniques.

Conclusion

Both HPLC-DAD and UHPLC-MS/MS are powerful techniques for the quantification of Quercimeritrin. The choice between them will be dictated by the specific needs of the research. HPLC-DAD offers a robust and cost-effective solution for routine analysis where high sensitivity is not the primary concern. In contrast, UHPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and high-throughput applications. The cross-validation of these methods ensures data integrity and provides a pathway for method transfer as analytical needs evolve.

References

A Comparative Analysis of Quercimeritrin and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, pharmacokinetic profiles, and biological activities of the flavonoid glycoside Quercimeritrin and its aglycone counterpart, Quercetin (B1663063).

This guide provides a detailed comparative analysis of Quercimeritrin, a glycoside of Quercetin, and Quercetin itself. While direct studies on Quercimeritrin are limited, this guide draws upon extensive research on closely related and more commonly studied Quercetin glycosides like Isoquercitrin (B50326) and Quercitrin (B1678633) to provide a robust comparison. The fundamental differences between a flavonoid glycoside and its aglycone are highlighted through experimental data, offering valuable insights for research and development.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

The addition of a sugar moiety to the Quercetin backbone significantly alters its physicochemical properties, which in turn profoundly impacts its pharmacokinetic behavior. Generally, the glycosidic form exhibits increased water solubility but this does not always translate to superior bioavailability.

Physicochemical Properties

The presence of the glucose group in Quercimeritrin and its isomers increases polarity and water solubility compared to the more lipophilic Quercetin.[1][2] However, Quercetin is more soluble in organic solvents.[2]

PropertyQuercimeritrin (and its isomers)QuercetinReference(s)
Molar Mass ~464.38 g/mol (for Quercimeritrin)302.24 g/mol [3][4]
Water Solubility HigherLower[1][2]
Organic Solvent Solubility LowerHigher[2]
pKa Not well-documented for Quercimeritrin~7.17, 8.26, 10.13[4]
logP Lower (more hydrophilic)Higher (more lipophilic)Implied by structure
Pharmacokinetic Parameters

The bioavailability of Quercetin is notoriously low due to poor water solubility and extensive metabolism.[5][6] Glycosylation, as in Quercimeritrin, can improve absorption. Studies on Isoquercitrin, an isomer of Quercimeritrin, demonstrate that it leads to higher plasma levels of Quercetin metabolites compared to direct administration of Quercetin.[1][7] This suggests that the glycoside form may act as a more efficient delivery vehicle for Quercetin.

Following oral administration, Quercetin glycosides are often hydrolyzed by intestinal enzymes, releasing the aglycone Quercetin, which can then be absorbed.[8][9] Both forms undergo significant metabolism, primarily through glucuronidation and sulfation in the liver.[6][10]

ParameterQuercimeritrin (and its isomers)QuercetinReference(s)
Bioavailability Generally higher (as a source of Quercetin metabolites)Low[1][7]
Absorption Can be absorbed intact to a small extent, but primarily hydrolyzed to Quercetin before absorption. Glucose transporters may facilitate uptake.Absorbed in the stomach and small intestine.[1][9]
Metabolism Hydrolyzed to Quercetin, then undergoes extensive Phase II metabolism (glucuronidation, sulfation).Extensive Phase II metabolism (glucuronidation, sulfation).[6][10]
Tmax (Time to maximum plasma concentration) Can be delayed compared to Quercetin, reflecting the time for hydrolysis.Relatively rapid.[11]
Cmax (Maximum plasma concentration) Administration of glycosides can lead to higher Cmax of Quercetin metabolites.Lower Cmax of metabolites compared to glycoside administration.[1][7]
Elimination Half-life (t1/2) Variable, depends on the half-life of its metabolite, Quercetin.Variable, dependent on metabolic clearance.[11]

Comparative Biological Activities: In Vitro vs. In Vivo Realities

Both Quercimeritrin and Quercetin exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the potency can differ significantly between the glycoside and the aglycone, and these differences can be context-dependent (i.e., in vitro versus in vivo).

Antioxidant Activity

In vitro, both forms demonstrate potent antioxidant activity. However, some studies suggest that the aglycone, Quercetin, possesses stronger free radical scavenging activity.[12] Conversely, other studies have shown that glycosides like Isoquercitrin can be more effective in certain antioxidant assays, such as those involving metal chelation.[13][14]

AssayQuercimeritrin (and its isomers)QuercetinReference(s)
DPPH Radical Scavenging Potent, though some studies show slightly lower activity than Quercetin.Very Potent[13][14]
Ferric Reducing Antioxidant Power (FRAP) PotentPotent[13][14]
Superoxide Anion Scavenging Isoquercitrin showed higher activity than Quercitrin.Potent[13][14]
Fe2+ Chelating Ability Isoquercitrin showed higher activity than Quercitrin.Effective[13][14][15]
Anti-inflammatory Activity

In vitro studies often demonstrate that Quercetin is a more potent anti-inflammatory agent than its glycosides.[8] This is attributed to the direct interaction of the aglycone with cellular signaling pathways. However, in vivo, the superior bioavailability of the glycosides can lead to greater or comparable anti-inflammatory effects.[8][16] Both compounds are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][17]

ModelQuercimeritrin (and its isomers)QuercetinReference(s)
LPS-induced inflammation in macrophages (in vitro) Less active than Quercetin.More potent inhibitor of pro-inflammatory mediators.[8]
Murine model of allergic asthma (in vivo) Effective in reducing eosinophilic inflammation.Effective in reducing eosinophilic inflammation.[16]
Rat colitis model (in vivo) Effective, likely through conversion to Quercetin.Less effective when administered directly in some models.[8]
Cytokine-induced β-cell injury (in vitro) ProtectiveMore efficacious than its glycoside.[17][18]
Anticancer Activity

Quercetin has been extensively studied for its anticancer properties and has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[19][20] While data on Quercimeritrin is sparse, studies on other glycosides suggest that the aglycone is generally more potent in in vitro anticancer assays.[21] However, the enhanced bioavailability of glycosides could be advantageous for in vivo applications. Both forms have been shown to modulate signaling pathways crucial for cancer progression, such as the MAPK and PI3K/Akt pathways.[22][23][24]

Cancer Cell Line/ModelQuercimeritrin (and its isomers)QuercetinReference(s)
Various cancer cell lines (in vitro) Generally less potent than Quercetin.Potent inhibitor of cell proliferation and inducer of apoptosis.[21]
Heart failure model (apoptosis) Isoquercitrin showed superior cardioprotection and anti-apoptotic effects over Quercetin.Cardioprotective and anti-apoptotic.[22][23]
PC-3 (prostate cancer) Quercitrin reduced cell viability.Known to have activity against prostate cancer cells.[25]

Experimental Protocols

This section outlines the general methodologies used in the studies cited for the comparative analysis of Quercimeritrin and Quercetin.

Pharmacokinetic Analysis
  • Animal Model: Typically male Sprague-Dawley or Wistar rats.

  • Administration: Oral gavage of the test compounds (Quercetin or its glycoside) at a specified dose (e.g., 10-50 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Preparation: Plasma is separated and often treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone for total Quercetin measurement.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is commonly used for the quantification of the compounds and their metabolites in plasma.[11][26]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using appropriate software.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compounds to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified spectrophotometrically.

  • Metal Chelating Assay: The ability of the compounds to chelate metal ions like Fe²⁺, which can catalyze oxidative reactions, is determined. This is often assessed by measuring the inhibition of the formation of a colored complex between the metal ion and a specific indicator.

Anti-inflammatory and Anticancer Assays
  • Cell Culture: Relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, various cancer cell lines like MCF-7, PC-3 for cancer) are cultured under standard conditions.

  • Cell Viability Assay (e.g., MTT, CCK-8): Cells are treated with different concentrations of the test compounds to assess their cytotoxic effects. The viability is determined by measuring the metabolic activity of the cells, which is proportional to the number of viable cells.[23][27]

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are measured using ELISA and Griess assay, respectively.

  • Western Blot Analysis: This technique is used to determine the expression levels of key proteins in signaling pathways (e.g., NF-κB, MAPK, Akt). Cells are treated with the compounds, and protein lysates are subjected to gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[22]

  • Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the extent of apoptosis induced by the compounds, cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells) and analyzed by flow cytometry.

Visualizing the Mechanisms

The following diagrams illustrate a key signaling pathway modulated by Quercetin and its glycosides, and a general workflow for their comparative analysis.

G NF-κB Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Quercetin Quercetin / Quercimeritrin (as Quercetin) Quercetin->IKK Inhibits Quercetin->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Quercetin.

G Experimental Workflow: Comparative Analysis cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A1 Physicochemical Characterization (Solubility, logP) A2 Antioxidant Assays (DPPH, FRAP) A1->A2 A3 Cell-based Assays (Anti-inflammatory, Anticancer) A2->A3 A4 Mechanism of Action (Western Blot, PCR) A3->A4 Data Data Comparison & Analysis A4->Data B1 Pharmacokinetic Studies (Animal Models) B2 Efficacy Studies (Disease Models) B1->B2 B2->Data Start Quercimeritrin vs. Quercetin Start->A1 Start->B1

References

A Comparative Guide to the Efficacy of Quercimeritrin and Other Standard Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of quercimeritrin (B192231) against other well-established flavonoid standards, including quercetin (B1663063), isoquercitrin (B50326), rutin, and kaempferol (B1673270). The following sections present a summary of quantitative data on their antioxidant and anti-inflammatory activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways they modulate.

Comparative Efficacy Data

The antioxidant and anti-inflammatory potencies of flavonoids are crucial indicators of their therapeutic potential. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, from various in vitro assays. A lower IC50 value indicates greater potency.

Note on Quercimeritrin Data: Direct experimental data for quercimeritrin (quercetin-7-O-glucoside) is limited in the current literature. Therefore, data for its structural isomer, isoquercitrin (quercetin-3-O-glucoside), and the closely related compound quercitrin (B1678633) (quercetin-3-O-rhamnoside) are used as proxies to provide the most relevant available comparison.

Table 1: Comparative Antioxidant Activity of Flavonoids
FlavonoidDPPH Radical Scavenging IC50 (µM)Ferric Reducing Antioxidant Power (FRAP) IC50 (µM)Superoxide Anion (•O₂⁻) Scavenging IC50 (µM)
Quercimeritrin (proxied by Isoquercitrin) 12.68 ± 0.54[1]11.23 ± 0.61[1]78.16 ± 4.83[1]
Quercetin 9.93 ± 0.38[1]7.95 ± 0.43[1]25.0[2]
Quercitrin 9.93 ± 0.38[1]15.22 ± 0.82[1]87.99 ± 5.43[1]
Rutin ~17.5[3]--
Kaempferol ~20.0[2]-243.0[2]

Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Anti-inflammatory Activity of Flavonoids
FlavonoidAssayIC50 Value (µM)Key Findings
Quercimeritrin (proxied by Quercitrin) sPLA₂IIa Inhibition8.77 ± 0.9[4]Effective inhibition of a key inflammatory enzyme.[4]
Quercetin NO Production in LPS-stimulated Macrophages~20-50[5]Dose-dependent inhibition of nitric oxide production.[5]
Isoquercitrin LOX Inhibition> Rutin[6]Superior inhibition of lipoxygenase compared to rutin.[6]
Rutin LOX Inhibition< Isoquercitrin[6]Moderate inhibition of lipoxygenase.[6]
Kaempferol NF-κB TranslocationMore potent than Quercetin[7]Stronger inhibition of p65 nuclear translocation compared to quercetin.[7]

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Its inhibition is a key mechanism for the anti-inflammatory effects of flavonoids.

NF_kB_Pathway General NF-κB Inhibition by Flavonoids cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes translocation & binding Flavonoids Quercimeritrin & Other Flavonoids Flavonoids->IKK Inhibition Flavonoids->NFkB_active Inhibition of translocation IkBa_NFkB->NFkB_active IκBα degradation

General mechanism of NF-κB pathway inhibition by flavonoids.

Differential Effects on the NF-κB Pathway:

  • Quercetin: Inhibits IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[8][9]

  • Quercitrin: In vivo studies suggest that quercitrin's anti-inflammatory effect is mediated by its conversion to quercetin, which then inhibits the NF-κB pathway.[10] In vitro, quercitrin itself shows weaker NF-κB inhibition compared to quercetin.[10]

  • Isoquercitrin: Effectively suppresses the activation of NF-κB.

  • Kaempferol: Has been shown to be more potent than quercetin in blocking the TNFα-induced nuclear translocation of the NF-κB p65 subunit in osteoblasts.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation.

MAPK_Pathway General MAPK Inhibition by Flavonoids Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 phosphorylates JNK JNK MKK47->JNK phosphorylates ERK ERK MEK12->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Flavonoids Quercimeritrin & Other Flavonoids Flavonoids->p38 Inhibition Flavonoids->JNK Inhibition Flavonoids->ERK Inhibition

General mechanism of MAPK pathway inhibition by flavonoids.

Differential Effects on the MAPK Pathway:

  • Quercetin: Has been shown to activate p38 via the TAK1-MKK3/6 signaling cascade in some contexts, while in others it inhibits the phosphorylation of ERK and p38, but not JNK.[11][12]

  • Isoquercitrin: Demonstrates superior suppression of cardiac inflammation by inhibiting the phosphorylation of ERK, JNK, and p38 compared to quercetin.[13]

  • Rutin: Modulates the MAPK pathway differently from quercetin, with a more pronounced down-regulation of phosphorylated JNK1/2.[14]

  • Kaempferol: Inhibits the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[15]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the antioxidant and anti-inflammatory efficacy of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

DPPH_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol (B129727) Mix Mix Flavonoid/Control with DPPH solution DPPH_sol->Mix Flavonoid_sol Prepare serial dilutions of Flavonoid Standards Flavonoid_sol->Mix Control_sol Prepare Ascorbic Acid (Positive Control) Control_sol->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 value Calculate->IC50

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the flavonoid standards and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the flavonoid solution at various concentrations to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[1] The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the intensely blue-colored solution at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance in the sample with a standard curve prepared using known concentrations of Fe²⁺.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the flavonoid standards for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.[16]

Conclusion

This comparative guide highlights the potent antioxidant and anti-inflammatory properties of quercimeritrin and other standard flavonoids. While quercetin often exhibits strong radical scavenging activity as an aglycone, its glycosides, such as isoquercitrin (a proxy for quercimeritrin), demonstrate comparable or even superior efficacy in certain assays and possess enhanced bioavailability. The anti-inflammatory effects of these flavonoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, the specific interactions with these pathways can differ between flavonoids, suggesting opportunities for targeted therapeutic development. Further direct comparative studies on quercimeritrin are warranted to fully elucidate its therapeutic potential relative to other flavonoids.

References

Quercimeritrin vs. Quercetin: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of active compounds is paramount for effective therapeutic development. This guide provides a detailed comparison of the bioavailability of Quercimeritrin (quercetin-3-O-glucoside) and its aglycone form, quercetin (B1663063), supported by experimental data and methodologies.

Quercetin, a prominent dietary flavonoid, has garnered significant attention for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical utility is often hampered by poor bioavailability.[1] In contrast, its glycosidic form, Quercimeritrin (also known as isoquercitrin), has demonstrated consistently superior absorption and bioavailability in both preclinical and clinical studies.[2][3] This guide will delve into the experimental evidence that substantiates this difference.

Quantitative Bioavailability Comparison

The following table summarizes key pharmacokinetic parameters from studies comparing the bioavailability of Quercimeritrin and quercetin.

ParameterQuercimeritrin (Isoquercitrin)Quercetin (Aglycone)Fold Increase with QuercimeritrinSpeciesStudy Reference
Relative Bioavailability (Plasma/Tissue Metabolites) 2-5 fold higher in tissuesBaseline2-5xRat[2][4]
2-3 fold higher in plasmaBaseline2-3xRat[2][4]
Absorption Rate 52% (from onions)24% (from supplement)2.17xHuman[3][5]
Area Under the Curve (AUC 0-t) of Quercetin 2,212.7 ± 914.1 mg/Lmin2,590.5 ± 987.9 mg/Lmin-Rat[6][7]
Peak Plasma Concentration (Cmax) of Quercetin Not explicitly stated7.47 ± 2.63 µg/mL-Rat[8]
Time to Peak Plasma Concentration (Tmax) of Quercetin < 40 minutes2-4 hoursFaster AbsorptionHuman[5]

Note: The AUC data from the study by Yang et al. (2019) shows a slightly lower mean AUC for the isoquercitrin (B50326) group when measuring quercetin itself. However, the same study and others emphasize that isoquercitrin leads to higher overall metabolite levels, indicating greater absorption and subsequent metabolism.

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key comparative studies.

Study 1: In Vivo Bioavailability in Rats (Paulke et al., 2012)
  • Objective: To compare the levels of quercetin metabolites in plasma and various tissues after oral administration of isoquercitrin and quercetin aglycone.

  • Subjects: Male Wistar rats.

  • Administration: Rats were orally administered either 12 mg/kg/day of quercetin aglycone or 18 mg/kg/day of isoquercitrin for eight days.[2]

  • Sample Collection: Four hours after the final administration, plasma and tissue samples (liver, lung, heart, kidney, and various brain sections) were collected.[2]

  • Analytical Method: Quercetin metabolites were quantified using a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) method, which included in-line post-column complexation to enhance detection.[2]

Study 2: Pharmacokinetic Comparison in Rats (Yang et al., 2019)
  • Objective: To compare the pharmacokinetics of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide after separate oral administration in rats.

  • Subjects: Sprague-Dawley rats.[7]

  • Administration: Rats were orally administered a single dose of 50 mg/kg of either quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide.[7]

  • Sample Collection: Blood samples were collected at various time points.[9]

  • Analytical Method: Plasma concentrations of the compounds and their metabolites were determined using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.[6][7]

Mechanisms of Differential Bioavailability

The superior bioavailability of Quercimeritrin can be attributed to its distinct absorption pathway.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Quercimeritrin Quercimeritrin (Quercetin-3-O-glucoside) SGLT1 SGLT1 (Sodium-Glucose Co-transporter 1) Quercimeritrin->SGLT1 Active Transport Quercetin Quercetin (Aglycone) PassiveDiffusion Passive Diffusion Quercetin->PassiveDiffusion Limited Transport Hydrolysis Hydrolysis (LPH/CBG) SGLT1->Hydrolysis Quercetin_Intra Quercetin PassiveDiffusion->Quercetin_Intra Hydrolysis->Quercetin_Intra Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Quercetin_Intra->Metabolism Metabolites Quercetin Metabolites Metabolism->Metabolites Blood_Metabolites Quercetin Metabolites Metabolites->Blood_Metabolites Absorption

Caption: Comparative absorption pathways of Quercimeritrin and quercetin in the small intestine.

Quercetin aglycone, being lipophilic, has low water solubility and is primarily absorbed via passive diffusion across the intestinal wall.[5][10] This process is inefficient. In contrast, Quercimeritrin, as a glucoside, can be actively transported into intestinal epithelial cells via the sodium-dependent glucose transporter 1 (SGLT1).[5][10] Once inside the enterocyte, the glucose moiety is cleaved by enzymes like lactase phlorizin (B1677692) hydrolase (LPH) or cytosolic β-glucosidase (CBG), releasing quercetin aglycone.[11][12] This intracellular release of quercetin bypasses the initial low-solubility barrier, leading to a higher concentration gradient for subsequent absorption into the bloodstream after undergoing phase II metabolism.[4][7]

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of two compounds.

Start Study Initiation AnimalModel Animal Model Selection (e.g., Rats) Start->AnimalModel Grouping Randomized Grouping (Quercimeritrin vs. Quercetin) AnimalModel->Grouping Dosing Oral Administration Grouping->Dosing Sampling Timed Blood/Tissue Collection Dosing->Sampling Analysis Sample Preparation & HPLC or LC-MS Analysis Sampling->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data Conclusion Comparative Bioavailability Conclusion Data->Conclusion

References

A Head-to-Head Comparison of Quercimeritrin and Quercitrin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercimeritrin and quercitrin (B1678633), two closely related flavonoid glycosides derived from quercetin (B1663063), have garnered significant interest in the scientific community for their potential therapeutic applications. Both compounds share a common quercetin aglycone core but differ in the position of their sugar moiety, a structural nuance that can significantly influence their biological activity. This guide provides a comprehensive head-to-head comparison of the bioactivities of Quercimeritrin and quercitrin, supported by available experimental data and detailed methodologies.

Summary of Bioactivities

BioactivityQuercimeritrin (Quercetin-7-O-glucoside)Quercitrin (Quercetin-3-O-rhamnoside)
Antioxidant Activity Possesses antioxidant properties, as demonstrated by the oxygen radical absorbance capacity (ORAC) assay.[1][2] Theoretical studies suggest its antioxidant capacity is influenced by the position of the glucoside group.Exhibits potent antioxidant and radical-scavenging activities.[3]
Anti-inflammatory Activity Demonstrates anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]Shows significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators.
Anticancer Activity Limited data available. One study suggests it does not inhibit the growth of human fibroblasts or murine macrophages.[1][2]Demonstrates anticancer effects in various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.[4][5][6][7][8]
α-Glucosidase Inhibition Acts as a selective inhibitor of α-glucosidase, suggesting potential for managing postprandial blood glucose.[9][10]Limited direct evidence available.

Detailed Bioactivity Comparison

Antioxidant Activity

A theoretical study using density functional theory (DFT) analyzed the antioxidative properties of quercetin and its glucosides. In the gas phase, the predicted order of antioxidant capacity was quercetin > quercetin-5-O-glucoside > quercetin-7-O-glucoside (Quercimeritrin) > quercetin-3-O-glucoside. However, in solvent phases, the predicted sequence changed to quercetin-4′-O-glucoside > quercetin-5-O-glucoside > quercetin > quercetin-3-O-glucoside > quercetin-7-O-glucoside (Quercimeritrin) > quercetin-3′-O-glucoside.[11][12] This suggests that the antioxidant activity is context-dependent.

Experimentally, Quercimeritrin has been shown to possess an ORAC value of 18 ± 4 μmol TE/μmol.[1][2]

Anti-inflammatory Activity

Quercimeritrin has been shown to dose-dependently inhibit the release of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages.[1][2] Similarly, a quercetin-3-O-diglucoside-7-O-glucoside, a structurally related compound, also suppressed ROS, NO, and IL-6 production in LPS-stimulated RAW 264.7 cells.[13][14]

Quercitrin also exhibits anti-inflammatory properties, with studies indicating its ability to modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of quercitrin is well-documented, with studies demonstrating its ability to induce apoptosis and inhibit metastasis in various cancer cell lines, including those of the colon, prostate, breast, and leukemia.[4][5][6][7][8] In contrast, research on the anticancer activity of Quercimeritrin is sparse. One study reported that Quercimeritrin did not inhibit the growth of human fibroblasts or murine macrophages.[1][2]

α-Glucosidase Inhibitory Activity

A significant finding for Quercimeritrin is its selective inhibitory activity against α-glucosidase, with an IC50 value of 79.88 µM.[9] This suggests its potential as a therapeutic agent for managing type 2 diabetes. The inhibitory mechanism is believed to be competitive, where Quercimeritrin interferes with the active site of the enzyme.[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (Quercimeritrin, quercitrin) and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add an equal volume of the DPPH working solution to each well and mix thoroughly.

  • Include a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[15]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cell viability should be assessed in parallel using an assay like the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.[16][17][18][19]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement Test_Compounds Test Compounds (Quercimeritrin, Quercitrin) Incubation Incubation with Test Compounds Test_Compounds->Incubation Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cells) Cell_Culture->Incubation Reagents Assay Reagents (e.g., DPPH, MTT, Griess) Absorbance Absorbance Reading (Spectrophotometer) Reagents->Absorbance Stimulation Stimulation (e.g., LPS for inflammation) Incubation->Stimulation Optional Incubation->Absorbance Stimulation->Absorbance Data_Analysis Data Analysis (IC50, % Inhibition) Absorbance->Data_Analysis

Caption: General experimental workflow for in vitro bioactivity assays.

anti_inflammatory_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates (inhibition) NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Quercimeritrin Quercimeritrin Quercimeritrin->IKK inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

Both Quercimeritrin and quercitrin exhibit promising bioactive properties, particularly in the realms of antioxidant and anti-inflammatory activities. Quercitrin has been more extensively studied, with a significant body of evidence supporting its anticancer effects. A key distinguishing feature of Quercimeritrin is its demonstrated selective inhibitory activity against α-glucosidase, highlighting a unique therapeutic potential that warrants further investigation. While direct comparative studies are limited, the available data suggests that the subtle structural difference between these two quercetin glycosides leads to distinct biological activity profiles. Future research should focus on direct head-to-head in vitro and in vivo comparisons to fully elucidate their therapeutic potential and guide the development of novel flavonoid-based drugs.

References

A Comparative Purity Assessment of Commercial Quercimeritrin Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comparative analysis of hypothetical commercial Quercimeritrin standards, outlining the critical analytical methods for purity assessment and presenting illustrative data to guide standard selection.

Quercimeritrin, a flavonoid glycoside, is a subject of growing interest in pharmaceutical and nutraceutical research for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] The reliability of in vitro and in vivo studies hinges on the quality of the chemical standards used. This guide details the experimental protocols for High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantitative analysis of flavonoids, and presents a model for comparing the purity of commercial Quercimeritrin standards.[2][3][4][5]

Experimental Methodology for Purity Assessment

The purity of Quercimeritrin standards can be rigorously evaluated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates Quercimeritrin from potential impurities, allowing for accurate quantification.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is often effective for separating flavonoid glycosides.[6][7] An isocratic system, such as a mixture of acetonitrile and 2% v/v acetic acid (40:60 v/v), has also been successfully used for related compounds.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 370 nm.[2][5]

  • Injection Volume: 20 µL.[2][3]

  • Column Temperature: 35°C.[2]

Standard and Sample Preparation:

A stock solution of the Quercimeritrin reference standard is prepared by accurately weighing and dissolving the substance in a suitable solvent, such as methanol, to a known concentration (e.g., 1000 µg/mL).[5] Working standards of varying concentrations are then prepared by diluting the stock solution with the mobile phase. Samples from different commercial suppliers would be prepared in the same manner.

Comparative Purity Data

The following table summarizes hypothetical purity data for Quercimeritrin standards from three different commercial suppliers, as determined by the HPLC method described above.

SupplierLot NumberStated Purity (%)Measured Purity (%) by HPLCNumber of Impurities Detected
Supplier AQM-A-001>9898.52
Supplier BQM-B-002>9999.61
Supplier CQM-C-003>9596.24

Note: This data is illustrative. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier and consider independent verification. The exact content of primary reference standards can often be determined by quantitative NMR (qNMR).[8]

Common Impurities

Impurities in flavonoid standards can arise from the manufacturing process or degradation.[9] For Quercimeritrin, potential impurities could include the aglycone (Quercetin), other quercetin (B1663063) glycosides, or residual solvents. The identification of these impurities often requires more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where Quercimeritrin may be investigated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Procure Quercimeritrin Standards (Suppliers A, B, C) prep_stock Prepare Stock Solutions (e.g., 1000 µg/mL in Methanol) start->prep_stock prep_working Prepare Working Standards (Dilution with Mobile Phase) prep_stock->prep_working hplc_injection Inject Samples into HPLC System prep_working->hplc_injection Analysis separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 370 nm separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration Data Acquisition purity_calculation Calculate Purity (%) peak_integration->purity_calculation impurity_profiling Identify and Quantify Impurities purity_calculation->impurity_profiling end Comparative Purity Report impurity_profiling->end Final Report

Experimental workflow for the purity assessment of Quercimeritrin standards.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k transcription_factor Transcription Factor (e.g., NF-κB) mapk->transcription_factor pi3k->transcription_factor quercimeritrin Quercimeritrin quercimeritrin->mapk Inhibition quercimeritrin->pi3k Inhibition gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression

Hypothetical signaling pathway showing potential inhibitory action of Quercimeritrin.

References

Inter-Laboratory Validation of Quercimeritrin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Quercimeritrin, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. While direct inter-laboratory validation data for Quercimeritrin is not extensively published, this document leverages validation data from its aglycone, Quercetin (B1663063), to establish a framework for robust analytical method development and validation. The methods discussed are directly applicable to Quercimeritrin analysis, offering a pathway to achieving reproducible and reliable results across different laboratories.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of Quercimeritrin and related flavonoids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of flavonoids. Validation data for the closely related compound Quercetin demonstrates its suitability for achieving accurate and precise measurements.

Table 1: Performance Characteristics of HPLC-UV Methods for Quercetin Analysis

ParameterMethod 1Method 2Method 3
Linearity (r²) >0.999[1]≥0.9998[2]> 0.995[3]
Linearity Range 5-25 µg/mL[1]0.5-50 mg/L[2]1.0-5.0 mg/mL[4]
Accuracy (% Recovery) 97.73% - 98.89%[1]84.3% - 102.0%[2]101.32% - 102.15%[4]
Precision (%RSD) < 2%[1]0.7% - 3.0%[2]1.74% - 1.8%[4]
LOD -0.15 - 0.31 mg/kg[2]0.046 µg/mL[3]
LOQ -0.44 - 0.93 mg/kg[2]0.14 µg/mL[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, r²: Coefficient of determination, %RSD: Percent Relative Standard Deviation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing complex matrices or when very low concentrations of the analyte are expected.

Table 2: Performance Characteristics of LC-MS/MS Methods for Quercetin Analysis

ParameterMethod 1Method 2
Linearity (r²) > 0.997[5]≥ 0.9957[6]
Linearity Range 10–10,000 µg/kg[5]0.001-10 mg/L[6]
Accuracy (% Recovery) 89.1% - 108%[5]79.55% - 94.09%[6]
Precision (%RSD) Intra-day: < 10%, Inter-day: < 15%[5]-
LOD --
LOQ 1.0 µg/kg[5]-

LOD: Limit of Detection, LOQ: Limit of Quantification, r²: Coefficient of determination, %RSD: Percent Relative Standard Deviation.

Experimental Protocols

A standardized protocol is crucial for achieving inter-laboratory reproducibility. The following is a representative HPLC-UV method for the analysis of Quercimeritrin, based on established methods for Quercetin.

Protocol: Quantification of Quercimeritrin by HPLC-UV

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].

  • Data acquisition and processing software.

2. Reagents and Standards

  • Quercimeritrin reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or acetic acid (for mobile phase modification).

3. Chromatographic Conditions

  • Mobile Phase: An isocratic mixture of methanol and acetonitrile (50:50, v/v) or a gradient elution using an acidified aqueous solvent and an organic solvent.[1][7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 370 nm.[7]

  • Injection Volume: 10-20 µL.

4. Standard Solution Preparation

  • Prepare a stock solution of Quercimeritrin reference standard in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to prepare calibration standards at a minimum of five concentration levels.

5. Sample Preparation

  • The sample preparation will vary depending on the matrix. It may involve extraction with a suitable solvent, followed by filtration before injection.

6. Analysis

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of Quercimeritrin in the samples by comparing their peak areas to the calibration curve.

7. Validation Parameters

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][7]

Inter-Laboratory Validation Workflow

To ensure the robustness and transferability of an analytical method, an inter-laboratory validation study is essential. The following diagram outlines the key stages of such a study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Distribution cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (ICH Guidelines) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Distribute Reference Standards C->E Lab1 Laboratory 1 D->Lab1 Lab2 Laboratory 2 D->Lab2 Lab3 Laboratory 3 D->Lab3 LabN Laboratory N D->LabN E->Lab1 E->Lab2 E->Lab3 E->LabN F Collect & Compile Data Lab1->F Lab2->F Lab3->F LabN->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Final Report & Method Standardization G->H

Caption: Workflow for an inter-laboratory validation study of an analytical method.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of Quercimeritrin (Standard). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining the integrity of research activities. The following procedures are designed to be clear, concise, and directly applicable to daily laboratory operations, from initial handling to final disposal.

Personal Protective Equipment (PPE)

While specific hazard data for Quercimeritrin is limited, a cautious approach is mandated based on the toxicological profile of the related compound, Quercetin, which is classified as toxic if swallowed.[1][2] Therefore, the following PPE is required at all times when handling Quercimeritrin.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes.
Face ShieldRequired when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Protection Laboratory CoatMust be fully buttoned to provide maximum coverage.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Dust Mask or RespiratorUse a dust mask for handling small quantities of powder. A respirator may be necessary for larger quantities or if dust generation is significant.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of Quercimeritrin in a laboratory setting.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the safety shower and eyewash station are accessible and operational.

    • Prepare the designated work area, ensuring it is clean and uncluttered.

  • Handling :

    • Conduct all handling of powdered Quercimeritrin within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to transfer the powder, avoiding scooping that may generate dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with Quercimeritrin must be treated as hazardous waste.

  • Solid Waste :

    • Place all contaminated solid waste, including used PPE (gloves, masks), weighing paper, and contaminated wipes, into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Dispose of solutions containing Quercimeritrin in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers :

    • Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

Quantitative Data Summary

ParameterValueReference
CAS Number 491-50-9[3][4][5]
Molecular Formula C21H20O12[3]
Molecular Weight 464.38 g/mol
Toxicity of Related Compound (Quercetin) Toxic if swallowed[1][2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of Quercimeritrin.

Quercimeritrin_Handling_Workflow prep 1. Preparation - Don PPE - Prepare Workspace handling 2. Handling - Use Fume Hood - Weigh/Dissolve Carefully prep->handling spill Spill or Exposure? handling->spill exposure_response 3. Exposure Response - Follow First Aid - Seek Medical Attention spill->exposure_response Yes (Exposure) spill_cleanup 3a. Spill Cleanup - Use Spill Kit - Decontaminate Area spill->spill_cleanup Yes (Spill) post_handling 4. Post-Handling - Clean Workspace spill->post_handling No exposure_response->post_handling spill_cleanup->post_handling disposal 5. Waste Disposal - Segregate Waste - Label Containers post_handling->disposal end_process End disposal->end_process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.